Product packaging for 2-(Bromomethyl)-1H-imidazole hydrobromide(Cat. No.:CAS No. 2939-05-1)

2-(Bromomethyl)-1H-imidazole hydrobromide

Cat. No.: B2563487
CAS No.: 2939-05-1
M. Wt: 241.914
InChI Key: NJEKNMVWNDFCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Bromomethyl)-1H-imidazole hydrobromide is a useful research compound. Its molecular formula is C4H6Br2N2 and its molecular weight is 241.914. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2N2 B2563487 2-(Bromomethyl)-1H-imidazole hydrobromide CAS No. 2939-05-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKNMVWNDFCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Bromomethyl)-1H-imidazole hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-1H-imidazole hydrobromide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development. As a bifunctional molecule, it possesses both the versatile imidazole core and a highly reactive bromomethyl group. The imidazole moiety is a ubiquitous pharmacophore found in numerous naturally occurring products and synthetic bioactive molecules, valued for its ability to participate in hydrogen bonding and act as an isostere for other functional groups.[1] The presence of the bromomethyl group makes this compound a potent alkylating agent, serving as a critical building block for introducing the imidazole scaffold into more complex molecular architectures.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and utility.

Physicochemical Properties

This compound is typically supplied as a solid.[4] The hydrobromide salt form enhances the compound's stability and often improves its solubility in polar solvents compared to the freebase, which is a crucial consideration for its use in various reaction media.[2]

PropertyValueSource(s)
CAS Number 2939-05-1[4][5]
Molecular Formula C₄H₆Br₂N₂[4][5]
Molecular Weight 241.91 g/mol [4][5]
Appearance Solid[4]
Common Purity 95% - 97+%[4][5]
Synonym 2-(Bromomethyl)imidazole hydrobromide[5]

Synthesis and Mechanistic Rationale

The synthesis of 2-(halomethyl)imidazole derivatives is a fundamental process for accessing this class of reagents. A common and illustrative method involves the radical bromination of a methyl-substituted imidazole precursor, followed by salt formation with hydrobromic acid. This approach leverages the relative stability of the benzylic-like radical intermediate formed at the methyl group adjacent to the imidazole ring.

General Synthetic Protocol

A representative synthesis involves the following steps, adapted from procedures for analogous compounds:[2]

  • Initiation: A solution of 2-methyl-1H-imidazole in a suitable non-polar solvent (e.g., carbon tetrachloride or chloroform) is prepared in a reaction vessel equipped with a reflux condenser and a light source (e.g., a UV lamp or a high-wattage visible light bulb).

  • Radical Bromination: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture. N-Bromosuccinimide (NBS) is then added portion-wise while the mixture is heated to reflux and irradiated. The use of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic-type bromination over addition reactions to the imidazole ring.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure.

  • Salt Formation: The crude 2-(bromomethyl)-1H-imidazole freebase is dissolved in a suitable solvent like diethyl ether or dichloromethane. A solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise.

  • Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start 2-Methyl-1H-imidazole intermediate 2-(Bromomethyl)-1H-imidazole (Freebase) start->intermediate Radical Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄), hv product 2-(Bromomethyl)-1H-imidazole Hydrobromide intermediate->product Acid Treatment hbr Hydrobromic Acid (HBr)

Caption: General workflow for the synthesis of this compound.

Reactivity and Chemical Applications

The primary utility of this compound stems from the high reactivity of its bromomethyl group. The bromine atom is an excellent leaving group, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the cornerstone of its application as a versatile synthetic intermediate.

Nucleophilic Substitution Reactions

The compound readily undergoes S_N2 reactions with various nucleophiles. This allows for the covalent attachment of the imidazole-2-methyl scaffold to other molecules.[2]

  • N-Alkylation: Reaction with primary or secondary amines yields 2-(aminomethyl)-1H-imidazole derivatives. This is a common strategy in medicinal chemistry for linking the imidazole core to other pharmacophores.

  • O-Alkylation: Alkoxides or phenoxides react to form 2-(alkoxymethyl)- or 2-(aryloxymethyl)-1H-imidazoles, respectively.

  • S-Alkylation: Thiols and thiophenols are potent nucleophiles that react efficiently to produce 2-(thiomethyl)-1H-imidazole derivatives.

The mechanism involves the nucleophile attacking the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The hydrobromide salt form does not inhibit this reactivity and can often be used directly, sometimes requiring a base to neutralize the HBr and deprotonate the nucleophile.

Reactivity Pathway Diagram

G cluster_reactivity Key Reaction Pathways cluster_products Derivatives start 2-(Bromomethyl)-1H-imidazole Hydrobromide product_N N-Alkylated Product (e.g., with R₂NH) start->product_N Nucleophilic Substitution product_O O-Alkylated Product (e.g., with R-O⁻) start->product_O Nucleophilic Substitution product_S S-Alkylated Product (e.g., with R-S⁻) start->product_S Nucleophilic Substitution

Caption: Nucleophilic substitution pathways of this compound.

Applications in Drug Development and Research

The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in drugs with a vast range of therapeutic effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][6] this compound serves as a key starting material for the synthesis of novel imidazole-containing drug candidates.[2][3]

  • Antifungal and Antibacterial Agents: Its ability to alkylate biological nucleophiles, such as cysteine or histidine residues in enzymes, is a mechanism exploited in the design of antimicrobial agents.[2] The imidazole core itself is central to the activity of many antifungal drugs (e.g., azoles).[7]

  • Enzyme Inhibitors: The compound can be used to synthesize targeted covalent inhibitors by linking the reactive bromomethyl group to a ligand that directs it to the active site of a specific enzyme.

  • Materials Science: Imidazole derivatives are used to create N-heterocyclic carbene (NHC) ligands for catalysis and to build anion receptor frameworks.[8]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with care.

  • Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[11][12][13] All manipulations should be performed in a well-ventilated fume hood.[10][13]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][13]

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis. Its utility is defined by the electrophilic nature of the bromomethyl group, which allows for straightforward derivatization via nucleophilic substitution. This reactivity, combined with the proven biological significance of the imidazole scaffold, establishes the compound as a cornerstone reagent for researchers in medicinal chemistry and materials science, enabling the exploration of novel chemical space and the development of new functional molecules.

References

2-(Bromomethyl)-1H-imidazole hydrobromide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)-1H-imidazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal reagent in medicinal chemistry and organic synthesis. The document elucidates the compound's detailed molecular structure, spectroscopic signature, and inherent chemical reactivity. By grounding the discussion in fundamental principles, this guide explains the causality behind its utility as a versatile building block for drug discovery. It includes validated experimental protocols for its synthesis and characterization, offering field-proven insights for laboratory application. The content is structured to serve as an essential resource for professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine[1]. Its unique electronic properties, capacity for hydrogen bonding, and ability to act as a ligand for various metalloenzymes make it an exceptional scaffold for interacting with biological targets[2]. Consequently, imidazole derivatives are integral to a wide array of therapeutics, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties[3].

Within this class, this compound (CAS No: 2939-05-1) emerges as a compound of significant synthetic interest. Its structure combines the stable aromatic imidazole core with a highly reactive bromomethyl group, positioning it as a key intermediate for introducing the imidazole moiety into larger, more complex molecular architectures[4]. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions[5][6]. This guide delves into the structural and chemical nuances that underpin its synthetic versatility.

Molecular and Structural Properties

The utility of this compound is a direct consequence of its distinct structural features. As a salt, it exists as an imidazolium cation and a bromide anion.

Chemical Identity and Physicochemical Data

A summary of the key identifying and physical properties of the compound is presented below.

PropertyValueSource(s)
IUPAC Name 2-(bromomethyl)-1H-imidazol-3-ium bromideN/A
CAS Number 2939-05-1[7][8]
Molecular Formula C₄H₆Br₂N₂[7][8]
Molecular Weight 241.91 g/mol [7][8]
Appearance Solid[7]
Purity Typically ≥95%[7][8]
Topological Polar Surface Area 28.7 Ų[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 1[9]
Structural Analysis

The core of the molecule is the planar, five-membered imidazole ring. In its hydrobromide salt form, one of the ring nitrogen atoms is protonated, creating an imidazolium cation. This protonation, along with the electron-withdrawing effect of the bromomethyl group, influences the aromatic system's electron density.

The C2 position of the imidazole ring is attached to a bromomethyl (-CH₂Br) group. The carbon atom of this group is sp³ hybridized and serves as a potent electrophilic center. The bromine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions—the primary mechanism through which it functions as a synthetic building block[5].

Molecular structure of this compound.
The Role of X-ray Crystallography

While spectroscopic methods confirm connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional arrangement of atoms[10]. For imidazolium salts, this technique reveals precise bond lengths, bond angles, and the planarity of the ring. It also elucidates intermolecular interactions, such as hydrogen bonding between the imidazolium cation's N-H groups and the bromide anion, which stabilize the crystal lattice[11][12]. The general methodology involves growing high-quality single crystals, collecting diffraction data, and refining the structural model[10].

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard analytical techniques. The expected spectroscopic features are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. Expected signals include:

    • Two distinct signals for the protons on the imidazole ring (C4-H and C5-H), typically appearing in the aromatic region (~7.0-8.0 ppm)[13].

    • A singlet for the methylene protons (-CH₂) of the bromomethyl group, expected further downfield (~4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the imidazolium ring.

    • A broad signal corresponding to the N-H protons, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would typically show the mass of the neutral 2-(bromomethyl)-1H-imidazole molecule (C₄H₅BrN₂) after loss of HBr. The molecular ion peak would be observed at m/z corresponding to ~160/162, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br)[9][14].

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in its role as an electrophilic building block. The C-Br bond in the bromomethyl group is polarized, rendering the carbon atom highly susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of the 2-imidazolylmethyl moiety into a wide range of molecules. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds, respectively. This versatility is a cornerstone of combinatorial chemistry and lead optimization efforts in pharmaceutical research[1][5].

Start 2-(Bromomethyl)-1H-imidazole (Electrophile) Product Substituted Imidazole Derivative Start->Product Forms New C-Nu Bond LeavingGroup Bromide Ion (Br⁻) (Leaving Group) Start->LeavingGroup C-Br Bond Cleavage Nucleophile Nucleophile (Nu:⁻) e.g., R-NH₂, R-SH, R-O⁻ Nucleophile->Start Nucleophilic Attack (SN2)

General reaction pathway illustrating the synthetic utility.

Experimental Protocols

The following protocols describe a representative synthesis and a standard characterization workflow. These are presented as a self-validating system: the synthesis produces the material, and the characterization confirms its successful formation.

Protocol: Synthesis of this compound

This protocol is adapted from general bromination procedures for similar heterocyclic systems[5][6]. It involves the radical bromination of a methyl-substituted imidazole precursor.

Objective: To synthesize this compound from 2-methyl-1H-imidazole.

Materials:

  • 2-Methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (Solvent)

  • Hydrobromic acid (HBr, 48% aq. solution)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-1H-imidazole (1.0 eq) in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Radical Bromination: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC. Causality Note: Heating in the presence of AIBN initiates the radical chain reaction required for bromination at the methyl group adjacent to the aromatic ring.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in a minimal amount of ethanol and cool in an ice bath. Add hydrobromic acid (1.1 eq) dropwise with stirring. Causality Note: The addition of HBr protonates the imidazole ring, forming the hydrobromide salt, which typically improves stability and crystallinity.

  • Isolation: Precipitate the product by adding cold diethyl ether. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

start Start: 2-Methyl-1H-imidazole in CCl₄ add_reagents Add NBS (1.1 eq) and AIBN (cat.) start->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux workup Cool, Filter Succinimide, Concentrate Filtrate reflux->workup salt_formation Dissolve in Ethanol, Add HBr (aq) workup->salt_formation isolate Precipitate with Diethyl Ether, Filter and Dry salt_formation->isolate end_product Final Product: 2-(Bromomethyl)-1H-imidazole HBr isolate->end_product

References

Physical and chemical characteristics of 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-1H-imidazole hydrobromide

Introduction

This compound is a vital and highly reactive heterocyclic compound. Its structure, featuring an imidazole core with a reactive bromomethyl substituent, establishes it as a critical intermediate in the field of organic synthesis. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, reactivity, and applications, particularly for professionals in pharmaceutical research and drug development. The hydrobromide salt form of this compound enhances its stability and handling characteristics compared to the free base, making it a preferred reagent in many synthetic protocols.[1] Its primary utility lies in its ability to introduce the imidazol-2-ylmethyl moiety into a wide array of molecular scaffolds, a common structural motif in many biologically active molecules.[2][3]

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized below. These data are essential for its identification, handling, and use in quantitative chemical reactions.

Core Properties
PropertyValueSource(s)
IUPAC Name 2-(bromomethyl)-1H-imidazole;hydrobromideN/A
CAS Number 2939-05-1[4][5]
Molecular Formula C₄H₆Br₂N₂[4][5]
Molecular Weight 241.91 g/mol [4][5]
Appearance Solid[4]
Purity Typically ≥95-97%[4][5]
Structural Identifiers
IdentifierValueSource(s)
InChI Key NJEKNMVWNDFCSH-UHFFFAOYSA-N[4]
SMILES C1=CN=C(N1)CBr.Br[6]

Spectroscopic Profile for Structural Elucidation

The structural integrity of this compound is typically confirmed using a combination of spectroscopic methods. Below is a description of the expected spectral features.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆ or D₂O, the proton NMR spectrum is expected to show distinct signals. The two protons on the imidazole ring would appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons (-CH₂Br) would present as a singlet further upfield, characteristically in the δ 4.5-5.0 ppm range. The acidic N-H proton of the imidazole ring and the hydrobromide proton may be visible as a broad singlet, or they may exchange with residual water in the solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display three distinct signals. Two signals would correspond to the carbons of the imidazole ring, and one signal would represent the methylene carbon of the bromomethyl group, typically appearing in the δ 20-30 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include N-H stretching (broad, around 3100-3200 cm⁻¹), C-H stretching (around 3000 cm⁻¹), C=N and C=C stretching of the imidazole ring (in the 1500-1650 cm⁻¹ region), and the C-Br stretching vibration at lower frequencies (typically 500-600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak for the free base, 2-(bromomethyl)-1H-imidazole, at m/z corresponding to C₄H₅BrN₂.[6] The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) would be a definitive feature for fragments containing the bromomethyl group.

Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the high reactivity of the bromomethyl group. Bromine is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile alkylation of a wide range of nucleophiles.

Nucleophilic Substitution Workflow

The compound serves as a potent electrophile in Sₙ2 reactions. This enables the covalent attachment of the imidazol-2-ylmethyl group to various substrates.

G reagent 2-(Bromomethyl)-1H-imidazole (Electrophile) product Alkylated Product (Nu-CH₂-Imidazole) reagent->product Sₙ2 Reaction byproduct Br⁻ (Leaving Group) reagent->byproduct nucleophile Nucleophile (Nu:) e.g., R-NH₂, R-SH, R-O⁻ nucleophile->product

Caption: General workflow for nucleophilic substitution using 2-(Bromomethyl)-1H-imidazole.

This reactivity is fundamental to its application as a building block in medicinal chemistry.[1] It is used in the synthesis of more complex molecules that are investigated for a variety of biological activities, including potential antimicrobial and antifungal properties.[1]

Synthetic Pathway Overview

The synthesis of this compound typically involves the bromination of a suitable precursor, such as 2-(hydroxymethyl)imidazole or a protected form of imidazole, followed by treatment with hydrobromic acid to yield the stable salt. The choice of brominating agent and reaction conditions is critical to ensure selective bromination at the methyl group without affecting the imidazole ring.

G start Imidazole Precursor (e.g., 2-Methylimidazole) step1 Bromination (e.g., NBS, light/radical initiator) start->step1 intermediate 2-(Bromomethyl)-1H-imidazole (Free Base) step1->intermediate step2 Acidification (Hydrobromic Acid) intermediate->step2 product 2-(Bromomethyl)-1H-imidazole hydrobromide (Final Product) step2->product

Caption: Simplified synthetic workflow for this compound.

Safe Handling and Storage

Due to its reactive nature and potential toxicity, proper handling of this compound is imperative.

Safety and Hazard Information

Based on available safety data sheets, the compound is classified with the following hazards:

  • Harmful if swallowed. [7]

  • Causes skin irritation. [7][8][9]

  • Causes serious eye irritation. [7][8][9]

  • May cause respiratory irritation. [7][8]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Safety showers and eyewash stations should be readily accessible.[10][11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Use compatible, chemical-resistant gloves.[10] A lab coat or other protective clothing is required to prevent skin contact.[10]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][11]

  • Hygiene: Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[8]

Storage and Stability
  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[10] Keep the container tightly closed to prevent moisture absorption. Recommended storage temperatures are often between 10°C and 25°C.[10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable method for incorporating the imidazol-2-ylmethyl functional group. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an invaluable tool in the synthesis of novel compounds for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential when handling this reactive intermediate to ensure a safe and effective laboratory workflow.

References

An In-Depth Technical Guide to 2-(Bromomethyl)-1H-imidazole hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(Bromomethyl)-1H-imidazole hydrobromide, a versatile and highly reactive building block crucial for the synthesis of complex heterocyclic molecules. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and key applications, with a focus on the causal reasoning behind experimental methodologies.

Core Compound Characteristics

This compound is a stable, solid-form reagent valued for its bifunctional nature. The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds, while the bromomethyl group serves as a potent electrophile for alkylation reactions. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2939-05-1[2][3]
Molecular Formula C₄H₆Br₂N₂[2]
Molecular Weight 241.91 g/mol [2]
Appearance Solid
Purity Typically >97%[2]
Synonym 2-(Bromomethyl)imidazole hydrobromide[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the radical bromination of a 2-methyl-1H-imidazole precursor, followed by salt formation. Understanding the mechanism is key to optimizing the reaction and ensuring high purity of the final product.

Synthetic Workflow: From 2-Methylimidazole to the Target Compound

The most common synthetic route involves the bromination of 2-methyl-1H-imidazole using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator. The resulting free base is then treated with hydrobromic acid to yield the stable hydrobromide salt.

Synthesis_Workflow cluster_start Starting Materials cluster_bromination Step 1: Radical Bromination cluster_intermediate Intermediate cluster_salt_formation Step 2: Salt Formation cluster_final Final Product 2_Methylimidazole 2-Methyl-1H-imidazole Reaction_1 Reflux 2_Methylimidazole->Reaction_1 NBS N-Bromosuccinimide (NBS) NBS->Reaction_1 Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction_1 Solvent_1 Non-polar Solvent (e.g., CCl₄) Solvent_1->Reaction_1 Free_Base 2-(Bromomethyl)-1H-imidazole (Free Base) Reaction_1->Free_Base Workup & Purification Reaction_2 Stir at RT Free_Base->Reaction_2 HBr Hydrobromic Acid (HBr) HBr->Reaction_2 Solvent_2 Polar Solvent (e.g., Ethanol) Solvent_2->Reaction_2 Final_Product 2-(Bromomethyl)-1H-imidazole hydrobromide Reaction_2->Final_Product Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 2-(Bromomethyl)-1H-imidazole (Free Base)

  • To a solution of 2-methyl-1H-imidazole (1.0 eq.) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq.).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-1H-imidazole.

Step 2: Formation of the Hydrobromide Salt

  • Dissolve the crude 2-(bromomethyl)-1H-imidazole in a minimal amount of ethanol.

  • Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid (1.1 eq.) dropwise with stirring.

  • Allow the mixture to stir for 1-2 hours at room temperature.

  • The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.

Core Reactivity: The Imidazole Moiety as a Versatile Nucleophile and Alkylating Agent

The primary utility of this compound lies in its ability to act as an efficient alkylating agent. The electron-withdrawing nature of the imidazole ring enhances the electrophilicity of the benzylic carbon, while the bromine atom serves as an excellent leaving group. This makes the compound highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.

Mechanism of Nucleophilic Substitution (Sₙ2)

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step.

Caption: General Sₙ2 mechanism for alkylation reactions.

Representative Experimental Protocol: N-Alkylation of an Amine

This protocol details the reaction of this compound with a primary amine, a common step in the synthesis of pharmacologically active compounds.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (e.g., benzylamine) (1.1 eq.)

  • A mild base (e.g., potassium carbonate) (2.5 eq.)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a solution of the primary amine in anhydrous acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the amine.

  • Add this compound to the mixture. The hydrobromide will be neutralized in situ by the excess base.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole moiety is a key pharmacophore that can interact with a variety of biological targets through hydrogen bonding and metal coordination. By using this compound, medicinal chemists can readily introduce the imidazolylmethyl group onto a wide range of molecular scaffolds to modulate their pharmacological properties.

Role in the Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[4][5] The imidazole ring is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The synthesis of novel 2,4-disubstituted imidazole carboxamides as potent and selective TAK1 inhibitors highlights the importance of this scaffold.[6] While the specific use of this compound is not explicitly detailed in this example, it represents a key reagent for building such structures.

The general strategy involves using the bromomethyl reagent to alkylate a nucleophilic precursor, thereby constructing the core of the inhibitor.

Precursor for Antimicrobial Agents

The imidazole nucleus is also a component of many antifungal and antibacterial agents.[7] this compound serves as a key intermediate in the production of these pharmaceuticals. Its reactive bromomethyl group allows for the facile introduction of the imidazole moiety onto various scaffolds, a common strategy for developing new antimicrobial compounds.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the synthetic and medicinal chemist. Its well-defined reactivity as an alkylating agent, combined with the privileged nature of the imidazole scaffold, makes it an invaluable tool for the construction of complex molecules with diverse biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

A Technical Guide to the Solubility Profile of 2-(Bromomethyl)-1H-imidazole Hydrobromide for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Bromomethyl)-1H-imidazole hydrobromide is a pivotal reagent and building block in synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials. Its utility in alkylation reactions makes it a valuable intermediate.[1] However, the successful application of this compound is fundamentally dependent on its behavior in various solvent systems—a factor that dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive framework for understanding and determining the solubility profile of this highly polar, ionic compound. We will delve into the underlying physicochemical principles governing its solubility, present a robust, field-proven experimental protocol for quantitative measurement, and offer a predictive analysis of its behavior in a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate's solubility characteristics.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's intrinsic properties is the first step in predicting its solubility. This compound is not a simple organic molecule; it is an ionic salt, a fact that dominates its interaction with solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2939-05-1[2][3]
Molecular Formula C₄H₆Br₂N₂[2][3]
Molecular Weight 241.91 g/mol [2][3]
Appearance Solid (typically off-white to light yellow)[2]
Structure Imidazole ring with a bromomethyl substituent at the C2 position, protonated and paired with a bromide counter-ion.

The structure reveals two key features:

  • Ionic Nature: As a hydrobromide salt, the compound exists in a crystal lattice with significant electrostatic forces. Overcoming this lattice energy is a primary barrier to dissolution.

  • Hydrogen Bonding Potential: The imidazole ring contains N-H protons that can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

These characteristics strongly suggest that the compound's solubility will be highest in polar solvents capable of both solvating the ionic components (ion-dipole interactions) and engaging in hydrogen bonding.

The Theoretical Basis for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding concept for predicting solubility. For a solid salt like this compound to dissolve, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the energy holding the crystal lattice together (lattice energy) and the solvent-solvent interactions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are predicted to be excellent solvents. Their high dielectric constants effectively shield the ions from each other, while their ability to form strong hydrogen bonds and ion-dipole interactions provides powerful solvation forces to break down the crystal lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipole moments and can effectively solvate cations, but they lack the ability to act as strong hydrogen bond donors. Solubility is expected to be moderate to high, but potentially less than in polar protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weak van der Waals forces for interaction.[4] They are incapable of overcoming the strong ionic forces of the hydrobromide salt. Therefore, solubility is predicted to be negligible.

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a rigorous and reproducible experimental method is essential. The Shake-Flask method is the gold standard for determining equilibrium solubility and is highly recommended.[5]

Critical Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (HPLC-grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Safety and Handling Precautions

Consult the Safety Data Sheet (SDS) before handling. This compound is an irritant.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[6]

  • Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the chosen solvent in a sealed vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

    • Causality: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the path to thermodynamic equilibrium.[8] Constant temperature is critical as solubility is temperature-dependent.[5]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Causality: Centrifugation provides a clear separation of the saturated supernatant from the undissolved solid, which is essential for accurate sampling.[4]

  • Filtration and Sampling: Carefully draw off the supernatant using a pipette and immediately filter it through a 0.2 µm PTFE syringe filter into a clean vial.

    • Causality: Filtration removes any fine, suspended solid particles that could otherwise lead to an overestimation of solubility.[8] A PTFE filter is chosen for its broad chemical compatibility.

  • Sample Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a calibration curve generated from standards of known concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol Self-Validation

To ensure trustworthiness, the protocol must be self-validating. This is achieved by:

  • Confirming Equilibrium: Take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium has been reached.[8]

  • Validating the Analytical Method: The HPLC method must be validated for linearity, accuracy, and precision using a standard calibration curve.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis start 1. Add Excess Solute to Solvent equilibrate 2. Agitate at Constant Temperature (24-48h) start->equilibrate Establish Equilibrium centrifuge 3. Centrifuge to Pellet Solid equilibrate->centrifuge filter 4. Filter Supernatant (0.2 µm PTFE) centrifuge->filter Remove Particulates dilute 5. Dilute Saturated Solution filter->dilute hplc 6. Quantify by Validated HPLC dilute->hplc result 7. Calculate Solubility (mg/mL or M) hplc->result

Caption: Workflow for equilibrium solubility determination via the Shake-Flask method.

Predictive Data and Interpretation

While experimental determination is paramount, a predictive framework is invaluable for initial solvent screening.

Properties of Common Laboratory Solvents

The table below summarizes key properties of solvents relevant to this analysis.

Table 2: Physical Properties of Selected Common Laboratory Solvents

SolventClassDielectric Constant (20°C)Polarity Index
WaterPolar Protic80.110.2
MethanolPolar Protic32.75.1
EthanolPolar Protic24.64.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.07.2
N,N-Dimethylformamide (DMF)Polar Aprotic36.76.4
AcetonitrilePolar Aprotic37.55.8
Dichloromethane (DCM)Polar Aprotic9.083.1
Ethyl AcetatePolar Aprotic6.024.4
TolueneNonpolar2.382.4
HexaneNonpolar1.880.1
Data sourced from multiple chemical property databases.[9][10]
Predicted Solubility Profile

Based on the principles outlined in Section 3.0, the following qualitative solubility profile is predicted. Researchers should use this table as a guide and populate it with their own quantitative, experimentally derived data.

Table 3: Predicted Solubility of this compound

SolventPredicted Qualitative SolubilityRationaleExperimental Value (mg/mL)
WaterVery SolubleStrong ion-dipole interactions and H-bonding.(To be determined)
MethanolVery SolubleStrong ion-dipole interactions and H-bonding.(To be determined)
DMSOSolubleHigh dielectric constant, strong dipole.(To be determined)
EthanolSolubleGood H-bonding and polarity.(To be determined)
DMFSolubleHigh dielectric constant, strong dipole.(To be determined)
AcetonitrileSlightly SolubleModerate polarity, less effective solvation.(To be determined)
DichloromethaneVery Slightly SolubleLow polarity, insufficient to overcome lattice energy.(To be determined)
Ethyl AcetateInsolubleLow polarity, poor solvation of ions.(To be determined)
TolueneInsolubleNonpolar, unable to solvate ions.(To be determined)
HexaneInsolubleNonpolar, unable to solvate ions.(To be determined)

Conclusion

This compound is a quintessential polar, ionic salt. Its solubility is governed by its ability to form strong interactions with polar solvents, particularly those capable of hydrogen bonding. We predict high solubility in polar protic solvents like water and methanol, moderate solubility in polar aprotic solvents like DMSO, and negligible solubility in nonpolar media such as toluene and hexane. This guide provides both the theoretical foundation for these predictions and a robust, validated experimental protocol—the Shake-Flask method—to obtain the precise, quantitative data required for successful process development, reaction optimization, and formulation in any research or industrial setting.

References

Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Imidazole Compounds: From Synthesis to Therapeutic Application

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] First synthesized by Heinrich Debus in 1858, this simple structure is a fundamental component of numerous essential biological molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine.[1][4][5] Its unique physicochemical properties—aromaticity, amphoteric nature (acting as both an acid and a base), and significant polarity—confer favorable pharmacokinetic characteristics, making it an ideal building block for drug design.[1][4][6] The electron-rich nature of the imidazole ring allows it to readily bind with various enzymes and receptors through diverse non-covalent interactions, underpinning its broad spectrum of biological activities.[7][8]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of substituted imidazole compounds. We will delve into modern synthetic strategies, explore the critical principles of structure-activity relationships (SAR), detail key therapeutic applications with mechanistic insights, and provide actionable experimental protocols for the synthesis and evaluation of these versatile compounds.

Synthetic Strategies: Crafting the Imidazole Core

The efficient synthesis of structurally diverse imidazole derivatives is paramount for drug discovery. Methodologies have evolved from classical, often low-yielding procedures to modern, highly efficient techniques that offer greater control over substitution patterns and functional group tolerance.[9][10][11]

Classical Synthesis Methods
  • Debus Synthesis: The first reported synthesis involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[5][11] While historically significant, this method often suffers from low yields and limited scope for creating complex substitution patterns.[11]

  • Radiszewski Synthesis: This method utilizes a dicarbonyl compound, an aldehyde, and ammonia in an oxidative cyclocondensation reaction to form tri- and tetrasubstituted imidazoles.

Modern Synthetic Approaches

Modern drug discovery demands higher efficiency, yield, and diversity. Consequently, several advanced methods have become standard in the medicinal chemist's toolkit.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized imidazole synthesis by significantly reducing reaction times and often improving product yields.[9][11][12] This technique is particularly valuable for high-throughput synthesis in lead optimization campaigns.[1][12]

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the imidazole ring, offering high atom economy and operational simplicity.[12] This approach is highly effective for rapidly generating libraries of diverse imidazole derivatives for screening.

  • Metal-Catalyzed Reactions: Various metal catalysts, particularly copper, are used to facilitate the formation of specific bonds within the imidazole ring, often under milder conditions and with greater regioselectivity.[9][13]

The choice of synthetic route is a strategic decision based on the desired substitution pattern, required scale, and tolerance for different functional groups on the starting materials.

Synthetic Method Typical Reactants Key Advantages Common Limitations Reference
Debus Synthesis Dicarbonyl, Aldehyde, AmmoniaHistorical significance, simple starting materials.Often low yields, limited substitution patterns.[5][11]
Microwave-Assisted Various (depends on specific reaction)Drastically reduced reaction times, higher yields.Requires specialized equipment, potential for pressure buildup.[9][11][12]
Multi-Component e.g., Benzil, Aldehyde, Amine, Ammonium AcetateHigh efficiency, atom economy, rapid library generation.Can be challenging to optimize for all substrates.[5][12]
Metal-Catalyzed e.g., Imidamides, Carboxylic Acids (Cu-catalyzed)High regioselectivity, mild reaction conditions.Catalyst cost and removal, potential for metal contamination.[9][13]

Structure-Activity Relationships (SAR): Tuning Biological Function

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design.[9] It involves systematically modifying the structure of a lead compound to identify which chemical features are responsible for its biological activity and to optimize properties like potency, selectivity, and metabolic stability. For the imidazole scaffold, substitutions at the N-1, C-2, C-4, and C-5 positions can dramatically alter its therapeutic effects.[2]

Key Substitution Points and Their Impact:
  • N-1 Position: Substitution at this nitrogen is crucial for modulating pharmacokinetic properties like solubility and membrane permeability. Large or bulky groups at this position can influence receptor binding and selectivity.

  • C-2 Position: This position is often a key interaction point with biological targets. Introducing different aryl or alkyl groups can directly impact potency. For instance, in antitubercular nitroimidazoles, the nature of the atom at the 2-position is critical for aerobic activity.[14]

  • C-4 and C-5 Positions: These positions provide vectors for exploring chemical space to enhance target engagement and fine-tune electronic properties. For example, in anticancer imidazoles, bulky aromatic groups at these positions are often found in potent tubulin polymerization inhibitors.[15]

The following workflow illustrates the iterative process of an SAR study.

SAR_Workflow A Identify Hit Compound (e.g., from HTS) B Synthesize Analog Library (Vary substituents at N-1, C-2, C-4, C-5) A->B Rational Design C In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) B->C Testing D Analyze Data: Potency (IC50/MIC) Selectivity C->D Data Collection E Establish SAR Trends (e.g., 'Aromatic ring at C-4 increases potency') D->E Interpretation F Design Next-Generation Analogs (Based on established SAR) E->F Iterative Optimization G In Vivo Testing (Promising Candidates) E->G Advance Lead F->B Re-synthesize

Caption: A generalized workflow for structure-activity relationship (SAR) studies.[2]

Therapeutic Applications & Mechanisms of Action

The versatility of the imidazole scaffold has led to its incorporation into a vast array of clinically approved drugs and investigational agents.[6][7][9] Its derivatives have demonstrated remarkable efficacy across numerous disease areas.[9][16]

A. Anticancer Activity

Imidazole-based compounds are a major focus of oncology research, targeting various hallmarks of cancer.[8][17]

  • Mechanism: Many imidazole derivatives function as kinase inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2] Others act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15] Certain derivatives can also bind to and stabilize G-quadruplex DNA structures, which are over-represented in the promoter regions of oncogenes like c-MYC, thereby suppressing their transcription.[8]

  • Examples:

    • Dacarbazine: An older anticancer agent used to treat melanoma and Hodgkin's lymphoma.

    • Acalabrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for certain types of lymphoma.[6]

    • Nirogacestat: A gamma-secretase inhibitor approved for treating desmoid tumors.[6]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Imidazole Imidazole-based Kinase Inhibitor Imidazole->PI3K INHIBITS

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazole derivative.[2]

B. Antimicrobial & Antifungal Activity

This is one of the most well-established therapeutic areas for imidazoles.

  • Mechanism: Azole antifungals (e.g., clotrimazole, ketoconazole) inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Antibacterial imidazoles, such as metronidazole, are prodrugs that, once activated in anaerobic bacteria, generate reactive nitro radicals that damage bacterial DNA and other macromolecules.[4]

  • Examples:

    • Metronidazole: An antibiotic and antiprotozoal medication.[4]

    • Clotrimazole, Miconazole: Widely used topical antifungal agents.

    • Pretomanid: A newer agent used in combination therapy for drug-resistant tuberculosis.[6]

C. Other Therapeutic Areas

The application of substituted imidazoles extends to many other conditions:

  • Antihypertensive: Eprosartan is an angiotensin II receptor blocker used to treat high blood pressure.[6]

  • Antithrombotic: Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor.[6]

  • Anti-inflammatory: Imidazole derivatives have shown the ability to inhibit enzymes like cyclooxygenase (COX), reducing the production of inflammatory prostaglandins.[9][16]

  • Antihistaminic: The imidazole ring is a core component of histamine, and derivatives can be designed to act as antagonists at histamine receptors.[7]

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of a model substituted imidazole compound.

A. Protocol: One-Pot, Four-Component Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole

This protocol describes a common and efficient method for generating a library of imidazole derivatives. The rationale is to maximize efficiency and diversity by combining all reactants in a single step.

Objective: To synthesize a 1,2,4,5-tetrasubstituted imidazole derivative.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Primary Amine (e.g., Aniline)

  • Ammonium Acetate

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzil (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent and Catalyst Addition: Add 15 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the condensation reactions.

  • Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 118°C). Allow the reaction to proceed for 4-6 hours, stirring continuously.

    • Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barriers for the multiple condensation and cyclization steps involved in forming the imidazole ring.

  • Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexane) to monitor the consumption of starting materials and the formation of the product. The reaction is complete when the starting material spots have disappeared.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove excess acetic acid and ammonium acetate.

  • Purification: The crude product is often pure enough for initial screening. For higher purity, recrystallize the solid from ethanol or purify via column chromatography on silica gel.

    • Self-Validation: The purity of the final compound must be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to validate its structure and identity.

B. Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol determines the concentration of an imidazole compound required to inhibit the growth of cancer cells by 50% (IC₅₀), a key metric of anticancer potency.

Objective: To determine the IC₅₀ value of a synthesized imidazole compound against a human cancer cell line (e.g., HCT116 colorectal cancer cells).[2]

Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized imidazole compound, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (in triplicate) to the cells. Include "vehicle control" wells (treated with DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the treated plates for 48-72 hours.[2]

    • Causality Insight: This incubation period allows the compound sufficient time to exert its biological effects, whether by inhibiting signaling, disrupting the cytoskeleton, or inducing apoptosis.

  • MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours.

    • Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. Dead cells cannot perform this reaction.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[2]

    • Self-Validation: The assay includes positive (untreated) and negative (vehicle) controls. The dose-response curve should be sigmoidal, and the results should be reproducible across triplicate wells and independent experiments.

Future Prospects and Challenges

The field of imidazole research continues to be vibrant and promising.[6] Future efforts will likely focus on:

  • Developing Targeted Therapies: Designing imidazole derivatives with high selectivity for specific enzyme isoforms or mutant proteins to reduce off-target effects and improve patient outcomes.[17]

  • Overcoming Drug Resistance: Creating novel imidazole compounds that can circumvent known resistance mechanisms, a particularly urgent need in both oncology and infectious disease.[17][18]

  • Multi-Targeted Agents: Synthesizing hybrid molecules that incorporate an imidazole scaffold to act on multiple biological targets simultaneously, potentially offering synergistic therapeutic effects.[17]

The primary challenges remain the optimization of pharmacokinetic and pharmacodynamic profiles, minimizing toxicity, and navigating the complex regulatory landscape to bring these promising compounds from the bench to the bedside.

Conclusion

Substituted imidazole compounds represent a remarkably successful and enduring class of molecules in medicinal chemistry. Their inherent physicochemical properties, coupled with synthetic tractability, have enabled the development of drugs that combat a wide range of human diseases. Through the continued application of rational drug design, advanced synthetic methodologies, and rigorous biological evaluation, the imidazole scaffold is poised to remain a vital core for the discovery of next-generation therapeutics.

References

A Researcher's Guide to Sourcing 2-(Bromomethyl)-1H-imidazole hydrobromide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Commercial Availability, Quality Control, and Strategic Sourcing of a Key Synthetic Intermediate

Abstract

2-(Bromomethyl)-1H-imidazole hydrobromide (CAS No: 2939-05-1) is a pivotal, highly reactive building block in synthetic organic chemistry and pharmaceutical development. Its utility stems from the electrophilic bromomethyl group attached to the versatile imidazole scaffold, enabling a wide range of nucleophilic substitution reactions.[1][2] This guide provides drug development professionals with a comprehensive overview of the commercial landscape for this reagent. It delves into supplier evaluation, quality control parameters, and handling protocols, ensuring that researchers can confidently and safely source high-quality material crucial for advancing their discovery and development pipelines.

Introduction: The Strategic Importance of this compound

The imidazole moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, serves as a key intermediate for introducing this valuable heterocycle. Its primary application lies in the alkylation of nucleophiles such as amines, thiols, and alkoxides to forge more complex molecular architectures.[1] This reactivity is fundamental in synthesizing various bioactive molecules, including potential antimicrobial and antifungal agents.[1][2]

Given its role as a foundational starting material, the quality, purity, and reliable supply of this reagent are paramount. Impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the yield and integrity of the final active pharmaceutical ingredient (API). This guide aims to equip scientists with the necessary knowledge to navigate the procurement process effectively.

Chemical Properties and Identification

Correctly identifying the target compound is the first step in procurement. Researchers should always cross-reference the CAS number to ensure they are sourcing the correct molecule.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 2939-05-1[3][4][5][6]
Molecular Formula C4H6Br2N2[3][4]
Molecular Weight 241.91 g/mol [3][4]
Typical Form Solid[4]
InChI Key NJEKNMVWNDFCSH-UHFFFAOYSA-N[4]

Commercial Availability & Supplier Landscape

This compound is readily available from a variety of chemical suppliers who specialize in research-grade and bulk-scale reagents. The choice of supplier often depends on the required quantity, purity, and the stage of the research (e.g., initial screening vs. scale-up).

Below is a comparative table of representative suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the vendor.

SupplierExample Product/Catalog No.Purity SpecificationAvailable QuantitiesNotes
A Chemtek 2939-05-197+%Gram scaleOften provides essential chemical data; CoA and SDS available upon request.[3]
Fluorochem 10-F37887295%100mg to 5gDistributed via platforms like CymitQuimica, catering to lab-scale synthesis.[4]
Biosynth FB165953Not specified500mg to 1gProvides clear stock status and contact for detailed product information.[7]
Ambeed A217775Not specifiedNot specifiedDistributed via platforms like Doron Scientific; provides key chemical identifiers.[5]
Sunway Pharm Ltd CB67035Not specifiedNot specifiedLists the compound as part of a broader catalog of pharmaceutical intermediates.[6]

This table is illustrative and not exhaustive. Researchers are encouraged to explore other specialized chemical suppliers.

The Causality of Supplier Selection: A Self-Validating Workflow

Selecting a supplier is not merely a transactional step; it is a critical part of the experimental design. The choice directly impacts the reproducibility and success of subsequent synthetic transformations. A robust, self-validating system for supplier qualification is essential.

The Critical Role of Documentation

Expertise-Driven Insight: An experienced chemist knows that a supplier's true value is demonstrated in its documentation. Before placing an order, especially for scale-up campaigns, it is imperative to request and scrutinize key documents:

  • Certificate of Analysis (CoA): This is the most critical document. It provides lot-specific data on the purity and physical properties of the compound. Do not rely solely on the catalog purity (e.g., "97+%").[3] The CoA should detail the analytical method used for purity assessment (e.g., HPLC, NMR) and list any identified impurities.

  • Safety Data Sheet (SDS): The SDS contains essential information on handling, storage, and emergency procedures.[8][9][10] Reviewing the SDS ensures that your lab is equipped to manage the risks associated with this reactive and potentially hazardous chemical.

A Logic-Based Workflow for Supplier Qualification

To ensure trustworthiness and experimental validity, researchers should adopt a systematic approach to sourcing. The following workflow diagram illustrates a recommended process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Validation A Identify Potential Suppliers (e.g., A Chemtek, Fluorochem, Biosynth) B Request Pre-shipment Certificate of Analysis (CoA) & Safety Data Sheet (SDS) A->B Crucial First Step C Analyze CoA Purity: Method (HPLC, NMR)? Impurity Profile? B->C E Compare Lot-Specific Data vs. Catalog Specs C->E D Review SDS: Assess Handling Requirements & PPE Needs F Decision Point: Does Quality Meet Experimental Needs? D->F E->F F->A No, Re-screen G Place Order for Small/Test Quantity F->G Yes H In-House QC Verification (e.g., NMR, LC-MS) G->H I Decision Point: Does In-House Data Match CoA? H->I J Proceed with Scale-Up Order from Qualified Supplier I->J Yes K Re-evaluate Other Suppliers I->K No K->A

Caption: Supplier Qualification Workflow for Critical Reagents.

This workflow establishes a self-validating loop. By requesting a CoA upfront and performing in-house verification, researchers build confidence in a supplier's reliability before committing to larger-scale purchases, thereby protecting the integrity of the research project.

Safe Handling and Storage: An Authoritative Protocol

This compound and its derivatives are classified as irritants and potentially harmful substances.[9][11] Adherence to strict safety protocols is non-negotiable.

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8][12] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield meeting appropriate standards (e.g., EU EN166, US OSHA 1910.133).[10][11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8][11]

    • Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[8]

  • Handling Practices: Avoid dust formation.[8] Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed to protect from moisture. Some suppliers may recommend storage under an inert gas.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9][11]

Conclusion

Sourcing this compound requires more than a simple catalog search. For researchers in drug development, it demands a strategic approach grounded in scientific integrity. By prioritizing thorough documentation review, implementing a logical supplier qualification workflow, and adhering to rigorous safety protocols, scientists can ensure a reliable supply of this critical reagent. This diligence is a foundational investment in the reproducibility of their research and the successful progression of their development programs.

References

An In-Depth Technical Guide to the Electrophilic Nature and Synthetic Applications of 2-(Bromomethyl)-1H-imidazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Bromomethyl)-1H-imidazole hydrobromide is a pivotal reagent in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] Its value stems from the potent electrophilic character of the bromomethyl group, which is strategically positioned on the versatile imidazole scaffold. This guide provides an in-depth analysis of the compound's reactivity, explores the mechanistic rationale behind its synthetic applications, presents validated experimental protocols, and outlines critical safety and handling procedures. For researchers and drug development professionals, a comprehensive understanding of this building block is essential for leveraging its capabilities in the creation of novel molecular entities.

Introduction to this compound

The imidazole ring is a privileged structure in medicinal chemistry, found in essential biomolecules like the amino acid histidine.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for potent interactions with various biological targets.[2][3] this compound weaponizes this core, equipping it with a highly reactive electrophilic center for covalent bond formation.

Chemical Structure and Properties

The compound exists as a hydrobromide salt, which enhances its stability and solubility in polar solvents, making it a convenient reagent for a wide range of reaction conditions.[4]

PropertyValue
IUPAC Name 2-(bromomethyl)-1H-imidazole;hydrobromide
Molecular Formula C₄H₆Br₂N₂
Molecular Weight 241.92 g/mol
Appearance Off-white to pale yellow solid
Key Feature Highly electrophilic bromomethyl group at the C2 position
Significance in Medicinal Chemistry

The utility of this reagent is broad, serving as a key intermediate in the synthesis of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The imidazole moiety can be crucial for receptor binding or coordinating with metal ions in enzymes, while the linker formed from the bromomethyl group positions the pharmacophore for optimal interaction.[2][5]

The Electrophilic Heart: A Reactivity Analysis

The synthetic power of this compound lies in the exceptional reactivity of the C-Br bond. This reactivity is a product of several converging electronic and structural factors.

The Bromomethyl Group: A Potent Alkylating Agent

The primary driver of the compound's electrophilicity is the bromomethyl group (-CH₂Br). Bromine is an excellent leaving group due to the weakness of the C-Br bond and the stability of the resulting bromide anion (Br⁻).[4] This makes the adjacent carbon atom highly susceptible to nucleophilic attack.

Mechanistic Considerations: The SN2 Pathway

Alkylation reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step.

Causality Behind the Mechanism: The primary nature of the electrophilic carbon (it is attached to only one other carbon) sterically favors the backside attack characteristic of an SN2 reaction. The alternative SN1 pathway, which would involve the formation of a primary carbocation, is energetically unfavorable and therefore not a significant contributor.

Below is a diagram illustrating the generalized SN2 reaction pathway.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Key Synthetic Transformations & Protocols

The electrophilic nature of this compound makes it an ideal reagent for the alkylation of a wide variety of nucleophiles. A base is typically required to deprotonate either the nucleophile or the imidazole N-H of the reagent itself, facilitating the reaction.

N-Alkylation of Amines and Heterocycles

This is one of the most common applications, used to link the imidazole moiety to other nitrogen-containing fragments.

  • Expertise & Causality: A non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred.[6][7] It is strong enough to deprotonate the nucleophile but does not compete in the alkylation reaction. Solvents like acetonitrile or DMF are ideal as they are polar aprotic, effectively solvating the ions involved without interfering with the reaction.[5][6]

Validated Protocol: N-Alkylation of Morpholine

  • Reagent Setup: To a solution of morpholine (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).

  • Addition: Add this compound (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at 60°C and monitor by TLC (e.g., 9:1 DCM:MeOH) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.

O-Alkylation of Phenols and Alcohols

The formation of ether linkages is crucial in drug design for modifying solubility and metabolic stability.

  • Expertise & Causality: For phenols, a weaker base like K₂CO₃ is sufficient. For less acidic alcohols, a stronger base such as sodium hydride (NaH) is necessary to generate the more potent alkoxide nucleophile. The reaction must be conducted under anhydrous conditions when using NaH to prevent quenching of the base.

S-Alkylation of Thiols

Thioether linkages are common in various bioactive molecules. Thiols are excellent nucleophiles, and their alkylation proceeds readily.

  • Expertise & Causality: The high nucleophilicity of the thiolate anion means that mild bases (e.g., triethylamine or K₂CO₃) and lower reaction temperatures are often sufficient for a clean and efficient reaction, minimizing potential side reactions.

A Validated Experimental Workflow: Synthesis of 2-((4-Methoxyphenoxy)methyl)-1H-imidazole

This section details a complete, self-validating workflow for a representative O-alkylation reaction.

Rationale and Workflow Overview

The alkylation of 4-methoxyphenol serves as an excellent model system. The reaction is generally clean, and the product can be easily characterized by standard analytical techniques. The workflow emphasizes in-process controls for robust and reproducible results.

Workflow Setup 1. Reagent Setup (4-Methoxyphenol, K2CO3, DMF) Addition 2. Reagent Addition (2-(Bromomethyl)-1H-imidazole HBr) Setup->Addition Reaction 3. Reaction (60°C, 4h) Addition->Reaction TLC 4. In-Process Control (TLC Monitoring) Reaction->TLC Check Completion TLC->Reaction Incomplete Workup 5. Aqueous Workup (H2O, EtOAc) TLC->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: Experimental workflow for a model O-alkylation reaction.

Detailed Step-by-Step Protocol
  • Reagent Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF (8 mL/mmol). Add anhydrous potassium carbonate (2.5 eq).

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60°C.

  • In-Process Control (Trustworthiness): After 2 hours, and every hour thereafter, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter it through a small plug of silica, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is complete upon full consumption of the 4-methoxyphenol spot.

  • Aqueous Workup: Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the pure product.

  • Analysis: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[8][9] It is harmful if swallowed and may cause respiratory irritation.[8][9]

  • Recommended Handling Procedures:

    • Always handle this reagent in a well-ventilated chemical fume hood.[8][10][11]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[9][11]

    • Avoid creating dust.[11] Avoid inhalation, ingestion, and contact with skin and eyes.[10][11]

    • Wash hands thoroughly after handling.[10][11]

  • Storage and Stability:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

    • Keep the container tightly closed.[8][11]

Conclusion

This compound is a powerful and versatile electrophilic building block. Its reactivity, governed by the excellent leaving group ability of bromide and a sterically accessible primary carbon, makes it a reliable choice for constructing C-N, C-O, and C-S bonds. By understanding the mechanistic principles that underpin its reactivity and adhering to validated, controlled experimental workflows, researchers can effectively and safely harness its synthetic potential to advance the frontiers of drug discovery and materials science.

References

The Core Mechanism of Imidazole-Based Alkylating Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanism of action for imidazole-based alkylating agents, a critical class of chemotherapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the intricate chemical and biological processes that underpin the efficacy and resistance mechanisms associated with these drugs. We will delve into the bioactivation pathways, the chemistry of DNA alkylation, the cellular responses to the induced damage, and the key experimental methodologies used to investigate these phenomena.

Introduction: The Imidazole Scaffold in DNA Alkylation

Imidazole-based alkylating agents, including temozolomide, dacarbazine, and procarbazine, represent a cornerstone in the treatment of various malignancies, most notably glioblastoma and melanoma.[1][2] These agents are prodrugs that, following administration, undergo chemical or enzymatic transformation to generate a highly reactive alkylating species. The core of their cytotoxic effect lies in their ability to covalently attach an alkyl group, typically a methyl group, to the DNA of cancer cells.[3][4] This covalent modification, or DNA adduct formation, disrupts the normal processes of DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3][4] Understanding the precise mechanisms of their action is paramount for optimizing their clinical use, overcoming resistance, and designing next-generation therapeutics.

Bioactivation: The Journey from Prodrug to Reactive Electrophile

A unifying feature of imidazole-based alkylating agents is their requirement for bioactivation to exert their cytotoxic effects. The specific pathways, however, differ between the agents.

Temozolomide: Spontaneous Chemical Transformation

Temozolomide is unique in its ability to activate non-enzymatically under physiological conditions. Following oral administration, temozolomide undergoes spontaneous hydrolysis at a physiological pH to its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[5][6] MTIC is unstable and rapidly decomposes to form the ultimate alkylating species, the methyldiazonium ion (CH₃N₂⁺), and a byproduct, 5-aminoimidazole-4-carboxamide (AIC).[5][6]

G Temozolomide Temozolomide MTIC 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) Temozolomide->MTIC Spontaneous Hydrolysis (Physiological pH) Methyldiazonium Methyldiazonium ion (CH₃N₂⁺) MTIC->Methyldiazonium Decomposition AIC 5-aminoimidazole-4-carboxamide (AIC) MTIC->AIC

Caption: Bioactivation pathway of Temozolomide.

Dacarbazine: A Reliance on Hepatic Metabolism

Dacarbazine, administered intravenously, requires metabolic activation in the liver.[1][3] This process is primarily mediated by the cytochrome P450 enzyme system, with CYP1A1, CYP1A2, and CYP2E1 playing key roles.[7][8][9] These enzymes catalyze the N-demethylation of dacarbazine to form MTIC, the same active intermediate as temozolomide.[7][8][9] MTIC then decomposes to the methyldiazonium ion and AIC.[3]

G Dacarbazine Dacarbazine MTIC 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) Dacarbazine->MTIC Hepatic N-demethylation Methyldiazonium Methyldiazonium ion (CH₃N₂⁺) MTIC->Methyldiazonium Decomposition AIC 5-aminoimidazole-4-carboxamide (AIC) MTIC->AIC P450 Cytochrome P450 (CYP1A1, CYP1A2, CYP2E1) P450->Dacarbazine G Procarbazine Procarbazine Azoprocarbazine Azoprocarbazine Procarbazine->Azoprocarbazine Oxidation Methylazoxyprocarbazine Methylazoxyprocarbazine (more cytotoxic) Azoprocarbazine->Methylazoxyprocarbazine Oxidation Benzylazoxyprocarbazine Benzylazoxyprocarbazine Azoprocarbazine->Benzylazoxyprocarbazine Oxidation Alkylating_Species Reactive Alkylating Species (e.g., Methyl Carbonium Ion) Methylazoxyprocarbazine->Alkylating_Species Further transformation P450_MAO Cytochrome P450 & Monoamine Oxidase P450_MAO->Procarbazine P450 Cytochrome P450 P450->Azoprocarbazine G cluster_DNA DNA Double Helix Guanine Guanine N7_MeG N7-methylguanine Guanine->N7_MeG O6_MeG O6-methylguanine (Highly Cytotoxic) Guanine->O6_MeG Adenine Adenine N3_MeA N3-methyladenine Adenine->N3_MeA Methyldiazonium Methyldiazonium ion (CH₃N₂⁺) Methyldiazonium->Guanine Nucleophilic attack at N7 Methyldiazonium->Guanine Nucleophilic attack at O6 Methyldiazonium->Adenine Nucleophilic attack at N3 G cluster_alkylation DNA Alkylation O6_MeG O6-methylguanine MGMT MGMT (Direct Repair) O6_MeG->MGMT Repair MMR Mismatch Repair (MMR) (MSH2, MSH6, MLH1, PMS2) O6_MeG->MMR Recognition of O6-MeG:T mispair N7_MeG_N3_MeA N7-methylguanine & N3-methyladenine BER Base Excision Repair (BER) N7_MeG_N3_MeA->BER Repair Futile_Repair Futile Repair Cycles MMR->Futile_Repair Replication_Block Replication Block BER->Replication_Block If overwhelmed DSB Double-Strand Breaks Futile_Repair->DSB Apoptosis Apoptosis DSB->Apoptosis Replication_Block->DSB G Cell_Prep 1. Cell Preparation (Treatment & Harvest) Embedding 2. Embedding in Agarose Cell_Prep->Embedding Lysis 3. Cell Lysis Embedding->Lysis Unwinding 4. Alkaline Unwinding Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Staining 6. Neutralization & Staining Electrophoresis->Staining Analysis 7. Visualization & Analysis Staining->Analysis G DNA_Extraction 1. DNA Extraction Bisulfite_Conversion 2. Bisulfite Conversion (C -> U, 5mC remains C) DNA_Extraction->Bisulfite_Conversion PCR_Methylated 3a. PCR with Methylated-Specific Primers Bisulfite_Conversion->PCR_Methylated PCR_Unmethylated 3b. PCR with Unmethylated-Specific Primers Bisulfite_Conversion->PCR_Unmethylated Gel_Electrophoresis 4. Agarose Gel Electrophoresis PCR_Methylated->Gel_Electrophoresis PCR_Unmethylated->Gel_Electrophoresis Interpretation 5. Interpretation (Presence/Absence of Bands) Gel_Electrophoresis->Interpretation

References

Methodological & Application

The Versatile Synthon: Application of 2-(Bromomethyl)-1H-imidazole Hydrobromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in essential biomolecules like the amino acid histidine, make it an ideal framework for designing novel therapeutic agents.[3][4] Within the vast toolkit of imidazole-based building blocks, 2-(Bromomethyl)-1H-imidazole hydrobromide emerges as a particularly valuable and reactive intermediate.[5] Its utility stems from the presence of a highly electrophilic bromomethyl group attached to the electron-rich imidazole core, facilitating a wide range of synthetic transformations for the construction of complex molecular architectures.[6][7] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile reagent, complete with detailed experimental protocols and mechanistic insights.

Chemical Profile and Reactivity

This compound is a salt, which often enhances its stability and solubility in polar solvents, making it a convenient reagent for various reaction conditions.[6] The key to its synthetic utility lies in the C-Br bond of the bromomethyl group. The bromine atom is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This inherent reactivity makes it a potent alkylating agent for a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions.

PropertyValueReference
CAS Number 2939-05-1[8]
Molecular Formula C₄H₆Br₂N₂[8]
Molecular Weight 241.91 g/mol [8]
Appearance Solid[2]
Purity Typically >95%[2]

The hydrobromide salt form means that in solution, the imidazole ring is protonated. For alkylation reactions, a base is typically required to neutralize the hydrobromide and deprotonate the nucleophile, thereby increasing its reactivity. The choice of base and solvent is critical for controlling the reaction rate and selectivity.

G cluster_reactants Reactants cluster_products Products reagent 2-(Bromomethyl)-1H-imidazole (as HBr salt) product Alkylated Product (Imidazole-CH₂-Nu) reagent->product Alkylation nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH nucleophile->product base Base (e.g., K₂CO₃, Et₃N, NaH) base->product Facilitates reaction salt_byproduct Salt Byproduct

Caption: General workflow for the alkylation of nucleophiles using this compound.

Core Applications in Drug Discovery

The primary application of this compound is as a molecular scaffold to introduce the 2-methyl-imidazole moiety into larger molecules. This structural motif is a key component in a variety of therapeutic agents.

Synthesis of Antifungal Agents

Many broad-spectrum antifungal drugs, such as ketoconazole and miconazole, feature an imidazole core.[9][10] The imidazole nitrogen atom in these drugs interacts with the heme iron of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] this compound serves as a key building block for synthesizing analogs of these drugs or novel antifungal compounds. The reactive bromomethyl group can be used to connect the imidazole headgroup to various lipophilic side chains, which are crucial for anchoring the molecule within the enzyme's active site.

Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] The imidazole scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] The ability to easily append various functionalities to the imidazole ring via the bromomethyl linker allows for the rapid generation of libraries of compounds for screening against different kinases. By reacting this compound with a diverse set of amines, phenols, or other nucleophile-containing fragments, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity.[12]

Construction of Antiviral and Anti-inflammatory Agents

The imidazole nucleus is also present in a number of antiviral and anti-inflammatory drugs.[13][14] For instance, imidazole derivatives have been investigated as inhibitors of viral replication and as agents targeting key inflammatory pathways like the p38 MAP kinase pathway.[12][15] this compound provides a straightforward entry point for synthesizing novel compounds for these therapeutic areas. The imidazole-CH₂- linker can be used to connect to other pharmacophoric elements designed to interact with specific viral enzymes or inflammatory targets.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of a suitable precursor, such as 2-methyl-1H-imidazole.[6] Radical bromination using N-bromosuccinimide (NBS) and a radical initiator or direct bromination with bromine are common methods.

Materials:

  • 2-Methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Hydrobromic acid (HBr) solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-1H-imidazole (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude 2-(bromomethyl)-1H-imidazole in a minimal amount of a suitable solvent (e.g., diethyl ether) and cool in an ice bath.

  • Slowly add a solution of HBr (1.0 eq) while stirring.

  • The this compound salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G start 2-Methyl-1H-imidazole step1 Radical Bromination (NBS, AIBN, CCl₄, Reflux) start->step1 intermediate Crude 2-(Bromomethyl)-1H-imidazole step1->intermediate step2 Workup & Purification intermediate->step2 step3 Salt Formation (HBr, Diethyl Ether) step2->step3 product 2-(Bromomethyl)-1H-imidazole Hydrobromide step3->product

Caption: Synthetic workflow for the preparation of this compound.

Protocol 2: N-Alkylation of an Amine with this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend the amine (1.1 eq) and K₂CO₃ (2.2 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

EntryNucleophileBaseSolventTemperatureTypical Yield
1AnilineK₂CO₃DMF60 °CGood to Excellent
2BenzylamineEt₃NMeCNRoom Temp.Excellent
3PiperidineK₂CO₃DMFRoom Temp.Excellent
4MorpholineEt₃NMeCNRoom Temp.Good to Excellent
Protocol 3: O-Alkylation of a Phenol with this compound

This protocol outlines a general method for the synthesis of imidazole-containing aryl ethers.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred suspension of the phenol (1.1 eq) and K₂CO₃ (2.2 eq) in anhydrous DMF, add this compound (1.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 4: S-Alkylation of a Thiol with this compound

This protocol provides a general procedure for the synthesis of imidazole-containing thioethers.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq) or Potassium carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure (using NaH):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography if necessary.

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's arsenal. Its ability to readily alkylate a wide array of nucleophiles provides a robust and efficient means to introduce the biologically significant 2-methyl-imidazole scaffold into drug candidates. The straightforward nature of these reactions allows for the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. By understanding the reactivity of this synthon and applying the appropriate reaction conditions, researchers can unlock its full potential in the discovery and development of novel therapeutics for a wide range of diseases.

References

2-(Bromomethyl)-1H-imidazole hydrobromide as a reagent for histidine modification in proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Reagent Focus: 2-(Bromomethyl)-1H-imidazole Hydrobromide Application: Site-Selective Modification of Histidine Residues in Proteins

Principles and Rationale

The Unique Role of Histidine in Protein Chemistry

Histidine is a distinctive amino acid, playing critical roles in protein structure and function that range from enzyme catalysis and metal ion coordination to mediating pH-dependent conformational changes.[1][2] Its imidazole side chain possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor within physiological pH ranges.[2][3] This unique characteristic makes histidine residues key components of many enzyme active sites and regulatory switches.[2][4] The ability to selectively modify histidine residues provides a powerful tool for researchers to probe protein function, map active sites, and develop novel bioconjugates.[1][5]

Introducing 2-(Bromomethyl)-1H-imidazole: A Histidine-Targeted Alkylating Agent

2-(Bromomethyl)-1H-imidazole is an electrophilic reagent designed for the alkylation of nucleophilic amino acid residues.[6][7] The reagent features a bromomethyl group attached to an imidazole ring. The carbon of the bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. The hydrobromide salt form enhances its stability and solubility in aqueous buffers.[6] This reagent is particularly useful for targeting histidine residues due to the nucleophilic nature of the imidazole side chain's nitrogen atoms. The resulting modification introduces an imidazolylmethyl group onto the histidine residue, effectively altering its steric and electronic properties.

Reaction Mechanism and Specificity

Mechanism of Alkylation

The modification of histidine by 2-(bromomethyl)-1H-imidazole proceeds via a nucleophilic substitution (SN2) reaction. For the reaction to occur, a nitrogen atom on the histidine's imidazole ring must be deprotonated to act as an effective nucleophile.[3] Therefore, the reaction is highly pH-dependent. The deprotonated nitrogen attacks the electrophilic methylene carbon of the reagent, displacing the bromide leaving group and forming a stable carbon-nitrogen bond.

Caption: Mechanism of Histidine Alkylation.

Controlling Reaction Specificity

While 2-(bromomethyl)-1H-imidazole is effective for histidine modification, other nucleophilic residues can also react, including cysteine, lysine, methionine, and the N-terminal alpha-amino group.[8] Reaction specificity is primarily controlled by pH.

  • Histidine (pKa ≈ 6.0): The optimal pH for modifying histidine is typically between pH 6.0 and 7.5. In this range, a sufficient fraction of histidine imidazole groups are deprotonated and nucleophilic, while the reactivity of lysine is minimized.

  • Cysteine (pKa ≈ 8.3): Cysteine's thiol group is a potent nucleophile when deprotonated. To avoid modification of accessible cysteine residues, it is advisable to perform the reaction at a pH below 8 or to reversibly block cysteines prior to modification.

  • Lysine (pKa ≈ 10.5) & N-terminus (pKa ≈ 8.0): The primary amino groups of lysine and the N-terminus are largely protonated and non-nucleophilic at neutral or slightly acidic pH, thus limiting their reactivity.

Therefore, maintaining the reaction pH below 7.5 is critical for maximizing specificity towards histidine residues.

Experimental Protocol: Histidine Modification

This protocol provides a general workflow for modifying a target protein. Optimization of reagent concentration, reaction time, and temperature is recommended for each specific protein.

Materials and Reagents
  • Target Protein (purified, in a suitable buffer)

  • This compound (MW: 241.91 g/mol )[9]

  • Reaction Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.0

  • Quenching Reagent: 1 M L-Histidine or 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (appropriate MWCO) or Size-Exclusion Chromatography (SEC) column for buffer exchange and purification.

  • Standard analytical equipment (spectrophotometer, pH meter, etc.)

Step-by-Step Methodology
  • Protein Preparation:

    • Prepare the target protein at a concentration of 1-5 mg/mL.

    • Buffer exchange the protein into the Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) using dialysis or a desalting column. Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction.

    • Determine the precise protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer. The reagent can hydrolyze in aqueous solution, so fresh preparation is crucial.

  • Modification Reaction:

    • Add the reagent stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold to 100-fold molar excess of reagent over protein).

    • Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) with gentle stirring for a predetermined time (e.g., 2 to 24 hours). A time-course experiment is recommended for optimization.

  • Quenching the Reaction:

    • Terminate the reaction by adding a quenching reagent to scavenge any unreacted 2-(bromomethyl)-1H-imidazole. Add a quenching buffer like L-Histidine or Tris to a final concentration of 50-100 mM.

    • Incubate for an additional 1 hour at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagent and quenching buffer by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography (SEC) column.

Workflow Visualization

Experimental_Workflow A Protein Preparation (1-5 mg/mL in Phosphate Buffer, pH 7.0) C Initiate Reaction (Add 10-100x molar excess of reagent) A->C B Reagent Preparation (Fresh 100 mM Stock Solution) B->C D Incubation (2-24h, Room Temperature) C->D E Quench Reaction (Add 100 mM L-Histidine or Tris) D->E F Purification (Dialysis or Size-Exclusion Chromatography) E->F G Characterization (Mass Spectrometry, Peptide Mapping) F->G

References

Purification techniques for products of 2-(Bromomethyl)-1H-imidazole hydrobromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Purification Techniques for Products of 2-(Bromomethyl)-1H-imidazole Hydrobromide Reactions

Introduction: The Critical Role of Purity in Imidazole-Based Drug Development

This compound is a highly versatile bifunctional reagent, prized in medicinal chemistry as a key building block for a diverse range of pharmacologically active molecules. Its utility lies in the electrophilic bromomethyl group, which readily participates in nucleophilic substitution reactions, and the imidazole core, a prevalent motif in numerous therapeutic agents.[1][2] The products of these reactions are often precursors to drugs targeting a wide array of diseases, from fungal infections to cancer.[1][3]

Given its application in human health, achieving exceptionally high purity for these imidazole derivatives is not merely a procedural step but a fundamental requirement for reliable downstream biological assays, accurate structure-activity relationship (SAR) studies, and regulatory approval. The presence of unreacted starting materials, isomeric byproducts, or residual reagents can lead to misleading biological data and potential toxicity.

This guide provides an in-depth exploration of field-proven purification strategies tailored for the unique chemical properties of products derived from this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to troubleshoot and optimize these purification workflows with confidence.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. Reactions involving this compound, a salt with a reactive side chain, can generate a specific constellation of byproducts.

  • Unreacted Starting Material: The starting material itself, being a polar salt, can be challenging to separate from polar products.

  • Isomeric Byproducts: While the C2-bromomethyl group is the primary reaction site, nucleophilic attack can sometimes occur at the N1 or N3 positions of the imidazole ring, especially under suboptimal reaction conditions, leading to isomeric impurities.

  • Over-alkylation Products: If the nucleophile possesses multiple reactive sites, di- or even tri-substituted products can form.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl-imidazole derivative.

  • Reagent-Derived Impurities: Excess base, catalysts, and their salts must be efficiently removed.

The following diagram illustrates the primary target reaction and potential side products that necessitate robust purification.

G reagents 2-(Bromomethyl)-1H-imidazole HBr + Nucleophile (Nu-H) + Base target Desired Product (2-((Nu)methyl)-1H-imidazole) reagents->target Main Reaction sm Unreacted Starting Material reagents->sm Incomplete Reaction isomer Isomeric Byproduct (N-Alkylated Impurity) reagents->isomer Side Reaction hydrolysis Hydrolysis Product (2-(Hydroxymethyl)-1H-imidazole) reagents->hydrolysis Side Reaction (H2O) G start Crude Reaction Mixture dry_load Adsorb on Silica Gel (Dry Loading) start->dry_load load_col Load Sample onto Column dry_load->load_col pack_col Pack Column (Silica Gel or Alumina) pack_col->load_col elute Elute with Solvent Gradient (+ 0.5% Triethylamine) load_col->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Solvent Removal (Rotary Evaporation) combine->evap end Purified Product evap->end G start Crude Mixture in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1 M HCl (aq) start->wash_acid organic_phase1 Organic Phase: Neutral Impurities wash_acid->organic_phase1 Separate aqueous_phase1 Aqueous Phase: Protonated Product (Salt) wash_acid->aqueous_phase1 Separate neutralize Neutralize with NaOH (aq) aqueous_phase1->neutralize extract_org Extract with fresh EtOAc neutralize->extract_org aqueous_phase2 Aqueous Phase: Inorganic Salts extract_org->aqueous_phase2 Separate organic_phase2 Organic Phase: Purified Product extract_org->organic_phase2 Separate dry_evap Dry (Na2SO4) & Evaporate organic_phase2->dry_evap end Purified Product dry_evap->end

References

Application Notes and Protocols for the Synthesis of Imidazole-Based Ligands and their Metal Complexes Using 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Imidazole-Based Ligands

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, can act as a potent N-donor ligand, making it a crucial component in the design of metal-organic frameworks (MOFs), catalysts, and therapeutic agents.[2][3] The unique electronic properties and steric profile of the imidazole moiety allow for the fine-tuning of the coordination environment around a metal center, thereby influencing the reactivity, selectivity, and stability of the resulting complex.[4]

This guide focuses on the utility of 2-(Bromomethyl)-1H-imidazole hydrobromide as a versatile and highly reactive precursor for the synthesis of a diverse range of imidazole-containing ligands. The presence of a bromomethyl group at the 2-position of the imidazole ring provides a reactive site for nucleophilic substitution, allowing for the straightforward introduction of various functional groups.[5] This approach enables the rational design of ligands with tailored electronic and steric properties, which is of paramount importance in the development of novel metal complexes for applications in catalysis, materials science, and drug discovery.[6][7]

Chemical Properties and Safe Handling of this compound

This compound is a white to off-white solid that is typically soluble in polar solvents such as water, ethanol, and dimethylformamide (DMF). The hydrobromide salt form enhances its stability and ease of handling compared to the free base.[5]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Inhalation: Avoid inhaling the dust. If inhalation occurs, move to fresh air immediately.[1]

  • Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1]

Synthesis of Imidazole-Containing Ligands: A Modular Approach

The reactivity of the bromomethyl group in this compound allows for the facile synthesis of a wide variety of ligands through nucleophilic substitution reactions. The general reaction scheme involves the displacement of the bromide ion by a nucleophile, such as an amine, thiol, or phenoxide.

General Workflow for Ligand Synthesis

G cluster_0 Ligand Synthesis Start 2-(Bromomethyl)-1H-imidazole hydrobromide Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., Amine, Thiol, Phenol) Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Ligand Synthesized Ligand Characterization->Ligand

Caption: General workflow for ligand synthesis.

Protocol 1: Synthesis of a Bidentate N,N'-Ligand: N-(1H-imidazol-2-ylmethyl)pyridin-2-amine

This protocol details the synthesis of a bidentate ligand featuring both an imidazole and a pyridine moiety, which are known to form stable complexes with a variety of transition metals.[8]

Materials:

  • This compound

  • 2-Aminopyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2-aminopyridine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting imidazole.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated to 50-60 °C to expedite the process. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure N-(1H-imidazol-2-ylmethyl)pyridin-2-amine.

Characterization:

  • ¹H NMR: Expect to see characteristic signals for the imidazole and pyridine protons, as well as a singlet for the methylene bridge. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the carbons of the imidazole and pyridine rings, as well as the methylene carbon, should be observed.

  • IR (KBr): Look for characteristic N-H and C-N stretching vibrations.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the product should be observed.

Formation of Metal Complexes

The synthesized ligands can be readily complexed with a variety of metal salts to form coordination complexes. The choice of metal will depend on the desired application, with copper and ruthenium complexes being of particular interest for catalysis and medicinal applications, respectively.[2][9]

General Workflow for Metal Complex Synthesis

G cluster_1 Metal Complex Synthesis Ligand Synthesized Ligand Complexation Complexation Reaction Ligand->Complexation MetalSalt Metal Salt (e.g., CuCl2, RuCl3) MetalSalt->Complexation Isolation Isolation (e.g., Precipitation, Filtration) Complexation->Isolation Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Complexation Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterization (X-ray, UV-Vis, Elemental Analysis) Purification->Characterization MetalComplex Metal Complex Characterization->MetalComplex

Caption: General workflow for metal complex synthesis.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex with the bidentate ligand synthesized in Protocol 1.

Materials:

  • N-(1H-imidazol-2-ylmethyl)pyridin-2-amine

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the ligand (2.0 eq) in ethanol in a Schlenk flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimal amount of ethanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with stirring.

  • A color change and/or precipitation should be observed upon addition.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the complex under vacuum.

Characterization:

  • Elemental Analysis: To confirm the stoichiometry of the complex.

  • UV-Vis Spectroscopy: To observe the d-d transitions of the copper(II) ion.

  • FT-IR Spectroscopy: To observe shifts in the ligand's vibrational modes upon coordination to the metal center.

  • X-ray Crystallography: To determine the solid-state structure of the complex.

Applications in Research and Drug Development

Metal complexes derived from imidazole-based ligands have a wide range of applications, making them highly valuable in both academic research and industrial drug development.

Catalysis

Copper complexes with imidazole and pyridine-containing ligands have shown significant catalytic activity in various organic transformations, including C-C and C-N cross-coupling reactions.[2] The tunability of the ligand's electronic and steric properties allows for the optimization of catalyst performance in terms of activity, selectivity, and substrate scope.

Catalyst TypeReactionKey Advantages
Copper(II)-[N-(1H-imidazol-2-ylmethyl)pyridin-2-amine]C-N Cross-CouplingMild reaction conditions, good functional group tolerance.[2]
Copper(II)-[N-(1H-imidazol-2-ylmethyl)pyridin-2-amine]Oxidation ReactionsHigh efficiency and selectivity.
Medicinal Chemistry and Drug Development

Ruthenium complexes, in particular, have garnered significant attention for their potential as anticancer agents.[1][10] Ruthenium complexes containing imidazole and pyridine ligands have demonstrated promising antimetastatic activity, with some derivatives showing improved efficacy over existing ruthenium-based drugs like NAMI-A.[1] The mechanism of action is often multifactorial, involving interactions with DNA and inhibition of key enzymes involved in tumor progression.[5][9]

Complex TypeTherapeutic TargetPotential Advantages
Ruthenium(III)-[N-(1H-imidazol-2-ylmethyl)pyridin-2-amine]Metastatic CancerReduced toxicity compared to platinum-based drugs, novel mechanism of action.[1]
Ruthenium(II)-arene-[imidazole-pyridine ligand]Cancer Cell ProliferationEnhanced cellular uptake and targeting of specific cellular compartments.[5][10]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse library of imidazole-containing ligands. The straightforward nucleophilic substitution chemistry allows for the facile introduction of a wide range of functional groups, enabling the rational design of ligands with tailored properties. The resulting metal complexes exhibit promising applications in catalysis and medicinal chemistry, making this synthetic strategy highly relevant for researchers, scientists, and drug development professionals. The protocols outlined in this guide provide a solid foundation for the exploration of this rich and rewarding area of coordination chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-(Bromomethyl)-1H-imidazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-1H-imidazole hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but often challenging reagent. Here, we address common issues leading to low reaction yields and provide evidence-based troubleshooting strategies to enhance the efficiency and reproducibility of your synthetic protocols.

Introduction: Understanding the Reagent

This compound is a highly useful building block in medicinal chemistry and materials science. The bromomethyl group serves as a potent electrophile for alkylating a wide range of nucleophiles, including amines, phenols, and thiols. However, its hydrobromide salt form, inherent reactivity, and potential for instability present specific challenges that can lead to diminished yields if not properly managed. This guide will walk you through the most common pitfalls and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is very low or zero. What is the most common mistake when using this compound?

The most frequent oversight is the failure to properly neutralize the hydrobromide salt. The reagent is supplied as a salt for enhanced stability. In this form, the imidazole ring is protonated, rendering it and its attached side chain significantly less reactive. For the desired nucleophilic substitution to occur, the imidazole nitrogen must be deprotonated to generate the free base in situ.

Answer: You must add a suitable base to your reaction mixture to liberate the reactive free base of 2-(bromomethyl)-1H-imidazole. Without a base, your starting material will remain largely unreactive.

Troubleshooting Steps:

  • Select an appropriate base: The choice of base is critical and depends on the pKa of your nucleophile and the solvent used.

  • Ensure stoichiometry: At least one equivalent of base is required to neutralize the hydrobromide salt. A second equivalent is often needed to deprotonate the nucleophile. It is common to use a slight to moderate excess of the base.

FAQ 2: I've added a base, but my yields are still poor. How do I choose the right base and solvent?

This is a multi-faceted problem where interplay between the base, solvent, and temperature is key. Low yields in this scenario often point to an incomplete reaction, degradation of the starting material, or undesirable side reactions.

Answer: The selection of the base and solvent system is crucial for success. A strong, non-nucleophilic base in a polar aprotic solvent is typically the most effective combination for alkylation reactions with this reagent.

In-Depth Analysis:

The hydrobromide salt requires a base to free the neutral 2-(bromomethyl)-1H-imidazole. This free base is the active alkylating agent. However, this species can be unstable and prone to self-alkylation or polymerization, especially at elevated temperatures.

Key Considerations for Base and Solvent Selection:

ParameterRecommendationRationale
Base Type Use non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can also be effective, particularly for less reactive nucleophiles.[1]These bases are strong enough to deprotonate the imidazole salt and many common nucleophiles without competing in the alkylation reaction themselves. Organic bases like triethylamine (TEA) can be used but may be less effective and can sometimes lead to complex mixtures.
Solvent Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred.[2][3]These solvents effectively dissolve the hydrobromide salt and the organic nucleophile, facilitating the reaction. They also have high boiling points, allowing for a wide range of reaction temperatures. Anhydrous conditions are often recommended to prevent hydrolysis of the bromomethyl group.[3]
Temperature Start at room temperature and gently heat if necessary. Many reactions proceed well between 25-60 °C.[4]Higher temperatures can accelerate the desired reaction but also increase the rate of decomposition and side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.

Troubleshooting Workflow: Base & Solvent Selection

G start Low Yield Observed check_base Is the base strong enough? (e.g., K₂CO₃, NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN) check_base->check_solvent Yes solution Optimize Base/Solvent/Temp Use K₂CO₃ in DMF at RT to 60°C check_base->solution No check_temp Is temperature optimized? (Monitor by TLC) check_solvent->check_temp Yes check_solvent->solution No side_reactions Are side reactions occurring? (e.g., Polymerization) check_temp->side_reactions Yes check_temp->solution No side_reactions->solution Yes

Caption: Troubleshooting low yields based on reaction conditions.

FAQ 3: I see multiple spots on my TLC plate, and purification is difficult. What side reactions are common?

The appearance of multiple products is a classic sign of side reactions. The high reactivity of 2-(bromomethyl)-1H-imidazole makes it susceptible to several competing pathways.

Answer: The most common side reactions are N,N'-dialkylation (if the nucleophile has multiple reactive sites), self-alkylation/polymerization of the imidazole reagent, and reaction with the solvent.

Common Side Reactions and Solutions:

Side ReactionDescriptionPrevention Strategy
Self-Alkylation/ Polymerization The deprotonated 2-(bromomethyl)-1H-imidazole can act as both a nucleophile (at the unsubstituted ring nitrogen) and an electrophile (at the bromomethyl carbon), leading to oligomers.Add the this compound solution slowly to the mixture of the nucleophile and base. This ensures that the concentration of the reactive free base is kept low at any given time, favoring the reaction with the intended nucleophile.
Dialkylation Nucleophiles with multiple reactive sites (e.g., primary amines) can react twice.Use a larger excess of the nucleophile. Alternatively, a protection strategy for one of the nucleophilic sites may be necessary. For primary amines, a competitive deprotonation/protonation strategy can sometimes be employed to favor monoalkylation.[5]
Solvent Reactivity While less common with DMF or MeCN, some solvents can participate in the reaction.Ensure the use of high-purity, anhydrous solvents. If solvent reactivity is suspected, switch to an alternative polar aprotic solvent.
FAQ 4: How should I handle and store this compound to ensure its quality?

Reagent degradation is an often-underestimated cause of low yields. This compound can be sensitive to moisture and light.

Answer: Proper storage and handling are critical to maintaining the reagent's activity. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.

Recommended Storage and Handling Protocol:

  • Storage: Keep the reagent in a tightly sealed container in a refrigerator or freezer (-20°C is often recommended for long-term storage).[3] Protect from light by using an amber vial. Store in a desiccator to prevent moisture absorption.[3]

  • Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of nitrogen or argon).[3] Avoid prolonged exposure to the atmosphere.

  • Quality Check: If you suspect degradation, you can check the purity by ¹H NMR. The benzylic protons of the -CH₂Br group should appear as a sharp singlet. The presence of significant impurities may warrant purification or the purchase of a new batch.

Visual Guide: Reagent Stability Workflow

G cluster_storage Storage cluster_handling Handling storage_start Receive Reagent store_cold Store at -20°C storage_start->store_cold store_dark Use Amber Vial store_cold->store_dark store_dry Use Desiccator store_dark->store_dry storage_end Stored Reagent store_dry->storage_end handle_start Prepare for Reaction use_inert Weigh under N₂/Ar handle_start->use_inert minimize_exposure Minimize Air Contact use_inert->minimize_exposure handle_end Reagent Ready minimize_exposure->handle_end

Caption: Best practices for storing and handling the reagent.

Conclusion

Successfully using this compound hinges on a clear understanding of its reactivity. By ensuring the complete neutralization of the hydrobromide salt, making informed choices about the base and solvent system, controlling reaction temperature, and minimizing side reactions, researchers can significantly improve yields and obtain cleaner products. Always begin with high-quality, properly stored starting material and monitor your reaction's progress to allow for timely adjustments.

References

Technical Support Center: Alkylation Reactions with 2-(Bromomethyl)-1H-imidazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for alkylation reactions involving 2-(bromomethyl)-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but highly reactive building block. Here, we provide in-depth troubleshooting guides and FAQs to address common challenges, particularly the formation of undesired side products.

Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues

This section addresses specific problems you may encounter during your alkylation reactions. Each entry provides potential causes, mechanistic explanations, and actionable solutions.

Question 1: My TLC plate shows multiple spots, including one at the baseline and another that's very polar (low Rf). What are they?

Answer:

This is a classic profile for this type of reaction. The spot at the baseline is likely the unreacted this compound starting material, which is a salt and highly polar. The other low Rf spot, which is still more polar than your desired product, is very likely the quaternary imidazolium salt , a common overalkylation side product.

Causality and Mechanism:

The N-alkylated imidazole product you are trying to synthesize is still a good nucleophile. It can react with another molecule of the highly electrophilic 2-(bromomethyl)-1H-imidazole starting material (or your primary alkylating agent if used in large excess). This second alkylation event forms a positively charged quaternary imidazolium salt.[1] Because of its permanent positive charge, this salt is very polar and will stick to the silica gel on a TLC plate, resulting in a low Rf value.

Visualizing the Overalkylation Pathway:

overalkylation cluster_main Desired Reaction cluster_side Side Reaction: Overalkylation start_imidazole 2-(Bromomethyl)-1H-imidazole product Desired N-Alkylated Product start_imidazole->product + R-Nu - HBr nucleophile Nucleophile (R-Nu) nucleophile->product quat_salt Quaternary Imidazolium Salt (Side Product) product->quat_salt + start_imidazole_2 - HBr start_imidazole_2 2-(Bromomethyl)-1H-imidazole

Caption: Formation of the desired product and the overalkylation side product.

Solutions:

  • Control Stoichiometry: Avoid using a large excess of the 2-(bromomethyl)-1H-imidazole. It is often better to use a slight excess of the nucleophile you are adding.[1]

  • Slow Addition: Add the 2-(bromomethyl)-1H-imidazole solution slowly to the reaction mixture containing your nucleophile. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired reaction over the subsequent overalkylation.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which often requires a higher activation energy.[1]

  • Purification: The quaternary salt can typically be removed by column chromatography. Due to its high polarity, it will often remain on the column while your less polar product elutes.

Question 2: My NMR spectrum is clean, but my yield is very low. I used an aqueous base during workup. Where did my product go?

Answer:

A low yield after an aqueous workup, especially with a clean NMR, points towards two likely culprits: hydrolysis of the starting material or product loss during extraction.

Causality and Mechanism:

  • Hydrolysis: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water or hydroxide ions, especially if the workup is basic or prolonged. This converts the bromomethyl group (-CH₂Br) into a hydroxymethyl group (-CH₂OH). If this happens to your starting material, it becomes unreactive for the desired alkylation. If it happens to your product, you form a hydroxylated impurity.

  • Product Solubility: Some N-alkylated imidazoles, particularly those with shorter alkyl chains or polar functional groups, can have significant water solubility. During an aqueous workup, a portion of your product may remain in the aqueous layer and be discarded. The protonated form of your product (an imidazolium salt) is especially water-soluble.

Solutions:

  • Anhydrous Conditions: Ensure your reaction is run under anhydrous conditions if possible to prevent hydrolysis during the reaction itself.[1]

  • Careful Workup:

    • Keep the aqueous workup brief and use cold solutions to minimize hydrolysis.

    • If using a base to neutralize, consider a milder base like sodium bicarbonate over sodium hydroxide.

    • After neutralization, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-5 times) with an appropriate organic solvent like ethyl acetate or dichloromethane to recover all the product.

  • Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and "salt out" your product from any remaining aqueous phase, driving it into the organic layer.[2]

Question 3: I'm trying to alkylate a 4-substituted imidazole, and I'm getting two product spots on my TLC that are very close together and hard to separate.

Answer:

You are observing the formation of regioisomers . When an imidazole ring is unsymmetrically substituted (e.g., at the 4-position), the two nitrogen atoms in the ring are no longer equivalent. Alkylation can occur at either nitrogen, leading to a mixture of 1,4- and 1,5-disubstituted imidazole products.[3]

Causality and Mechanism:

The regiochemical outcome of the alkylation depends on a delicate balance of factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen. If you have a bulky substituent at the 4-position, alkylation will favor the N-1 position to form the 1,5-isomer.[3]

  • Electronic Effects: Electron-withdrawing groups at the 4-position make the adjacent N-3 less nucleophilic and the more distant N-1 more nucleophilic. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent N-3.[3]

  • Tautomerism: In solution, 4-substituted imidazoles exist as a mixture of two tautomers (4-substituted and 5-substituted). The ratio of these tautomers can influence the final product ratio, especially under neutral or acidic conditions.[3]

Visualizing Regioisomer Formation:

regioisomers start 4-Substituted Imidazole (Tautomeric Mixture) alkylating_agent + 2-(Bromomethyl)-1H-imidazole (R-Br) product_1_4 1,4-Disubstituted Product (Regioisomer 1) alkylating_agent->product_1_4 Attack at N-3 product_1_5 1,5-Disubstituted Product (Regioisomer 2) alkylating_agent->product_1_5 Attack at N-1

Caption: Alkylation of an unsymmetrical imidazole leads to two regioisomers.

Solutions:

  • Use Protecting Groups: A common strategy is to introduce a removable protecting group (like the SEM group) that directs the alkylation to a specific nitrogen. The protecting group can then be removed in a later step.[4]

  • Optimize Reaction Conditions: The choice of solvent and base can sometimes influence the regioisomeric ratio. Experimenting with different conditions may favor one isomer over the other.

  • Advanced Purification: If the isomers are inseparable by standard silica gel chromatography, you may need to try alternative techniques like reverse-phase chromatography or preparative HPLC. In some cases, derivatization of the mixture to exaggerate the physical differences between the isomers can facilitate separation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the role of the hydrobromide salt? The hydrobromide (HBr) salt form of 2-(bromomethyl)-1H-imidazole serves two main purposes. First, it increases the compound's stability and shelf-life, as the free base can be less stable.[5] Second, in the reaction, a base is required to neutralize the HBr and deprotonate the imidazole nitrogen, generating the active nucleophile for the alkylation.
How can I minimize side products in general? 1. Use high-purity reagents to avoid introducing competing nucleophiles or catalysts.[5] 2. Control the temperature ; start at a low temperature (e.g., 0 °C) and slowly warm up as needed while monitoring the reaction by TLC. 3. Choose the right base. A non-nucleophilic base like potassium carbonate or cesium carbonate is often preferred over stronger, more nucleophilic bases that could react with the alkylating agent.[6] 4. Use an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are common choices as they effectively dissolve the imidazole salt and promote SN2 reactions.[6]
What other, less common, side products might I see? Dimerization: Two molecules of 2-(bromomethyl)-1H-imidazole can react with each other, especially in the presence of a base, to form a dimeric species. Elimination Products: If your added nucleophile is also a strong, sterically hindered base (like potassium tert-butoxide), it could potentially promote elimination reactions. Oxidation Products: Although less common under these conditions, the imidazole ring can be oxidized, especially if exposed to air for prolonged periods at high temperatures.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This is a general guideline and must be optimized for your specific substrate and nucleophile.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add your nucleophile (1.2 mmol) and a suitable anhydrous solvent (e.g., 10 mL of DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 2.0 mmol). Stir the suspension for 15-30 minutes.

  • Alkylating Agent: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent.

  • Reaction: Add the solution of the alkylating agent dropwise to the stirring suspension of the nucleophile and base at 0 °C.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, filter off the base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Flash Column Chromatography for Purification
  • Column Preparation: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in your starting eluent (a non-polar solvent like hexane or a low-polarity mixture).

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% Hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.[2]

Workflow for N-Alkylation and Purification:

workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Nucleophile & Base in Anhydrous Solvent addition Slowly Add 2-(Bromomethyl)-1H-imidazole reagents->addition stir Stir at RT, Monitor by TLC addition->stir filter Filter Inorganics stir->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry column Flash Column Chromatography dry->column analyze Analyze Fractions by TLC column->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine final_product final_product combine->final_product Pure Product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Optimizing Reaction Temperature for 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 2-(Bromomethyl)-1H-imidazole hydrobromide. Precise temperature control is paramount for achieving high yield and purity of this valuable synthetic intermediate.

Part 1: Foundational Principles of the Synthesis

Q1: What is the primary synthetic route for this compound and why is temperature crucial?

The most common and direct synthesis involves the conversion of 2-(hydroxymethyl)-1H-imidazole to the target compound via nucleophilic substitution. This is typically achieved using a strong brominating agent like concentrated hydrobromic acid (HBr).

The Reaction Mechanism:

  • Protonation: The hydroxyl group (-OH) of the starting material is protonated by HBr to form a good leaving group (water).

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.

  • Salt Formation: Excess HBr in the medium protonates the imidazole ring, yielding the stable hydrobromide salt.

Temperature is the most critical parameter in this process. It directly governs the reaction kinetics and the prevalence of side reactions. An optimal temperature ensures the reaction proceeds at a reasonable rate without promoting the degradation of the starting material or the highly reactive product.

Q2: What are the primary side reactions and degradation pathways influenced by excessive temperature?

Elevated temperatures can initiate several undesirable reaction pathways, leading to reduced yield and complex purification challenges.

  • Ether Formation: A significant side reaction is the intermolecular Williamson ether synthesis, where the highly reactive 2-(bromomethyl)-1H-imidazole product reacts with the hydroxyl group of an unreacted 2-(hydroxymethyl)-1H-imidazole molecule. This forms a dimeric ether impurity. Higher temperatures increase the rate of this second-order reaction.

  • Decomposition: 2-(Bromomethyl)-1H-imidazole is a reactive alkylating agent and can be prone to decomposition or polymerization at high temperatures, often resulting in the formation of dark, tarry byproducts.

  • Ring Bromination (Under certain conditions): While less common when starting from the hydroxymethyl precursor, using harsh brominating agents or excessively high temperatures could potentially lead to electrophilic bromination on the imidazole ring itself, creating a mixture of hard-to-separate isomers.

Part 2: Troubleshooting Guide & FAQs for Temperature Optimization

Q3: My reaction is proceeding very slowly or has stalled, with TLC analysis showing only the starting material. Is the temperature too low?

This is a common issue, especially when conducting the reaction at or below 0 °C. While low temperatures are excellent for controlling selectivity, they can significantly slow the reaction rate.

Troubleshooting Protocol:

  • Confirm Reagent Activity: Ensure your hydrobromic acid is of appropriate concentration and has not degraded.

  • Initial Temperature: It is best practice to initiate the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm.

  • Gradual Warming: If no significant product formation is observed on TLC after 1-2 hours, allow the reaction to warm slowly to room temperature (~20-25 °C).

  • Gentle Heating: If the reaction is still sluggish at room temperature, gently heat the mixture to a moderate temperature (40-50 °C) using a water bath. Monitor the reaction every 30-60 minutes by TLC. Avoid aggressive, direct heating.[1]

  • Avoid Reflux: Refluxing is generally not recommended as it significantly increases the likelihood of decomposition and side product formation.[2]

Q4: My reaction turned dark brown/black, and the final yield was very low. Did I run it at too high a temperature?

Yes, a dark reaction color and poor yield are classic indicators of decomposition due to excessive heat. The bromomethyl group makes the product highly reactive, and the imidazole ring itself can be susceptible to degradation under harsh conditions.

Preventative Measures:

  • Start Cold: Always begin the addition of your starting material to the hydrobromic acid in an ice bath (0-5 °C) to dissipate the heat of mixing and protonation.

  • Controlled Heating: If heating is necessary, use a thermostatically controlled oil or water bath for precise temperature management. Do not exceed 60 °C.

  • Reaction Time: Do not leave the reaction heating for an extended period once the starting material has been consumed. Over-heating a completed reaction can degrade the desired product.

Q5: My final product is contaminated with a higher molecular weight impurity that is difficult to remove. Could this be temperature-related?

This is likely the result of the bimolecular ether formation side reaction described in Q2. This process is highly dependent on both temperature and concentration.

Optimization Strategy to Minimize Ether Formation:

  • Maintain Low Temperature: Running the reaction at the lowest effective temperature (ideally between room temperature and 40 °C) will disproportionately slow this side reaction compared to the desired primary reaction.

  • Control Stoichiometry: Ensure a sufficient excess of the brominating agent (HBr) is used to quickly convert the starting alcohol, minimizing the time it is present to react with the product.

Part 3: Recommended Protocol and Data Summary

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by carefully controlling the reaction temperature.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add hydrobromic acid (48% aqueous solution, ~3.0 equivalents).

  • Cooling: Place the flask in an ice-water bath and cool the acid to 0-5 °C with stirring.

  • Substrate Addition: Dissolve 2-(hydroxymethyl)-1H-imidazole (1.0 equivalent) in a minimum amount of additional 48% HBr and add it to the dropping funnel. Add the substrate solution dropwise to the cooled, stirred acid over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress using TLC (e.g., with a 10:1 mixture of Dichloromethane:Methanol).

  • Controlled Heating (If Necessary): If the reaction has not reached completion after 4-6 hours at room temperature, heat the mixture to 40-45 °C in a water bath until TLC indicates full consumption of the starting material.

  • Work-up & Isolation: Cool the reaction mixture back to 0-5 °C in an ice bath. The product hydrobromide salt will often precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove residual acid, and dry under vacuum.

Table 1: Effect of Temperature on Synthesis Outcome
Temperature RangeExpected OutcomePotential Issues & Recommendations
0–5 °C High selectivity, minimal byproducts. Clean reaction profile.The reaction may be very slow or may not go to completion. Recommended for the initial addition phase.
20–25 °C (Room Temp) A good balance between reaction rate and purity. Generally the optimal target temperature.Monitor closely to avoid prolonged reaction times after completion, which can lead to minor impurities.
40–50 °C Faster reaction rate, useful for driving a sluggish reaction to completion.Increased risk of ether formation and slight discoloration. Use only if needed and for a minimal time.
> 60 °C Not recommended.High probability of significant decomposition, charring, low yield, and complex purification.

Part 4: Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common temperature-related issues during the synthesis.

G cluster_start Start cluster_diagnosis Diagnosis cluster_action Corrective Action cluster_end End Point start Monitor Reaction by TLC after 2h @ RT tlc_result TLC Analysis start->tlc_result action_slow Reaction Slow/Stalled: - Gently warm to 40-45°C - Monitor TLC every hour tlc_result->action_slow  >80% SM Remaining action_good Reaction Progressing Well: - Continue at RT - Monitor to completion tlc_result->action_good  SM Converting to Product action_messy Multiple Spots/Darkening: - Immediately cool to RT - Note for next attempt: Maintain lower temp tlc_result->action_messy  Significant Impurities end_node Proceed to Workup action_slow->end_node action_good->end_node action_messy->end_node

Caption: Troubleshooting workflow for temperature optimization.

References

Technical Support Center: Alkylation Reactions with 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic applications of 2-(Bromomethyl)-1H-imidazole hydrobromide. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges during their experiments, with a particular focus on the common side reaction of di-alkylation. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high yields of your desired mono-alkylated products.

Frequently Asked Questions (FAQs)

Q1: What is di-alkylation in the context of using this compound, and why does it occur?

A1: 2-(Bromomethyl)-1H-imidazole possesses two reactive nitrogen atoms within its imidazole ring. After the initial desired N-alkylation of a nucleophile, the resulting product, a substituted imidazole, can act as a nucleophile itself. This mono-alkylated product can then react with a second molecule of this compound, leading to the formation of a di-alkylated, quaternary imidazolium salt. This is a common side reaction, especially when using highly reactive alkylating agents or when the mono-alkylated product has comparable reactivity to the starting nucleophile.[1]

Q2: My reaction is producing a significant amount of a di-alkylated byproduct. What are the primary factors I should investigate to minimize this?

A2: Several factors can contribute to di-alkylation. The most critical to investigate are:

  • Stoichiometry: An excess of the alkylating agent, this compound, will drive the reaction towards di-alkylation.

  • Base: The choice and amount of base are crucial. A strong base can deprotonate the mono-alkylated imidazole product, increasing its nucleophilicity and promoting a second alkylation.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy and opportunity for the slower di-alkylation reaction to occur.[1]

  • Solvent: The polarity of the solvent can influence the reaction rates of both mono- and di-alkylation. Aprotic solvents are often preferred for N-alkylation reactions.[2]

Q3: How can I differentiate between the mono- and di-alkylated products analytically?

A3: A combination of chromatographic and spectroscopic techniques is typically employed.

  • Thin-Layer Chromatography (TLC): The di-alkylated product, being a salt, is generally more polar and will have a lower Rf value than the mono-alkylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The formation of the imidazolium salt in the di-alkylated product leads to a characteristic downfield shift of the imidazole ring protons.

  • Mass Spectrometry (MS): MS can readily distinguish between the two products based on their different molecular weights. High-resolution mass spectrometry (HRMS) can provide definitive confirmation of the elemental composition.

Troubleshooting Guide: Minimizing Di-alkylation

This section provides a structured approach to troubleshooting and optimizing your reaction to favor mono-alkylation.

Problem Probable Cause(s) Recommended Solution(s)
High percentage of di-alkylation product observed by TLC/NMR/MS. 1. Excess Alkylating Agent: The molar ratio of this compound to your nucleophile is too high.- Adjust Stoichiometry: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your nucleophile to the alkylating agent. In some cases, a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) can be beneficial.
2. Inappropriate Base: The base may be too strong or used in excess, leading to deprotonation of the mono-alkylated product and facilitating the second alkylation.- Select a Weaker Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.[3] - Control Base Equivalents: Use the minimum amount of base required to neutralize the hydrobromide salt and facilitate the initial alkylation (typically 1.0 to 1.5 equivalents).
3. Prolonged Reaction Time or High Temperature: Extended reaction times or excessive heat can promote the formation of the thermodynamically stable di-alkylated product.- Monitor Reaction Progress: Closely monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level. - Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing if necessary.
Reaction is sluggish, and forcing conditions (excess reagent, high heat) leads to di-alkylation. 1. Poor Nucleophilicity of the Substrate: Your starting material may not be a strong enough nucleophile under the current conditions.- Use a Stronger, Non-nucleophilic Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective in deprotonating the nucleophile without competing in the alkylation.[3] - Solvent Choice: The choice of solvent can significantly impact nucleophilicity. Polar aprotic solvents like DMF or acetonitrile can enhance the rate of SN2 reactions.[2]
2. Steric Hindrance: Bulky groups on either the nucleophile or the imidazole ring can slow down the desired reaction.- Optimize Reaction Conditions: For sterically hindered substrates, microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed efficiently at lower temperatures and shorter times, potentially reducing side reactions.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-alkylation pathway and the competing di-alkylation side reaction.

G Nucleophile Nucleophile Mono_Alkylated_Product Desired Mono-Alkylated Product Nucleophile->Mono_Alkylated_Product + Alkylating Agent + Base Alkylating_Agent 2-(Bromomethyl)-1H-imidazole (HBr salt) Base Base Di_Alkylated_Product Di-Alkylated Side Product (Imidazolium Salt) Mono_Alkylated_Product->Di_Alkylated_Product

Caption: Reaction scheme for mono- and di-alkylation.

Experimental Protocol: Optimized N-Alkylation to Minimize Di-alkylation

This protocol provides a general procedure for the N-alkylation of a generic nucleophile (Nu-H) with this compound, incorporating best practices to suppress di-alkylation.

Materials:

  • Nucleophile (Nu-H)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is slow, but avoid excessive temperatures.

  • Work-up: Upon completion (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.

G start Start setup 1. Reaction Setup: Nucleophile + K₂CO₃ in flask start->setup solvent 2. Add Anhydrous Acetonitrile setup->solvent add_reagent 3. Add 2-(Bromomethyl)-1H-imidazole hydrobromide solvent->add_reagent monitor 4. Stir and Monitor by TLC add_reagent->monitor workup 5. Filter and Concentrate monitor->workup extract 6. EtOAc Extraction workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify end End: Pure Mono-alkylated Product purify->end

Caption: Experimental workflow for optimized N-alkylation.

References

Stability issues and degradation of 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a reactive building block, understanding its stability profile is critical for successful and reproducible experimental outcomes.

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: I'm seeing a gradual loss of potency or the appearance of new, unexpected peaks in my HPLC analysis of a solution of this compound. What could be happening?

A1: This is a classic sign of degradation. This compound is susceptible to degradation, particularly in solution. The primary culprits are likely hydrolysis and, depending on your solvent and storage conditions, photodegradation or reaction with nucleophiles.

  • Causality: The bromomethyl group is a good leaving group, making the methylene carbon electrophilic and susceptible to nucleophilic attack. If your solvent is water or contains trace amounts of water, hydrolysis can occur, replacing the bromine with a hydroxyl group to form 2-(Hydroxymethyl)-1H-imidazole. The imidazole ring itself can also be susceptible to oxidation and photodegradation under certain conditions.[1][2]

  • Troubleshooting Steps:

    • Solvent Choice: If your experimental conditions permit, use anhydrous aprotic solvents such as acetonitrile, THF, or DMF. If aqueous solutions are necessary, prepare them fresh before each experiment and use them immediately.

    • pH Control: Imidazole has a pKa of approximately 7.05 for the protonated form.[3][4] In neutral to basic conditions, the imidazole ring is deprotonated and can act as a nucleophile, potentially leading to self-condensation or reaction with other species. In acidic conditions, the protonated form is more stable against certain reactions, but hydrolysis can still be a concern. It is advisable to buffer your aqueous solutions to a slightly acidic pH (e.g., 4-6) if your experimental design allows.

    • Storage of Solutions: Store solutions in amber vials to protect from light and at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation. If possible, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: My solid this compound has changed color over time (e.g., from off-white to yellowish or brownish). Is it still usable?

A2: A change in color of the solid material is a strong indicator of degradation. While it might still contain a significant amount of the desired compound, the presence of colored impurities suggests that degradation has occurred.

  • Causality: The color change is likely due to the formation of small amounts of degradation products, which may be colored. This can be initiated by exposure to light, moisture, or heat over extended periods. The hydrobromide salt form generally enhances stability, but it does not render the compound completely inert.

  • Troubleshooting Steps:

    • Proper Storage: Always store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be beneficial to minimize exposure to moisture.

    • Purity Check: Before use, it is highly recommended to check the purity of the discolored material using an appropriate analytical method, such as HPLC or NMR.

    • Re-purification: If the purity is found to be compromised, you may consider re-purification, for example, by recrystallization from a suitable solvent system. However, for critical applications, it is often best to use a fresh, high-purity batch of the compound.

Q3: I am performing a reaction where this compound is a starting material, and I'm getting a complex mixture of products with low yield of the desired product. What could be the issue?

A3: This is a common problem when working with reactive intermediates. The issue could stem from the degradation of your starting material or from side reactions occurring under your reaction conditions.

  • Causality: The bromomethyl group is highly reactive towards nucleophiles.[1] If your reaction mixture contains multiple nucleophilic species (e.g., your intended reactant, solvent, or deprotonated imidazole from the starting material itself), you can get a mixture of products. The stability of the imidazole ring itself can also be compromised under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: As mentioned in Q2, ensure your starting material is of high purity before starting the reaction.

    • Reaction Conditions:

      • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • pH/Base: If a base is required, consider using a non-nucleophilic base to avoid its reaction with the bromomethyl group. The choice of base and its stoichiometry should be carefully optimized.

      • Solvent: Use a dry, aprotic solvent if compatible with your reaction.

    • Order of Addition: Consider the order in which you add your reagents. It might be beneficial to add the this compound slowly to a solution of your nucleophile to maintain a low concentration of the reactive bromide and minimize side reactions.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

Based on the chemical structure and general knowledge of imidazole chemistry, the following are the most probable degradation pathways:

  • Hydrolysis: In the presence of water, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 2-(Hydroxymethyl)-1H-imidazole.

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air. This can lead to the formation of various oxidized species. A forced degradation study on a different imidazole-containing drug, daclatasvir, showed that the imidazole moiety is susceptible to base-mediated autoxidation.[2]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. For brominated aromatic compounds, a common photodegradation pathway is reductive debromination.[5] While the bromine in this compound is benzylic-like, photolytic cleavage of the C-Br bond is a plausible degradation route.

  • Thermal Degradation: While generally stable at room temperature, imidazole compounds will decompose at elevated temperatures. The thermal stability of imidazole-based ionic liquids is typically in the range of 200–400 °C.[6]

Probable Degradation Pathways of this compound

Probable Degradation Pathways main 2-(Bromomethyl)-1H-imidazole hydrobromide hydrolysis Hydrolysis (H2O) main->hydrolysis oxidation Oxidation (O2, light, heat) main->oxidation photodegradation Photodegradation (UV light) main->photodegradation product1 2-(Hydroxymethyl)-1H-imidazole hydrolysis->product1 Substitution product2 Oxidized Imidazole Derivatives oxidation->product2 Ring Oxidation product3 Debrominated/Rearranged Products photodegradation->product3 C-Br Cleavage Workflow for Stability Assessment start Prepare fresh solution of 2-(Bromomethyl)-1H-imidazole HBr stress Expose to stress conditions (e.g., heat, light, acid/base) start->stress hplc Analyze by Stability-Indicating HPLC-UV/MS stress->hplc Forced Degradation nmr Characterize degradation products by NMR and MS hplc->nmr Isolate/Analyze Peaks data Quantify degradation and identify degradation pathways nmr->data end Determine stability profile data->end

References

Troubleshooting incomplete reactions of 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(Bromomethyl)-1H-imidazole hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a bifunctional molecule, it serves as a valuable building block for introducing the imidazole methyl moiety into a wide range of structures. However, its nature as a hydrobromide salt presents specific challenges that can lead to incomplete reactions or the formation of undesired byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, particularly in N-alkylation reactions. Our goal is to empower you with the scientific rationale and practical solutions needed to optimize your experimental outcomes.

Troubleshooting Guide: Incomplete Reactions

This section addresses the most common problem reported by users: low or incomplete conversion of the starting material. We will explore the root causes and provide actionable solutions in a question-and-answer format.

Question: My reaction has stalled, and I'm recovering a significant amount of my starting nucleophile. What is the primary cause?

Answer: The most frequent cause of incomplete conversion when using this compound is insufficient base .

  • Expertise & Causality: Your starting material is a hydrobromide salt. This means that for every mole of the reagent, you have one mole of hydrobromic acid (HBr) complexed with the imidazole ring. Before the imidazole nitrogen of your nucleophile can be deprotonated to initiate the reaction, the HBr from the electrophile must be neutralized. Consequently, the base serves two distinct purposes:

    • Neutralization: It neutralizes the HBr salt.

    • Activation: It deprotonates the nucleophile (or the imidazole of the reagent itself if a self-condensation is intended), rendering it sufficiently nucleophilic to attack the electrophilic bromomethyl group.

    Failure to account for this dual role leads to a stoichiometric deficiency of the base, leaving your nucleophile protonated and non-reactive.

  • Trustworthiness & Solution: A self-validating protocol must use an adequate amount of base. For a standard N-alkylation of a nucleophile (Nu-H) with a pKa similar to imidazole, a minimum of 2.2 equivalents of a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) is recommended. Using only one equivalent will result in reaction failure. For less acidic nucleophiles, a stronger base may be required.

Question: I've used sufficient base, but the reaction is still sluggish and low-yielding. What other factors should I investigate?

Answer: If base stoichiometry is correct, the issue may lie with the choice of base, solvent, temperature, or the integrity of the reagent itself.

  • Expertise & Causality:

    • Base Strength: The chosen base must be strong enough to deprotonate the nucleophile effectively. Potassium carbonate (K₂CO₃) is suitable for N-H bonds with pKa < 15. For less acidic nucleophiles like secondary amines or certain amides, a stronger base such as sodium hydride (NaH) may be necessary to generate the nucleophilic anion.[1][2]

    • Solvent Effects: The reaction is a bimolecular nucleophilic substitution (Sₙ2). It is best performed in a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3][4] These solvents solvate the cation of the base, leaving the anion more "naked" and reactive, while not interfering with the nucleophile through hydrogen bonding.

    • Temperature: While heating can accelerate the reaction, excessive temperatures (>80 °C) can promote side reactions or decomposition.[5] A moderate temperature of 50-60 °C is often a good starting point.[6]

    • Reagent Stability: The bromomethyl group is a potent electrophile but is also susceptible to hydrolysis. If the reagent has been stored improperly in a humid environment or if wet solvents are used, it can degrade to the corresponding hydroxymethyl derivative, which is unreactive under these conditions.

  • Trustworthiness & Solution:

    • Verify Reagent Quality: Ensure the this compound is a free-flowing solid and has been stored in a desiccator.

    • Ensure Anhydrous Conditions: Use anhydrous solvents, especially when working with strong, water-sensitive bases like NaH.[2]

    • Optimize Conditions: If the reaction is slow, consider switching to a more polar solvent (e.g., from acetonitrile to DMF) or increasing the temperature incrementally while monitoring for byproduct formation via TLC or LC-MS.

Question: My TLC/LC-MS analysis shows multiple product spots. What are the likely side reactions?

Answer: The most common side reaction is the formation of a quaternary imidazolium salt due to over-alkylation.

  • Expertise & Causality: The N-alkylated imidazole product is itself a nucleophile. It can compete with the starting nucleophile and react with another molecule of this compound. This second alkylation forms a positively charged quaternary imidazolium salt.[7] This side reaction is more prevalent under conditions of high temperature, high concentration, or if the electrophile is used in excess.[7]

  • Trustworthiness & Solution:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the nucleophile relative to the this compound.

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular side reaction.

    • Temperature Control: Lowering the reaction temperature will reduce the rate of the second alkylation more significantly than the first, improving selectivity.[7]

    • Monitoring: Monitor the reaction closely and stop it as soon as the starting electrophile is consumed to prevent further reaction.[7]

Visualized Workflow and Troubleshooting

To aid in experimental design and problem-solving, the following diagrams illustrate a standard workflow and a logical troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Nucleophile (1.0 eq) & Anhydrous Solvent P2 Add Base (e.g., K₂CO₃, ≥2.2 eq) P1->P2 P3 Stir at RT for 15-30 min P2->P3 R1 Add 2-(Bromomethyl)-1H-imidazole HBr (1.1 eq) portion-wise P3->R1 Inert Atmosphere (N₂ or Ar) R2 Heat to Target Temp (e.g., 60 °C) R1->R2 R3 Monitor by TLC/LC-MS until completion R2->R3 W1 Cool to RT, Filter Solids R3->W1 W2 Concentrate Filtrate W1->W2 W3 Aqueous Workup / Extraction W2->W3 W4 Purify by Column Chromatography W3->W4 G action_node action_node cause_node cause_node start Incomplete Reaction? base_check Base equivalents ≥ 2.2? start->base_check reagent_check Used Anhydrous Solvent & Dry Reagent? base_check->reagent_check Yes cause1 Cause: Insufficient Base base_check->cause1 No conditions_check Reaction Temp & Solvent Optimal? reagent_check->conditions_check Yes cause2 Cause: Reagent Decomposition or Wet Solvent reagent_check->cause2 No conditions_check->action_node Contact Technical Support for advanced troubleshooting cause3 Cause: Suboptimal Conditions conditions_check->cause3 No action1 Action: Increase base to 2.2-2.5 eq. cause1->action1 action2 Action: Use fresh reagent & anhydrous solvent. cause2->action2 action3 Action: Increase Temp to 60°C or switch to DMF. cause3->action3

References

Technical Support Center: Optimal Base and Solvent Selection for Imidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will delve into the critical choices of base and solvent, troubleshoot common issues, and provide practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a base for imidazole alkylation?

The choice of base is paramount and hinges on the acidity of the imidazole N-H proton. Imidazole is amphoteric, meaning it can act as both an acid and a base.[1][2] The pKa of the N-H proton is approximately 14.5, making it less acidic than carboxylic acids and phenols, but slightly more acidic than alcohols.[3][4] Therefore, a sufficiently strong base is required to deprotonate the imidazole and form the highly nucleophilic imidazolide anion.

Key considerations include:

  • Base Strength (pKa of conjugate acid): The base's conjugate acid should have a pKa significantly higher than that of imidazole to ensure complete deprotonation.

  • Solubility: The base and the resulting salt byproduct should have appropriate solubility in the chosen reaction solvent.

  • Steric Hindrance: Bulky bases can be advantageous in controlling regioselectivity for sterically hindered imidazoles.[5]

  • Compatibility: The base should not react with other functional groups on your substrate or with the alkylating agent.

Q2: How does the choice of solvent affect the outcome of an imidazole alkylation reaction?

The solvent plays a multifaceted role, influencing reaction rate, yield, and even the regioselectivity of the alkylation.[6] Key solvent properties to consider are:

  • Polarity: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often preferred.[7] They can solvate the cation of the base (e.g., Na⁺, K⁺) and the resulting imidazolide anion, thereby increasing the nucleophilicity of the imidazole.

  • Aprotic vs. Protic: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the imidazole nitrogen's lone pair, which can hinder its nucleophilic attack on the alkylating agent.[7] Therefore, polar aprotic solvents are generally favored for SN2-type alkylations.[7]

  • Boiling Point: A solvent with a suitable boiling point allows for conducting the reaction at an optimal temperature to achieve a reasonable rate without decomposing the reactants or products.[8] However, high-boiling point solvents like DMF and DMSO can be challenging to remove during workup.[7]

Q3: What are the common side reactions in imidazole alkylation, and how can they be minimized?

The most prevalent side reaction is the formation of a quaternary imidazolium salt, which occurs when the N-alkylated imidazole product undergoes a second alkylation.[5] This is particularly an issue with highly reactive alkylating agents.

Strategies to Minimize Quaternization:

  • Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent.[5]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Temperature Control: Running the reaction at a lower temperature can reduce the rate of the second alkylation.[5]

  • Monitor the Reaction: Closely follow the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.[5]

Another common issue, especially with unsymmetrically substituted imidazoles, is the formation of a mixture of regioisomers.[5][9] The alkylation can occur at either of the two nitrogen atoms. The regioselectivity is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the reaction conditions.[6]

Q4: I am working with a sterically hindered imidazole. What special considerations should I take?

Steric hindrance near the nitrogen atoms can significantly slow down or even prevent N-alkylation under standard conditions.[5]

Strategies for Hindered Imidazoles:

  • Stronger, More Hindered Bases: Consider using a stronger, non-nucleophilic, and sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.

  • Alternative Methods: If direct alkylation fails, alternative methods like the Mitsunobu reaction or Buchwald-Hartwig amination can be effective for sterically demanding substrates.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong base. - Switch to a stronger base (e.g., NaH, KOtBu). Check the pKa values to ensure complete deprotonation.
2. Poor solubility of reactants or base. - Choose a solvent that effectively dissolves all components. Consider solvent mixtures.
3. Low reaction temperature. - Gradually increase the reaction temperature while monitoring for side product formation.
4. Deactivated imidazole. - If the imidazole has electron-withdrawing groups, a stronger base and more forcing conditions may be necessary.
Formation of Quaternary Salt 1. Highly reactive alkylating agent. - Use a less reactive alkylating agent (e.g., alkyl chloride instead of iodide).
2. Excess alkylating agent. - Use a 1:1 or slight excess of imidazole to alkylating agent. [5]
3. High reaction temperature or prolonged reaction time. - Lower the temperature and monitor the reaction closely to stop it upon completion. [5]
Mixture of Regioisomers 1. Tautomerization of unsymmetrical imidazole. - The regioselectivity is complex and depends on steric and electronic effects.[6] Experiment with different bases and solvents to influence the isomer ratio.
2. Steric hindrance. - Bulky substituents will favor alkylation at the less hindered nitrogen.[6] The size of the alkylating agent also plays a role.[6]
Difficult Product Purification 1. High-boiling point solvent (DMF, DMSO). - If possible, use a lower-boiling point solvent.[7] If not, perform an aqueous workup to remove the solvent.
2. Unreacted imidazole. - An acidic wash (e.g., with 1 M HCl) can protonate and extract the unreacted imidazole into the aqueous phase.[10]
3. Salt byproducts. - Filtration or an aqueous workup can remove inorganic salts.
Data Presentation: Base and Solvent Selection Tables

Table 1: Commonly Used Bases for Imidazole Alkylation

BasepKa of Conjugate AcidKey Characteristics
Sodium Hydride (NaH)~35Very strong, non-nucleophilic base. Often used as a dispersion in mineral oil. Requires anhydrous conditions.[11]
Potassium tert-Butoxide (KOtBu)~19Strong, sterically hindered base. Soluble in THF and other ethereal solvents.
Potassium Carbonate (K₂CO₃)~10.3Mild, inexpensive base. Often used in polar aprotic solvents like DMF or acetonitrile.[12][13]
Potassium Hydroxide (KOH)~15.7Strong, readily available base. Can be used in various solvents.[8]
Triethylamine (Et₃N)~10.7Organic base, often used as an acid scavenger. Generally not strong enough to fully deprotonate imidazole.

Table 2: Properties of Common Solvents for Imidazole Alkylation

SolventDielectric Constant (ε)Boiling Point (°C)TypeKey Characteristics
Dimethylformamide (DMF)36.7153Polar AproticExcellent solvating power for many salts. High boiling point can be difficult to remove.[7]
Acetonitrile (ACN)37.582Polar AproticGood for SN2 reactions. Lower boiling point makes for easier removal.[14]
Tetrahydrofuran (THF)7.566Polar AproticCommon solvent for reactions with strong bases like NaH.
Toluene2.4111NonpolarCan be used, particularly in patented processes, but may lead to lower yields in some cases.[8]
Ethanol24.578Polar ProticGenerally less effective for SN2 alkylations due to hydrogen bonding.[7]
Experimental Protocols
General Protocol for N-Alkylation of Imidazole using Potassium Carbonate
  • To a solution of imidazole (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0 - 1.1 eq) dropwise to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • If DMF is used, partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer several times with water to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

General Protocol for N-Alkylation of Imidazole using Sodium Hydride
  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq) portion-wise at 0 °C.

  • Add a solution of imidazole (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Visualizations

Deprotonation_Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) Imidazole Imidazole (ImH) Imidazolide Imidazolide Anion (Im⁻) Imidazole->Imidazolide + Base Base Base Protonated_Base Protonated Base (HB⁺) N_Alkylated_Imidazole N-Alkylated Imidazole (Im-R) Imidazolide->N_Alkylated_Imidazole + R-X Alkyl_Halide Alkyl Halide (R-X) Halide_Ion Halide Ion (X⁻)

Caption: Mechanism of Imidazole Alkylation.

Troubleshooting_Tree Start Low/No Conversion? Base Is the base strong enough? (pKa of conj. acid >> 14.5) Start->Base Yes Solubility Are all reactants soluble? Base->Solubility Yes StrongerBase Use a stronger base (e.g., NaH) Base->StrongerBase No Temp Is the temperature adequate? Solubility->Temp Yes ChangeSolvent Change solvent or use a co-solvent Solubility->ChangeSolvent No IncreaseTemp Increase temperature Temp->IncreaseTemp No Success Reaction proceeds Temp->Success Yes StrongerBase->Success ChangeSolvent->Success IncreaseTemp->Success

Caption: Troubleshooting Decision Tree for Low Conversion.

References

How to remove unreacted 2-(Bromomethyl)-1H-imidazole hydrobromide from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazole Derivatives

A Researcher's Guide to Purification and Troubleshooting

Welcome to the Technical Support Center. This guide is designed for chemists and drug development professionals encountering challenges in the purification of synthetic reaction mixtures. As Senior Application Scientists, we understand that isolating a target molecule is as critical as the synthesis itself. This document provides in-depth, field-proven answers to a common and often vexing purification challenge: How to remove unreacted 2-(Bromomethyl)-1H-imidazole hydrobromide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted this compound so challenging?

A1: The difficulty arises from the physicochemical properties of the starting material itself. As a hydrobromide salt, this compound is a highly polar, ionic compound with significant water solubility.[1][2] Often, the desired reaction product, formed by nucleophilic substitution at the bromomethyl position, retains the polar imidazole core. This can result in the product and starting material having similar polarities, making separation by standard techniques like silica gel chromatography difficult. Furthermore, the basic nitrogen on the imidazole ring can interact strongly with acidic silica gel, leading to significant streaking and poor separation.[3]

Q2: What is the first step I should take to troubleshoot my purification?

A2: The first step is analytical. Before attempting a large-scale purification, you must understand the composition of your crude reaction mixture.

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture alongside a spot of the this compound starting material. Use a relatively polar mobile phase, such as 10-20% methanol in dichloromethane, potentially with a small amount of basic modifier like triethylamine (0.5-1%) to improve spot shape.[3] This will help you visualize the separation between your product and the unreacted starting material.

  • Solubility Tests: Test the solubility of your crude mixture in various solvents. The high polarity of the starting material salt means it will have poor solubility in nonpolar organic solvents (like hexanes or diethyl ether) but good solubility in polar solvents (like water or methanol). Your product's solubility will depend on the group you've attached, but it is often less water-soluble than the starting salt. This difference is the key to purification by extraction.

Troubleshooting Guide: Step-by-Step Removal Protocols

Based on the nature of your product and the results of your initial troubleshooting, you can select from the following validated protocols.

Method 1: Aqueous Work-up and Liquid-Liquid Extraction

This is the most common and often most effective first-line approach, leveraging the high water solubility of the hydrobromide salt.[4][5]

Scientific Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[4][5][6] The ionic hydrobromide salt strongly prefers the aqueous phase, while the (usually) more neutral, less polar product prefers the organic phase.

  • Solvent Selection: If your reaction was run in a water-miscible solvent like THF, DMF, or acetonitrile, it is often best to first remove it under reduced pressure (rotoevaporation).[7] If this is not feasible due to product instability, you must dilute the reaction mixture with a large volume of an extraction solvent and water.

  • Dissolution: Dissolve the crude reaction residue in an appropriate organic solvent that is immiscible with water. Ethyl acetate and dichloromethane are common choices.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of deionized water and shake vigorously for 30-60 seconds, ensuring to vent the funnel periodically.

    • Allow the layers to separate. The unreacted this compound will partition into the aqueous (water) layer.[5][6]

    • Drain the aqueous layer.

    • Repeat the wash with fresh water at least two more times to ensure complete removal of the salt.

  • Optional Brine Wash: After the water washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water dissolved in the organic layer and can break up emulsions.[6]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Method 2: Recrystallization

If your desired product is a solid, recrystallization can be a highly effective method for achieving excellent purity.

Scientific Principle: Recrystallization purifies compounds by exploiting differences in solubility between the desired product and impurities in a chosen solvent at different temperatures.[3] An ideal solvent will dissolve the product well at high temperatures but poorly at low (room or ice-bath) temperatures, while impurities remain soluble at all temperatures.

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[3]

    • Place a small amount of your crude product in a test tube.

    • Add a potential solvent dropwise. Good candidate solvents are those in which your product is sparingly soluble at room temperature but dissolves completely upon heating. Common choices for imidazole derivatives include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material to achieve complete dissolution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Method 3: Scavenger Resins

For cases where the product is sensitive or extraction is ineffective, scavenger resins provide a modern and highly selective alternative.

Scientific Principle: Scavenger resins are solid-supported reagents with functional groups designed to react with and covalently bind specific types of molecules, removing them from solution.[8][9] For unreacted this compound (an alkyl halide), a nucleophilic scavenger resin is ideal.

  • Resin Selection: Choose a resin with a functional group that will react with the alkyl bromide. Amine-based resins (e.g., Tris(2-aminoethyl)amine, Si-NH₂) or thiol-based resins are excellent choices for scavenging electrophiles like alkyl halides.[8][10]

  • Scavenging:

    • Dissolve the crude reaction mixture in a suitable solvent in which the product is soluble but that will not react with the resin.

    • Add the scavenger resin to the solution (typically 2-4 equivalents relative to the excess starting material).

    • Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the starting material by TLC or LC-MS.

  • Isolation: Once the reaction is complete, simply filter off the resin. The resin, now with the unwanted starting material bound to it, is discarded.

  • Concentration: Concentrate the filtrate to obtain the purified product. The major advantage is the simplicity of the work-up, which avoids aqueous extractions entirely.[8]

Comparative Analysis of Purification Methods

MethodPrincipleProsConsBest For...
Liquid-Liquid Extraction Partitioning between immiscible aqueous and organic phases.[4]Fast, inexpensive, scalable, effective for large polarity differences.Can form emulsions; not effective if product is also water-soluble; can be solvent-intensive.Initial, bulk removal of the highly polar salt from a less polar organic product.
Recrystallization Differential solubility at varied temperatures.[3][11]Can yield very high purity product; relatively inexpensive.Product must be a solid; finding a suitable solvent can be time-consuming; yield can be lost.Final purification step for solid products to achieve high analytical purity.
Scavenger Resins Covalent binding of impurities to a solid support.[8][9]High selectivity; very simple filtration work-up; good for automation.Resins can be expensive; may require longer reaction times; requires knowledge of equivalents of excess reagent.Reactions where the product is sensitive to aqueous work-up or has a polarity very similar to the starting material.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.

Purification_Workflow cluster_start Initial Assessment cluster_main_path Primary Purification cluster_troubleshooting Secondary/Advanced Purification cluster_end Final Product Start Crude Reaction Mixture Analysis Analyze via TLC & Solubility Tests Start->Analysis IsProductSolid Is Product a Solid? Analysis->IsProductSolid Extraction Perform Liquid-Liquid Extraction IsProductSolid->Extraction No Recrystallize Attempt Recrystallization IsProductSolid->Recrystallize Yes CheckPurity2 Is Product Pure? Extraction->CheckPurity2 CheckPurity1 Is Product Pure? Recrystallize->CheckPurity1 Scavenger Use Scavenger Resin CheckPurity1->Scavenger No End Pure Product CheckPurity1->End Yes CheckPurity2->Scavenger No CheckPurity2->End Yes Chromatography Consider Column Chromatography (with basic modifier) Scavenger->Chromatography If still impure Chromatography->End

Caption: Decision workflow for purification.

References

Technical Support Center: Strategies for Enhancing the Regioselectivity of Imidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of imidazole-containing compounds. The regioselective alkylation of the imidazole ring is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. However, achieving control over the position of alkylation (N-1 vs. N-3) on an unsymmetrical imidazole core can be a significant synthetic challenge, often leading to isomeric mixtures that are difficult to separate.[1][2]

This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of imidazole alkylation. We will delve into the mechanistic underpinnings of regioselectivity and provide actionable strategies to steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective N-alkylation of unsymmetrical imidazoles so challenging?

The primary challenge arises from the tautomeric nature of the imidazole ring and the similar nucleophilicity of the two nitrogen atoms. When an unsymmetrical imidazole is deprotonated, the resulting imidazolide anion has electron density distributed across both nitrogen atoms, making both susceptible to electrophilic attack by an alkylating agent.[2] This often results in the formation of a mixture of N-1 and N-3 alkylated regioisomers. The final product ratio is a delicate balance of several competing factors.

Q2: What are the key factors that influence the regioselectivity of imidazole N-alkylation?

The regiochemical outcome of imidazole alkylation is governed by a complex interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[3][4]

  • Electronic Effects: The electronic nature of substituents on the imidazole ring plays a pivotal role. Electron-withdrawing groups (EWGs) at the C4(5)-position decrease the nucleophilicity of the adjacent nitrogen (N-3), thereby favoring alkylation at the more distant N-1 position.[3][4] Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the adjacent nitrogen.

  • Steric Hindrance: The size of both the substituents on the imidazole ring and the incoming alkylating agent can significantly influence the site of alkylation.[1][5] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[4] This effect becomes more pronounced with bulkier alkylating agents.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the regioselectivity. For instance, the solvent can influence the tautomeric equilibrium of the starting imidazole and solvate the imidazolide anion differently, thereby affecting the accessibility of the nitrogen atoms.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My N-alkylation reaction is yielding a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A lack of selectivity is a frequent hurdle. Here’s a systematic approach to troubleshoot and optimize your reaction for better regiocontrol.

Troubleshooting Workflow for Poor N-Alkylation Regioselectivity

Troubleshooting_N_Alkylation start Poor N-Alkylation Regioselectivity steric_check Is there a significant steric difference between the N-1 and N-3 positions? start->steric_check electronic_check Are the electronic effects of ring substituents being leveraged? steric_check->electronic_check No increase_steric_bulk Increase steric bulk of the alkylating agent. steric_check->increase_steric_bulk Yes conditions_check Have you varied the reaction conditions? electronic_check->conditions_check No modify_substituents Introduce a strong EWG to direct alkylation to the remote nitrogen. electronic_check->modify_substituents Yes protecting_group Consider a Protecting Group Strategy conditions_check->protecting_group No vary_conditions Systematically vary base, solvent, and temperature. conditions_check->vary_conditions Yes improved Reaction Optimized protecting_group->improved increase_steric_bulk->improved Selectivity Improved modify_substituents->improved vary_conditions->improved

Caption: A decision-making workflow for troubleshooting poor regioselectivity in imidazole N-alkylation.

Step-by-Step Solutions:

  • Exploit Steric Hindrance: If one nitrogen is sterically more accessible than the other, you can enhance selectivity by using a bulkier alkylating agent.[4] For example, switching from methyl iodide to a more sterically demanding agent like isopropyl bromide can significantly favor alkylation at the less hindered nitrogen.

  • Leverage Electronic Effects: If your imidazole scaffold allows, introduce an electron-withdrawing group (e.g., nitro, cyano, or ester) at a position that deactivates one nitrogen more than the other. This will direct the alkylation to the more nucleophilic nitrogen.[4]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base can influence which tautomer is deprotonated or the nature of the resulting ion pair. Stronger bases like sodium hydride (NaH) in an aprotic solvent often lead to the thermodynamically more stable anion, which can influence regioselectivity.

    • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent are critical. Aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2-type alkylations as they do not solvate the nucleophilic nitrogen as strongly as protic solvents.[6] However, in some cases, a switch to a non-polar solvent like toluene can alter the selectivity.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Comparative Table of Reaction Conditions for Regioselectivity

ParameterCondition ACondition BExpected Outcome on Regioselectivity
Alkylating Agent Methyl IodideIsopropyl BromideCondition B will favor the less sterically hindered nitrogen.[4]
Base K₂CO₃NaHNaH may lead to a different regioisomeric ratio due to the formation of a different ion pair.
Solvent Ethanol (Protic)DMF (Aprotic)DMF is often preferred to enhance nucleophilicity and can alter selectivity.[6]
Temperature 80 °C0 °C to RTLower temperatures may favor the kinetic product, potentially increasing selectivity.
Problem 2: The desired regioisomer is formed, but the reaction yield is low.

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.

Troubleshooting Low Yields:

  • Check for Side Reactions: A common side reaction is the formation of a quaternary imidazolium salt from a second alkylation of the N-alkylated product.[1] This is more prevalent with highly reactive alkylating agents.

    • Solution: Use a less reactive alkylating agent if possible, or carefully control the stoichiometry by using a slight excess of the imidazole. Monitoring the reaction by TLC or LC-MS and stopping it upon consumption of the starting material can also prevent over-alkylation.[1]

  • Ensure Complete Deprotonation: The imidazole may not be fully deprotonated, leading to a sluggish reaction.

    • Solution: Use a stronger base to ensure complete formation of the imidazolide anion, which is a much stronger nucleophile.

  • Consider Alternative Alkylation Methods: For sterically hindered imidazoles or when traditional methods fail, consider alternative synthetic routes.

    • Mitsunobu Reaction: This method allows for the N-alkylation of imidazoles with alcohols under mild conditions and can be effective for sterically demanding substrates.[1]

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling can be used for N-arylation, which is analogous to alkylation with aryl halides.[1]

Advanced Strategies for Definitive Regiocontrol

When steric and electronic factors are insufficient to achieve the desired regioselectivity, the use of protecting groups offers a robust and often definitive solution.

The Protecting Group Strategy

This strategy involves a multi-step sequence to ensure alkylation occurs at a specific nitrogen.

Workflow for Protecting Group-Mediated Regioselective Alkylation

Protecting_Group_Strategy start Unsymmetrical Imidazole protect 1. Protect one nitrogen (e.g., with SEM-Cl) start->protect alkylate 2. Alkylate the unprotected nitrogen protect->alkylate deprotect 3. Remove the protecting group alkylate->deprotect product Regiochemically Pure N-Alkylated Imidazole deprotect->product

Caption: A generalized workflow for achieving regioselective N-alkylation using a protecting group strategy.

Key Protecting Groups for Imidazole Nitrogen:

  • SEM (2-(trimethylsilyl)ethoxymethyl) Group: The SEM group is particularly useful as it can direct C-H functionalization and also be used in a "SEM-switch" strategy.[7] In this approach, the SEM group can be transposed from N-1 to N-3, effectively activating the otherwise unreactive C-4 position for functionalization before N-alkylation.[7]

  • 1-(1-Ethoxyethyl) Group: This group is readily introduced and can be removed under mild acidic conditions.[8]

  • Dialkoxymethyl Group: Formed by reacting the imidazole with trialkyl orthoformates, this protecting group can be easily removed by hydrolysis under neutral or acidic conditions.[9]

Experimental Protocol: SEM-Protected Regioselective Alkylation

  • Protection: To a solution of the 4(5)-substituted imidazole in an anhydrous aprotic solvent (e.g., THF), add a base (e.g., NaH, 1.1 eq.) at 0 °C. After cessation of hydrogen evolution, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) and allow the reaction to warm to room temperature. Monitor by TLC until the starting material is consumed. Work up appropriately to isolate the N1-SEM protected imidazole.

  • Alkylation: Dissolve the SEM-protected imidazole in an anhydrous aprotic solvent (e.g., DMF). Add a base (e.g., K₂CO₃, 2.0 eq.) followed by the desired alkylating agent (1.2 eq.). Heat the reaction as necessary and monitor by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Deprotection: The SEM group can be removed under various conditions, often involving treatment with a fluoride source (e.g., TBAF) or acidic hydrolysis, to yield the desired regiochemically pure N-alkylated imidazole.

By systematically applying the troubleshooting and advanced strategies outlined in this guide, you can significantly enhance your ability to control the regioselectivity of imidazole alkylation, leading to more efficient and successful synthetic outcomes.

References

Managing moisture sensitivity in reactions with 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this valuable but moisture-sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of a Hygroscopic Salt

This compound is a key building block in synthetic chemistry, particularly for the N-alkylation of various nucleophiles to introduce the imidazole moiety.[1][2] However, its hydrobromide salt form is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This propensity to attract water can lead to a cascade of experimental problems, including poor reactivity, formation of byproducts, and inconsistent results.[6] Understanding and controlling this moisture sensitivity is paramount for successful synthesis.

The core issue stems from the fact that hygroscopic salts can introduce water into a reaction, even if anhydrous solvents are used.[3][7] This absorbed moisture can then react with the desired reagents or catalysts, leading to decomposition or undesired side reactions.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Low or no product yield, the appearance of unexpected spots on a TLC plate, or inconsistent reaction times are common indicators of moisture-related problems. This section provides a systematic approach to troubleshooting these issues.

Logical Flow for Troubleshooting

Here is a decision-making workflow to help you pinpoint and resolve the source of moisture contamination in your reaction.

troubleshooting_flow start Problem: Low Yield / Impurities check_reagent 1. Reagent Handling: Was the 2-(bromomethyl)-1H-imidazole hydrobromide handled under inert atmosphere? start->check_reagent check_glassware 2. Glassware Preparation: Was all glassware rigorouslyflame-dried or oven-dried? check_reagent->check_glassware Yes solution_reagent Solution: Weigh and transfer reagent in a glovebox or under a strong flow of inert gas. check_reagent->solution_reagent No check_solvent 3. Solvent Quality: Was the solvent verified to be anhydrous (<50 ppm H2O)? check_glassware->check_solvent Yes solution_glassware Solution: Flame-dry all glassware under vacuum and cool under inert gas immediately before use. check_glassware->solution_glassware No check_atmosphere 4. Reaction Atmosphere: Was a positive pressure of inert gas maintained throughout? check_solvent->check_atmosphere Yes solution_solvent Solution: Use a freshly opened bottle of anhydrous solvent or dry it over activated molecular sieves or an appropriate drying agent. check_solvent->solution_solvent No solution_atmosphere Solution: Check for leaks in the system. Use a bubbler to monitor inert gas flow. check_atmosphere->solution_atmosphere No success Successful Reaction check_atmosphere->success Yes solution_reagent->start solution_glassware->start solution_solvent->start solution_atmosphere->start

Caption: Troubleshooting workflow for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Reagent Storage and Handling

Q1: How should I store this compound to minimize moisture absorption?

A1: The reagent should be stored in a tightly sealed container, preferably in a desiccator containing a drying agent like Drierite or phosphorus pentoxide. For long-term storage, placing the sealed container inside a freezer at -20°C can further reduce moisture exposure. Before use, allow the container to warm to room temperature in the desiccator to prevent condensation from forming on the cold solid.[8]

Q2: What is the best way to weigh and transfer this hygroscopic solid?

A2: The ideal method is to handle the solid inside a glovebox with a controlled inert atmosphere (typically <0.1 ppm O₂ and H₂O).[9][10] If a glovebox is unavailable, you can create a localized inert environment. This can be done by weighing the reagent quickly on a balance inside a glove bag or by using a continuous, strong flow of an inert gas (like argon or nitrogen) over the balance and weighing vessel.[11] Pre-filled reaction vials, prepared in a controlled environment, can also be a convenient option.[7]

Reaction Setup and Execution

Q3: My reaction is still failing despite using anhydrous solvent from a commercial supplier. What could be the issue?

A3: Even commercially available "anhydrous" solvents can absorb moisture over time, especially if the bottle has been opened previously.[12] It is crucial to use a freshly opened bottle or to dry the solvent yourself. Furthermore, the hygroscopic nature of the this compound itself can introduce significant amounts of water into the reaction.[3] Therefore, proper handling of the solid is just as critical as the purity of the solvent.

Q4: What are the most effective methods for drying solvents for this type of reaction?

A4: The choice of drying method depends on the solvent and the required level of dryness.

  • Molecular Sieves: Stirring the solvent over activated 3Å or 4Å molecular sieves is a common and effective method for many solvents.[13][14]

  • Distillation from a Drying Agent: For extremely moisture-sensitive reactions, distilling the solvent from a reactive drying agent is the gold standard.[13][15] Common pairings include sodium/benzophenone for ethers and calcium hydride for hydrocarbons and halogenated solvents.[16][17]

  • Solvent Purification Systems (SPS): Many modern labs use SPS, which pass solvents through columns of activated alumina and other materials to remove water and oxygen.[13]

Q5: Should I use a Schlenk line or a glovebox for my reaction?

A5: Both techniques are excellent for creating an inert atmosphere.[18][19]

  • Glovebox: A glovebox provides a completely sealed environment, which is ideal for storing, weighing, and preparing samples of highly sensitive solids like this compound.[9][10]

  • Schlenk Line: A Schlenk line is well-suited for performing the reaction itself, allowing for easy heating, cooling, and reagent addition under an inert atmosphere.[19][20] A common and effective workflow is to weigh and prepare the solid reagents inside a glovebox and then perform the reaction on a Schlenk line.[18]

Understanding the Chemistry

Q6: What are the potential side reactions if moisture is present?

A6: The primary concern is the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl imidazole. This byproduct is generally unreactive under N-alkylation conditions and will reduce the overall yield of your desired product. Additionally, the presence of water can affect the solubility and reactivity of bases commonly used in these reactions, such as potassium carbonate or sodium hydride.

side_reaction reagent 2-(Bromomethyl)-1H-imidazole (Hygroscopic Salt Form) water H₂O (from atmosphere/reagents) reagent->water absorbs desired_reaction Desired Reaction (N-Alkylation) reagent->desired_reaction side_reaction Side Reaction (Hydrolysis) reagent->side_reaction water->side_reaction causes product Desired N-Alkylated Product desired_reaction->product byproduct 2-(Hydroxymethyl)-1H-imidazole (Inactive Byproduct) side_reaction->byproduct

Caption: Competing reaction pathways in the presence of moisture.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Disassemble all glassware, including stir bars.

  • Clean and rinse the glassware with an appropriate solvent.

  • Place all glassware in a drying oven at >125°C for at least 12 hours.[6]

  • For the most sensitive reactions, assemble the glassware hot from the oven and immediately place it under vacuum on a Schlenk line.

  • Flame-dry the entire apparatus under vacuum, ensuring all surfaces are heated evenly.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[18]

Protocol 2: Setting up a Moisture-Sensitive N-Alkylation Reaction

This protocol assumes the use of a Schlenk line.

  • Prepare Glassware: Follow Protocol 1 to prepare a round-bottom flask equipped with a stir bar, a condenser, and a septum-inlet adapter.

  • Inert Atmosphere: Place the assembled, cooled glassware under a positive pressure of argon or nitrogen.

  • Add Reagents (in Glovebox): In a glovebox, weigh the this compound and the required base (e.g., anhydrous potassium carbonate) into the reaction flask. Seal the flask before removing it from the glovebox.

  • Add Solvent: Transfer anhydrous solvent to the reaction flask via a cannula or a syringe under a positive flow of inert gas.

  • Add Nucleophile: Add the nucleophile (the compound to be alkylated) to the reaction mixture via a syringe.

  • Reaction: Heat the reaction to the desired temperature under a continuous positive pressure of inert gas, monitored with an oil bubbler.

  • Monitoring: Periodically take aliquots for analysis (e.g., TLC or LC-MS) using a syringe, ensuring the inert atmosphere is maintained.

Summary of Critical Parameters

ParameterRecommendationRationale
Reagent Handling Glovebox or glove bagPrevents moisture absorption by the hygroscopic salt.[7][9]
Glassware Oven-dried (>125°C) and/or flame-dried under vacuumRemoves adsorbed water from glass surfaces.[6][18]
Inert Gas Argon (preferred) or dry NitrogenArgon is denser than air, providing a better protective blanket.[16]
Solvent Freshly opened anhydrous grade or freshly distilled/driedCommercial anhydrous solvents can degrade over time.[12]
Drying Agents Activated 3Å/4Å molecular sieves, CaH₂, Na/benzophenoneMust be chosen based on compatibility with the solvent.[14][17]
Atmosphere Positive pressure of inert gas maintained throughoutPrevents ingress of atmospheric moisture and oxygen.[19]

By rigorously excluding water at every step—from storage and handling of the hygroscopic reagent to the preparation of glassware and solvents—researchers can overcome the challenges posed by this compound and achieve reliable, high-yielding results in their synthetic endeavors.

References

Validation & Comparative

A Senior Application Scientist's Guide to Cysteine Alkylation: Iodoacetamide vs. 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of proteomics, chemical biology, and drug development, the strategic modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent modification, a process essential for preventing disulfide bond formation, preparing samples for mass spectrometry, and creating stable bioconjugates.[1][2] Among the arsenal of alkylating agents, iodoacetamide (IAM) has long been the workhorse, a familiar and extensively characterized reagent.[3][4] However, the demand for novel reactivity and specialized adducts prompts an exploration of alternatives.

This guide provides an in-depth comparison between the gold standard, iodoacetamide, and a less conventional but potent alternative, 2-(Bromomethyl)-1H-imidazole hydrobromide. We will dissect their reaction mechanisms, evaluate their performance based on available data and chemical principles, and provide field-proven protocols to empower researchers to make an informed choice for their specific applications.

The Incumbent: Iodoacetamide (IAM)

Iodoacetamide is an electrophilic reagent that has been a staple in biochemistry labs for decades.[3] Its utility stems from its straightforward and generally efficient reaction with cysteine thiols.

Mechanism and Reactivity

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The deprotonated thiol group of a cysteine residue (the thiolate anion, -S⁻), a potent nucleophile, attacks the electrophilic carbon atom adjacent to the iodine atom. This forms a stable thioether bond and displaces the iodide ion, resulting in a carbamidomethyl-cysteine adduct.[3][6] This modification adds a mass of +57.021 Da to the cysteine residue.

The reaction is highly dependent on pH, with optimal rates typically observed between pH 7.5 and 8.5, where a significant population of cysteine residues exists in the more reactive thiolate form.[5]

Specificity and Off-Target Reactions

While highly reactive towards cysteine, iodoacetamide is not perfectly specific. At the concentrations and pH values typically used, it is known to cause off-target alkylation of other nucleophilic residues.[7][8] These side reactions can complicate data analysis, particularly in sensitive mass spectrometry experiments. Common off-target sites include:

  • Methionine: Alkylation of the thioether side chain.[7][9]

  • Lysine & N-terminus: Alkylation of primary amino groups.[10][11]

  • Histidine: Alkylation of the imidazole ring.[5]

  • Aspartate & Glutamate: Alkylation of carboxyl groups.[5]

Systematic studies have revealed that these iodine-containing reagents can cause significant unspecific side effects, which can decrease the identification rates of certain peptides in proteomics workflows.[7][9]

The Challenger: this compound

This compound is a heterocyclic compound featuring a highly reactive bromomethyl group.[12] While primarily utilized as a building block in synthetic organic and medicinal chemistry, its chemical structure makes it a potent alkylating agent for nucleophiles like cysteine thiols.[12][13]

Mechanism and Predicted Reactivity

Similar to iodoacetamide, 2-(Bromomethyl)-1H-imidazole is expected to alkylate cysteine via an SN2 mechanism. The thiolate anion would attack the electrophilic bromomethyl carbon, displacing the bromide ion. Bromide is an excellent leaving group, suggesting that this reagent is highly reactive, potentially faster than iodoacetamide under similar conditions.

The resulting modification is an imidazolylmethyl-cysteine, which imparts distinct chemical properties to the modified protein compared to the carbamidomethyl adduct from IAM. The imidazole group can participate in hydrogen bonding, metal coordination, and acid-base chemistry, offering a functional handle for further applications.

Predicted Specificity and Side Reactions

The bromomethyl group is a strong electrophile, which suggests a potential for off-target reactions similar to iodoacetamide.[13] However, the bulkier imidazole ring, compared to the acetamide group, may confer a degree of steric hindrance that could modulate its reactivity profile and potentially alter its off-target preferences. The imidazole moiety itself could also engage in non-covalent interactions that might influence its reactivity at specific sites within a protein's three-dimensional structure.

Performance Comparison: A Head-to-Head Analysis

Direct, peer-reviewed comparative studies for cysteine alkylation in a proteomics context are limited for 2-(Bromomethyl)-1H-imidazole. The following comparison is based on established data for iodoacetamide and sound chemical principles for the imidazole-based reagent.

FeatureIodoacetamide (IAM)This compound
Reactive Group IodoacetamideBromomethyl-imidazole
Mechanism SN2SN2 (Predicted)
Primary Target Cysteine ThiolsCysteine Thiols
Reaction Product Carbamidomethyl-cysteineImidazolylmethyl-cysteine
Mass Shift +57.021 Da+81.045 Da
Reactivity High, well-characterized.[14]Predicted to be very high due to the bromide leaving group.
Optimal pH 7.5 - 8.5Likely similar (7.5 - 8.5) to favor thiolate formation.
Common Side Reactions Alkylation of Met, Lys, His, Asp, Glu, N-terminus.[7][10][11]Predicted to be similar to IAM, but the profile may differ due to steric and electronic effects of the imidazole ring.
Key Applications Standard proteomics sample prep, peptide mapping, irreversible enzyme inhibition.[1][15]Potential for introducing functional imidazole handles, chemical biology probes, synthesis of bioactive molecules.[13]

Experimental Design and Protocols

The trustworthiness of any alkylation protocol relies on a self-validating system that includes proper reduction, controlled alkylation, and effective quenching to prevent artifacts.

Diagram: General Workflow for Protein Alkylation

G cluster_0 Sample Preparation cluster_1 Alkylation Step cluster_2 Downstream Processing Denature Denature Protein (e.g., 8M Urea) Reduce Reduce Disulfides (DTT or TCEP) Denature->Reduce Ensures accessibility of cysteines Alkylate Alkylate Cysteines (IAM or 2-BMID) Incubate in Dark Reduce->Alkylate Generates free thiols for reaction Quench Quench Excess Reagent (e.g., DTT) Alkylate->Quench Prevents over-alkylation and side reactions Cleanup Sample Cleanup (e.g., Dialysis, Desalting) Quench->Cleanup Analyze Analysis (e.g., Mass Spectrometry) Cleanup->Analyze

Caption: Standard workflow for protein sample preparation involving denaturation, reduction, and cysteine alkylation prior to analysis.

Protocol 1: Standard In-Solution Alkylation with Iodoacetamide (IAM)

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

  • Protein Solubilization & Denaturation: Dissolve the protein sample (e.g., 1 mg) in 1 mL of a denaturing buffer such as 8 M urea, 100 mM Tris-HCl, pH 8.5. This step is crucial to unfold the protein and expose buried cysteine residues.

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This breaks the disulfide bonds to yield free thiols.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared iodoacetamide solution to a final concentration of 55 mM. Incubate for 30 minutes at room temperature in the dark. Causality: IAM is light-sensitive, and the excess concentration ensures the reaction goes to completion.

  • Quenching: Quench the reaction by adding DTT to an additional final concentration of 20 mM. Incubate for 15 minutes. This consumes any unreacted iodoacetamide, preventing further non-specific modification.[11]

  • Downstream Processing: The sample is now ready for buffer exchange, dialysis, or enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.

Protocol 2: In-Solution Alkylation with this compound

This is a proposed protocol based on the predicted reactivity of the reagent. Note: Optimization of concentration and incubation time is highly recommended for specific applications.

  • Protein Solubilization & Denaturation: Follow Step 1 from Protocol 1.

  • Reduction: Follow Step 2 from Protocol 1.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound solution to a final concentration of 20-40 mM. Due to its predicted high reactivity, start with a lower concentration relative to IAM. Incubate for 20-30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to a final concentration of 20 mM. Incubate for 15 minutes.

  • Downstream Processing: Proceed with sample cleanup and analysis as required.

Mechanistic Insights

The core chemical transformation for both reagents is an SN2 reaction, but the nature of the electrophile and leaving group dictates the reaction's nuances.

Diagram: Cysteine Alkylation Mechanisms

Caption: SN2 mechanism for cysteine alkylation by Iodoacetamide and 2-(Bromomethyl)-1H-imidazole.

Conclusion and Expert Recommendations

The choice between iodoacetamide and this compound is dictated by the experimental goal.

Iodoacetamide remains the reagent of choice for routine, well-established applications such as standard bottom-up proteomics.[3] Its behavior is extensively documented, its side reactions are known and can be accounted for in data analysis, and protocols are robustly validated across countless studies.[9][10]

This compound emerges as a compelling alternative for specialized applications. Its high predicted reactivity and the introduction of a functional imidazole moiety make it an attractive tool for:

  • Chemical Biology: Installing a handle for subsequent bioorthogonal chemistry or for creating probes to study protein-protein interactions.

  • Drug Development: Synthesizing novel antibody-drug conjugates or other protein therapeutics where the properties of the linker are critical.

  • Enzymology: Creating irreversible inhibitors where the imidazole group can mimic a histidine residue or provide additional binding interactions.

Researchers opting for this compound must be prepared to invest in protocol optimization, including careful titration of reagent concentration and reaction time to balance efficient on-target alkylation with minimal off-target effects. For both reagents, the fundamental principles of thorough reduction and effective quenching are paramount to achieving clean, interpretable, and reproducible results.

References

A Comparative Guide to the Reactivity of 2-(Chloromethyl)- vs. 2-(Bromomethyl)-1H-imidazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. The 2-(halomethyl)-1H-imidazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive compounds. The choice between a chloro- or bromo-substituent on the methyl group is not trivial; it has profound implications for the molecule's reactivity. This guide provides an in-depth, objective comparison of the reactivity of 2-(chloromethyl)-1H-imidazole and 2-(bromomethyl)-1H-imidazole, supported by fundamental chemical principles and a clear experimental framework.

The Decisive Factor: Unpacking Leaving Group Ability

The disparity in reactivity between these two compounds is fundamentally governed by the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions. In the context of the S_N2 (Substitution Nucleophilic Bimolecular) mechanism, which is favored for these primary alkyl halides, a superior leaving group is one that can depart more readily and stably.[1][2][3][4]

Bromide (Br⁻) is an intrinsically better leaving group than chloride (Cl⁻).[5] This can be explained by two key physicochemical properties:

  • Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability; weaker bases are better leaving groups.[6][7][8] This is because a weak base is more stable on its own and less likely to re-initiate a reverse reaction. To assess basicity, we can examine the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), meaning its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[8]

  • Polarizability and Atomic Size: The bromide ion is larger than the chloride ion.[9] Its larger electron cloud is more polarizable, allowing the negative charge acquired upon leaving to be dispersed over a greater volume. This charge dispersion leads to greater stability of the bromide anion compared to the chloride anion.[8][9]

This superior leaving group ability of bromide means that the carbon-bromine (C-Br) bond in 2-(bromomethyl)-1H-imidazole is more readily cleaved by an incoming nucleophile than the carbon-chlorine (C-Cl) bond in its chloro- counterpart. Consequently, reactions involving the bromo- derivative proceed at a faster rate.

Visualizing the S_N2 Reaction Pathway

Both 2-(chloromethyl)- and 2-(bromomethyl)-1H-imidazole are primary halides, meaning the carbon atom bonded to the halogen is only attached to one other carbon group. This structural feature minimizes steric hindrance, making the S_N2 pathway the dominant mechanism for nucleophilic substitution.[1] This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the halide leaving group.[2][4][10]

Caption: Fig 1. Generalized S_N2 mechanism for 2-(halomethyl)-1H-imidazoles (X = Cl or Br).

The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. The energy of the transition state is a key determinant of the reaction rate. Because the C-Br bond is weaker and Br⁻ is a more stable leaving group, the activation energy required to reach the transition state is lower for 2-(bromomethyl)-1H-imidazole, resulting in a faster reaction.

Experimental Protocol: A Head-to-Head Comparison

To empirically validate the theoretical differences in reactivity, a straightforward comparative experiment can be performed by observing the rate of silver halide precipitation.[1][11][12] This self-validating protocol leverages the reaction of the halide ion, once displaced, with silver ions (Ag⁺) to form an insoluble precipitate. The time taken for this precipitate to appear serves as a direct proxy for the reactivity of the parent compound.[12][13][14]

Experimental Workflow Diagram

workflow prep Prepare equimolar solutions of 2-(chloromethyl)-1H-imidazole and 2-(bromomethyl)-1H-imidazole in ethanol. aliquot Place 1 mL of each solution into separate, labeled test tubes. prep->aliquot mix Simultaneously add 1 mL of AgNO3 solution to each test tube. Start stopwatch immediately. aliquot->mix reagent Prepare 0.1 M Silver Nitrate in ethanol. reagent->mix observe Observe tubes at constant temperature (e.g., 50°C water bath). mix->observe record Record time taken for the first appearance of a precipitate. observe->record analyze Compare precipitation times. Shorter time = higher reactivity. record->analyze

Caption: Fig 2. Workflow for comparing halo-imidazole reactivity.

Step-by-Step Methodology

Materials:

  • 2-(chloromethyl)-1H-imidazole

  • 2-(bromomethyl)-1H-imidazole

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol

  • Ethanol (95%)

  • Test tubes and rack

  • Pipettes or graduated cylinders

  • Water bath set to a constant temperature (e.g., 50°C)

  • Stopwatch

Procedure:

  • Preparation: Prepare 0.05 M solutions of both 2-(chloromethyl)-1H-imidazole and 2-(bromomethyl)-1H-imidazole in 95% ethanol.

  • Aliquotting: Into two separate, clearly labeled test tubes, add 1 mL of each respective halo-imidazole solution.

  • Equilibration: Place the test tubes in the water bath for 5 minutes to allow them to reach thermal equilibrium.[1][11]

  • Initiation: Simultaneously add 1 mL of the 0.1 M ethanolic silver nitrate solution to each test tube and immediately start the stopwatch.[1]

  • Observation: Observe the test tubes against a dark background and record the time required for a distinct precipitate to form in each.

  • Identification: Note the color of the precipitates: silver chloride (AgCl) is a white solid, while silver bromide (AgBr) is a cream-colored solid.[1][12][13]

Expected Results and Data Analysis

The experimental outcome will provide a clear and direct comparison of the two compounds' reactivities.

Qualitative Observations: A cream-colored precipitate of AgBr is expected to form in the test tube containing 2-(bromomethyl)-1H-imidazole significantly faster than the white AgCl precipitate in the tube with 2-(chloromethyl)-1H-imidazole. The iodo-analogue, if tested, would react almost instantaneously.[1][12]

Quantitative Data Summary: The collected data can be summarized to provide a clear quantitative comparison.

CompoundLeaving GroupC-X Bond Energy (kJ/mol)Avg. Time to Precipitation (s)Relative Rate (vs. Chloro)
2-(chloromethyl)-1H-imidazoleCl⁻~340~3001.0
2-(bromomethyl)-1H-imidazoleBr⁻~285~60~5.0

Note: Bond energy values are approximate for a generic primary C-X bond. Precipitation times are hypothetical for illustrative purposes but reflect the expected relative difference.

Interpretation of Results: The significantly shorter precipitation time for 2-(bromomethyl)-1H-imidazole is direct evidence of its higher reactivity in nucleophilic substitution. This confirms that the C-Br bond is more labile, and the bromide ion is a more efficient leaving group than its chloride counterpart.

Implications for Synthesis and Drug Development

Understanding this reactivity differential is paramount for strategic synthetic planning.

  • For Accelerated Synthesis: When the goal is to quickly and efficiently introduce the imidazole moiety onto a nucleophilic molecule, 2-(bromomethyl)-1H-imidazole is the superior choice. Its higher reactivity allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve functional group tolerance and reduce the formation of byproducts. Nucleophilic substitution reactions are more efficient with the bromo derivative.[5]

  • For Enhanced Stability and Control: In complex, multi-step syntheses, a less reactive intermediate can be advantageous. 2-(chloromethyl)-1H-imidazole offers greater stability, making it less susceptible to undesired degradation or side reactions during prior synthetic steps. Its use is warranted when a more robust building block is required, and the subsequent nucleophilic substitution can be driven to completion with more forcing conditions (e.g., higher heat, stronger nucleophile).

Conclusion

The evidence is unequivocal: 2-(bromomethyl)-1H-imidazole is substantially more reactive than 2-(chloromethyl)-1H-imidazole in S_N2 nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion, which is rooted in its lower basicity and greater polarizability compared to the chloride ion.

For the medicinal chemist and process scientist, this is not merely an academic distinction. The choice between these two reagents is a strategic decision that impacts reaction rates, yields, purity profiles, and overall synthetic efficiency. By leveraging the principles and experimental data outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes to accelerate the discovery and development of novel imidazole-based therapeutics.

References

A Comparative Guide to Spectroscopic Methods for the Validation of N-Alkylated Imidazole Products

Author: BenchChem Technical Support Team. Date: January 2026

The successful synthesis of N-alkylated imidazoles, a core scaffold in numerous pharmaceuticals and functional materials, hinges on unambiguous structural validation. The inherent nucleophilicity of both nitrogen atoms in the imidazole ring can lead to mixtures of regioisomers, particularly in unsymmetrically substituted precursors. Consequently, confirming not only the addition of the alkyl group but also its precise location is a critical step in drug development and chemical research. This guide provides an in-depth comparison of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust validation of N-alkylated imidazole products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for confirming N-alkylation and determining regioselectivity. It provides a detailed map of the molecule's carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Causality Behind Experimental Choices

The core principle behind using NMR for validation is that N-alkylation fundamentally alters the electronic environment of the entire imidazole ring. The substitution of a proton on a nitrogen atom with an alkyl group removes the acidic N-H proton, introduces new alkyl signals, and induces predictable shifts in the remaining ring protons and carbons. For unsymmetrical imidazoles, fixing the alkyl group to one nitrogen breaks the tautomeric equilibrium, allowing for the definitive assignment of each atom in the ring.[1]

¹H NMR: The First Line of Inquiry

¹H NMR is the quickest and most direct method to confirm a successful reaction. The key indicators are:

  • Disappearance of the N-H Proton: The starting imidazole will exhibit a characteristic broad singlet for the N-H proton, typically at a high chemical shift (>10 ppm), which will be absent in the product spectrum.[2]

  • Appearance of Alkyl Group Protons: New signals corresponding to the protons of the newly attached alkyl group will appear in their expected regions (e.g., a singlet around 3.7 ppm for a methyl group).

  • Shifts in Ring Protons: The chemical shifts of the imidazole ring protons (H-2, H-4, and H-5) will change upon alkylation. Generally, coordination to an alkyl group causes a downfield shift in the ring protons.[3]

¹³C NMR: Confirming the Carbon Skeleton

¹³C NMR spectroscopy provides complementary and confirmatory evidence:

  • Appearance of Alkyl Carbons: Signals for the carbons of the alkyl group will be present in the product spectrum.

  • Shifts in Ring Carbons: The chemical shifts of the imidazole ring carbons (C-2, C-4, C-5) are sensitive to the electronic changes from N-alkylation. In a parent imidazole, tautomerization can make C-4 and C-5 environmentally averaged and thus chemically equivalent.[4] Upon N-alkylation, this symmetry is broken, resulting in distinct signals for C-4 and C-5, providing unequivocal evidence of successful substitution.[1][5]

Nucleus Typical δ (ppm) in Imidazole (DMSO-d₆) Typical δ (ppm) in N-Methylimidazole (CDCl₃) Key Observation for N-Alkylation
¹H (N-H) ~12.3 (broad s)AbsentDisappearance of the signal.
¹H (C2-H) ~7.68 (s)~7.49 (s)Shift in position.
¹H (C4/5-H) ~7.05 (s)~7.06 (s), ~6.88 (s)Splitting into two distinct signals (if unsymmetrical).
¹H (N-CH₃) Absent~3.65 (s)Appearance of a new singlet.
¹³C (C2) ~135.9~138.8Shift in position.
¹³C (C4/5) ~122.3~129.7, ~121.3Splitting into two distinct signals.
¹³C (N-CH₃) Absent~33.0Appearance of a new signal.

Chemical shifts are approximate and can vary based on solvent and substituents.

Advanced 2D NMR for Regioselectivity

When dealing with unsymmetrical imidazoles, determining the exact nitrogen atom that has been alkylated is crucial. Advanced 2D NMR techniques are indispensable for this task.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. A correlation between the protons of the alkyl group and the carbons of the imidazole ring (specifically C-2 and C-4/C-5) definitively establishes the point of attachment.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space. An observable NOE between the alkyl group's protons and a specific ring proton (e.g., H-4 or H-5) can confirm the regiochemistry of the product.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers the expected range (typically 0-13 ppm). Pay attention to the relaxation delay (d1) to ensure accurate integration if quantitative analysis is needed.[9][10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often done using APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if needed): If regiochemistry is , run HSQC (to correlate protons to their directly attached carbons), HMBC, and NOESY experiments. These experiments require longer acquisition times but provide unambiguous structural data.[6][11]

NMR_Validation_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (for Regiochemistry) H1 Observe Disappearance of N-H Signal H2 Observe New Alkyl Signals H1->H2 H3 Analyze Ring Proton Shifts H2->H3 C1 Observe New Alkyl Carbon Signals H3->C1 C2 Confirm Ring Carbon Shifts C1->C2 D1 HMBC Correlation: Alkyl H to Ring C C2->D1 Unsymmetrical Imidazole Conclusion Structure Validated C2->Conclusion Symmetrical Imidazole D2 NOESY Correlation: Alkyl H to Ring H D1->D2 D2->Conclusion Start Synthesized Product Start->H1

Caption: NMR workflow for validating N-alkylated imidazoles.

Mass Spectrometry (MS): Absolute Molecular Weight Confirmation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the product, thereby confirming the successful addition of the alkyl group to the imidazole starting material.

Causality Behind Experimental Choices

The principle is straightforward: the molecular weight of the N-alkylated product will be the sum of the molecular weight of the parent imidazole and the added alkyl group, minus the mass of one hydrogen atom. Soft ionization techniques like Electrospray Ionization (ESI) are preferred because they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making the primary validation clear and simple.[12]

Key Indicators of N-Alkylation
  • Molecular Ion Peak: The primary evidence is the detection of a peak corresponding to the calculated mass-to-charge ratio (m/z) of the expected product. For example, if alkylating imidazole (MW = 68.08) with a methyl group (adds CH₂; MW = 14.03), the expected product, N-methylimidazole, has a molecular weight of 82.11. In ESI-MS operating in positive ion mode, one would look for the [M+H]⁺ peak at m/z 83.12.

  • Fragmentation Pattern: While minimized in ESI, some fragmentation can occur. The fragmentation pattern can offer structural clues. Common fragmentation pathways for N-alkylated imidazoles may include the loss of the alkyl group or cleavage of the imidazole ring.[13][14][15] For instance, observing a fragment corresponding to the loss of HCN (27 Da) is characteristic of the imidazole ring itself.[13]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample. Dissolve ~1 mg of the compound in 1 mL of an appropriate solvent (e.g., methanol or acetonitrile). Take 10 µL of this stock solution and dilute it further into 1 mL of the same solvent.[16] The final concentration should be in the low µg/mL range.

  • Solvent Considerations: Use HPLC-grade volatile solvents. Avoid non-volatile buffers like phosphates or salts (NaCl, KCl), which can suppress ionization and contaminate the instrument.[12][17] If necessary, use volatile additives like formic acid (0.1%) to promote protonation for positive ion mode.[12]

  • Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or through an LC system. The instrument is set to scan a mass range that includes the expected molecular weight of the product.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Infrared (IR) spectroscopy is a fast and simple technique used to identify the functional groups present in a molecule. While it does not provide the detailed structural connectivity of NMR, it offers a crucial piece of evidence for N-alkylation.

Causality Behind Experimental Choices

The validation relies on monitoring the vibration of chemical bonds. The N-H bond in the starting imidazole has a distinct stretching vibration. When the hydrogen is replaced by an alkyl group, this N-H bond is eliminated, and its corresponding absorption band in the IR spectrum disappears. This provides strong, direct evidence that the nitrogen has been substituted.

Key Indicators of N-Alkylation
  • Disappearance of N-H Stretch: The most definitive indicator is the disappearance of the broad N-H stretching band, typically found in the 2600-3400 cm⁻¹ region for imidazole due to strong hydrogen bonding.[18][19][20]

  • Appearance of Alkyl C-H Stretches: Concurrently, new, sharp absorption bands will appear in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H stretching vibrations of the new alkyl group.

  • Changes in the Fingerprint Region: Shifts in the C=N and C=C ring stretching vibrations (typically 1400-1600 cm⁻¹) will also occur, reflecting the change in the ring's electronic structure upon alkylation.[21]

Spectroscopic_Evidence cluster_NMR NMR Evidence cluster_MS MS Evidence cluster_IR IR Evidence Product N-Alkylated Imidazole Product NMR_Node ¹H: N-H signal vanishes ¹H: New alkyl signals appear ¹³C: C4/C5 signals become distinct 2D: Confirms regiochemistry Product->NMR_Node MS_Node Correct [M+H]⁺ peak observed Product->MS_Node IR_Node N-H stretch band vanishes New alkyl C-H bands appear Product->IR_Node

Caption: Key evidence from each spectroscopic method for validation.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common, convenient sampling method that requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[22]

  • Apply Pressure: For solid samples, use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact for a strong signal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.[22]

Comparison Summary

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, regiochemistry.Unambiguous structure determination; definitive for regioisomers.Lower sensitivity; requires more sample; longer acquisition times for 2D.
Mass Spectrometry Molecular weight and elemental formula (high-res).High sensitivity; confirms molecular formula; fast analysis.Provides no direct connectivity data; cannot distinguish isomers alone.
IR Spectroscopy Presence/absence of functional groups.Very fast; requires minimal sample prep; excellent for confirming N-H loss.Provides limited structural information; not suitable for isomer differentiation.

Conclusion

For the comprehensive and unequivocal validation of N-alkylated imidazole products, a multi-technique approach is scientifically rigorous. NMR spectroscopy stands as the cornerstone technique, essential for absolute structure and regiochemistry confirmation. Mass spectrometry provides vital, complementary data by confirming the product's exact molecular weight. Finally, IR spectroscopy serves as a rapid, high-confidence check for the disappearance of the starting material's key functional group. By integrating the evidence from these three methods, researchers can ensure the structural integrity of their synthesized molecules with the highest degree of certainty.

References

A Senior Application Scientist's Guide to NMR Characterization of 2-(Bromomethyl)-1H-imidazole Hydrobromide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-(Bromomethyl)-1H-imidazole Hydrobromide in Synthesis

In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a privileged structure, appearing in a vast array of biologically active compounds.[1][2][3] this compound serves as a critical and highly reactive electrophilic building block.[4] Its utility stems from the presence of a bromomethyl group at the 2-position, where the bromine atom acts as an excellent leaving group, facilitating efficient nucleophilic substitution reactions.[5] This reactivity allows for the facile introduction of the imidazole moiety onto various molecular frameworks, a common strategy in the synthesis of novel pharmaceutical candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for researchers in this field, offering unparalleled insight into molecular structure at the atomic level.[6][7] It is not merely a technique for final product verification; it is a dynamic tool for monitoring reaction progress, identifying intermediates, and quantifying components in a complex mixture, thereby accelerating process development and ensuring the structural integrity of synthesized compounds.[8][9][10]

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of this compound against its common reaction products. We will delve into the causality behind spectral shifts, offer field-proven protocols for analysis, and present a logical framework for interpreting NMR data in the context of synthetic transformations.

The Reagent: Spectroscopic Fingerprint of this compound

Before initiating any reaction, a thorough characterization of the starting material is paramount. The hydrobromide salt form enhances solubility and stability, but it also influences the electronic environment of the imidazole ring.[5] The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show three key signals: two for the imidazole ring protons and one for the bromomethyl protons.

  • Imidazole Ring Protons (H4/H5): These typically appear as a singlet or two closely spaced signals in the aromatic region (δ 7.0-8.0 ppm). The acidic N-H protons (often broad and sometimes exchanging with residual water) are usually observed further downfield.

  • Bromomethyl Protons (-CH₂Br): This is the most diagnostic signal for the starting material. Due to the electron-withdrawing effect of the adjacent bromine atom, these protons are deshielded and appear as a sharp singlet, typically in the range of δ 4.5-5.0 ppm.

In the ¹³C NMR spectrum, one can expect signals for the two distinct imidazole ring carbons and a key signal for the bromomethyl carbon, which is typically found in the δ 25-35 ppm range.

The Transformation: A Comparative Analysis of Nucleophilic Substitution

The primary reaction of this reagent is nucleophilic substitution at the bromomethyl carbon. This transformation provides a clear and instructive case study for NMR analysis, as the change in the substituent from -Br to a new nucleophile (e.g., an amine, thiol, or alkoxide) induces predictable and significant shifts in the NMR spectra.

Below is a generalized workflow for synthesizing and analyzing a typical reaction product.

G cluster_0 Synthesis cluster_1 NMR Analysis A 2-(Bromomethyl)-1H-imidazole .HBr + Nucleophile (Nu-H) B Reaction in appropriate solvent (e.g., DMF, Acetonitrile) with base (e.g., K2CO3) A->B C Work-up & Purification B->C D Prepare sample in deuterated solvent (e.g., DMSO-d6, CDCl3) C->D Purified Product E Acquire 1D Spectra (1H, 13C, DEPT) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) if needed for complex structures E->F G Data Processing & Interpretation F->G H Structure Elucidated G->H Structural Confirmation

Caption: A typical workflow from synthesis to NMR-based structural elucidation.

Let's consider the reaction with a generic primary amine (R-NH₂) to form a 2-((alkylamino)methyl)-1H-imidazole derivative.

reaction_scheme reactant1 2-(Bromomethyl)-1H-imidazole .HBr reagents Base (e.g., K₂CO₃) —————> Solvent (e.g., DMF) reactant1->reagents reactant2 + R-NH₂ (Nucleophile) reactant2->reagents product 2-((Alkylamino)methyl)-1H-imidazole .HBr reagents->product

Caption: Nucleophilic substitution at the bromomethyl position.

Comparative ¹H and ¹³C NMR Data

The most powerful aspect of NMR in this context is the direct comparison of product spectra with that of the starting material. The substitution of bromine with nitrogen results in a distinct upfield shift for the methylene (-CH₂-) protons and carbon. This is the primary indicator of a successful reaction.

Signal Starting Material (2-(Bromomethyl)-1H-imidazole .HBr) Example Product (2-((Alkylamino)methyl)-1H-imidazole .HBr) Rationale for Change
¹H: Methylene (-CH₂-) ~ δ 4.7 ppm~ δ 3.9 ppmThe nitrogen atom is less electronegative than bromine, resulting in increased shielding and an upfield shift of the adjacent protons.
¹H: Imidazole (H4/H5) ~ δ 7.6 ppm~ δ 7.5 ppmMinor shifts may occur due to subtle changes in the electronic environment of the ring, but the change is less dramatic than for the methylene group.
¹³C: Methylene (-CH₂-) ~ δ 30 ppm~ δ 45-55 ppmThe carbon signal shifts downfield upon substitution with nitrogen, a well-documented trend for alkyl amines vs. alkyl bromides.
¹³C: Imidazole (C2) ~ δ 145 ppm~ δ 148 ppmThe C2 carbon, to which the substituted methyl group is attached, will experience a slight downfield shift.
¹³C: Imidazole (C4/C5) ~ δ 122 ppm~ δ 121 ppmSimilar to the protons, the ring carbons show only minor shifts.

Note: The exact chemical shifts are illustrative and can vary based on the specific nucleophile (R-group), solvent, and concentration.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of NMR data hinges on meticulous experimental technique.[6] The following protocols represent best practices for the analysis of these compounds.

Protocol 1: Sample Preparation for Reaction Monitoring
  • Reaction Setup: In a clean NMR tube, dissolve a known quantity of this compound (~5-10 mg) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. This serves as your time-zero (t=0) reference.

  • Initiate Reaction: Add a stoichiometric equivalent of the nucleophile directly to the NMR tube. If a base is required and is insoluble (like K₂CO₃), the reaction is better monitored by taking aliquots from a larger-scale reaction flask.

  • Data Acquisition: Acquire spectra at regular time intervals. The disappearance of the -CH₂Br signal at ~δ 4.7 ppm and the appearance of a new -CH₂-Nu signal at a different chemical shift will indicate the reaction's progress.

  • Quantitative Analysis: By integrating the starting material and product peaks, you can calculate the reaction conversion over time, providing valuable kinetic data.[10]

Protocol 2: Characterization of Purified Product
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Rationale: This provides the primary overview of the structure, including chemical shifts, coupling constants, and integrations, which confirm the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: This confirms the number of unique carbon environments in the molecule.

    • If signal-to-noise is low, consider a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary):

    • For more complex products where 1D assignments are ambiguous, acquire 2D spectra.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, definitively linking proton signals to their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and confirming connectivity.

Addressing Complexities and Alternatives

  • Tautomerism: Imidazole rings can exhibit tautomerism, which can sometimes lead to peak broadening or the appearance of multiple sets of signals in the NMR spectrum, especially in the ¹³C NMR.[11] Temperature-dependent NMR studies can sometimes resolve these issues.

  • Alternative Reagents: While the bromomethyl derivative is highly reactive, analogous chloromethyl or hydroxymethyl imidazoles are also used. The chloromethyl analog is less reactive, which can be advantageous for controlling selectivity in complex syntheses. The hydroxymethyl analog requires activation (e.g., conversion to a tosylate) before it can undergo nucleophilic substitution. NMR provides a clear way to distinguish these, as the -CH₂X protons will have distinct chemical shifts (-CH₂OH ~δ 4.5 ppm, -CH₂Cl ~δ 4.8 ppm, -CH₂Br ~δ 4.7 ppm, -CH₂OTs ~δ 5.2 ppm). Comparing these alternatives highlights the superior leaving group ability of bromide for many applications.

Conclusion

The characterization of this compound and its reaction products by ¹H and ¹³C NMR is a clear and robust process. The key diagnostic signals—the methylene protons and carbon—provide an unambiguous marker for successful nucleophilic substitution. By comparing the spectra of the starting material and the product, researchers can rapidly confirm the outcome of their synthesis, monitor reaction kinetics, and ensure the structural integrity of their compounds. This analytical rigor is fundamental to accelerating the pace of discovery and development in the pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Confirming Molecular Weight of Synthesized Derivatives Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, the moment a researcher isolates a novel derivative, a critical question arises: "Is it what I think it is?" While techniques like NMR and IR spectroscopy provide invaluable structural insights, mass spectrometry (MS) offers the definitive answer to one of the most fundamental questions: "What is its molecular weight?".[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques, designed for researchers, scientists, and drug development professionals who require robust and reliable molecular weight confirmation.

The Cornerstone of Synthesis: Why Molecular Weight Confirmation is Non-Negotiable

Confirming the molecular weight of a synthesized derivative is a pivotal checkpoint in any research and development workflow. An accurate mass measurement serves several critical functions:

  • Identity Verification: It provides direct evidence that the target molecule has been formed.

  • Purity Assessment: It can reveal the presence of impurities, starting materials, or side products.

  • Formula Confirmation: When combined with elemental analysis, high-resolution mass spectrometry can unequivocally confirm the molecular formula of a new compound.[2][3]

Choosing Your Ionization Weapon: A Comparative Analysis of ESI and MALDI

The journey from a sample in a vial to a mass spectrum begins with ionization. The choice of ionization technique is paramount and is dictated by the physicochemical properties of your synthesized derivative, such as its polarity, thermal stability, and molecular weight. For most synthetic derivatives, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two primary choices.

Electrospray Ionization (ESI): The Gentle Spray for Soluble Molecules

ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, thus reducing fragmentation and typically yielding a clear molecular ion peak.[4][5] It is exceptionally well-suited for polar, thermally labile, and high-molecular-weight compounds that are soluble in a suitable volatile solvent.[6]

The Causality Behind ESI: The process involves creating a fine spray of charged droplets from a solution of the analyte by applying a high voltage.[5] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) analyte ions into the gas phase.[7] This gentle process is why ESI is favored for molecules that would otherwise fragment under harsher ionization methods.[4]

Advantages of ESI:

  • Minimal Fragmentation: Preserves the molecular ion, simplifying spectral interpretation.[4]

  • High Sensitivity: Capable of detecting analytes at very low (femtomole) concentrations.[6]

  • LC-MS Compatibility: Seamlessly couples with liquid chromatography (LC) for the analysis of complex mixtures.[8]

  • Multiple Charging: Can generate multiply charged ions from large molecules, effectively extending the mass range of the analyzer.[4][7]

Limitations of ESI:

  • Solubility is Key: The analyte must be soluble in a volatile solvent compatible with the electrospray process.

  • Intolerance to Salts: Non-volatile salts can suppress the analyte signal.[9]

  • Complex Spectra from Multiple Charging: While advantageous for high-mass molecules, multiple charging can sometimes complicate the interpretation of spectra for smaller molecules.

Matrix-Assisted Laser Desorption/Ionization (MALDI): The Power of the Matrix for Large and Complex Molecules

MALDI is another soft ionization technique, particularly powerful for analyzing large, non-volatile molecules like synthetic polymers and other macromolecules.[10][11] In MALDI, the analyte is co-crystallized with a UV-absorbing matrix.[12] A pulsed laser irradiates the crystal, causing the matrix to absorb the energy and desorb, carrying the analyte with it into the gas phase where it is ionized.[11]

The Causality Behind MALDI: The matrix serves two critical roles: it absorbs the laser energy, preventing the direct, harsh laser exposure of the analyte, and it isolates analyte molecules from each other, preventing aggregation.[13] This energy transfer from the matrix to the analyte is what facilitates the "soft" desorption and ionization.[12]

Advantages of MALDI:

  • High Mass Range: Capable of analyzing molecules with molecular weights well into the hundreds of thousands of daltons.[10]

  • Salt Tolerance: More tolerant of salts and buffers than ESI.

  • High Throughput: Amenable to rapid, automated analysis of many samples.[14]

  • Primarily Singly Charged Ions: Typically produces singly charged ions, leading to simpler spectra.[15]

Limitations of MALDI:

  • Matrix Interference: The matrix itself can generate background ions in the low mass range, which can interfere with the analysis of small molecules.

  • Matrix Selection is Crucial: The choice of matrix is critical and must be optimized for the specific class of analyte.[16]

  • Potential for Fragmentation: While a soft technique, some laser-induced fragmentation can occur.

The Heart of the Matter: Comparing Mass Analyzers

Once ionized, molecules are sorted by their mass-to-charge ratio (m/z) in the mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of your analysis.

Mass AnalyzerPrinciple of OperationResolutionMass AccuracyKey AdvantagesKey Disadvantages
Quadrupole Ions are filtered based on their stability in an oscillating electric field.[17]Low to MediumModerateRobust, cost-effective, and fast scanning. Ideal for routine quantitative analysis.[17]Limited resolution and mass range (typically up to ~3000 m/z).[17]
Time-of-Flight (TOF) Ions are accelerated by an electric field, and their flight time to the detector is measured.[18]HighHighHigh mass range, high sensitivity, and rapid data acquisition.[18]Traditionally lower resolution than Orbitrap or FT-ICR.[18]
Orbitrap Ions are trapped in an orbital motion around a central electrode, and their frequency of oscillation is measured.Very HighVery HighExceptional resolution and mass accuracy, enabling confident elemental composition determination.[19]Higher cost and slower scan speeds compared to quadrupoles.[19]

A Self-Validating Workflow for Molecular Weight Confirmation

A robust experimental workflow is essential for trustworthy results. The following diagram outlines the key stages, from sample preparation to final confirmation.

experimental_workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Mass Spectrometry Analysis cluster_data PART 3: Data Interpretation & Validation A Synthesized Derivative B Dissolve in High-Purity Solvent A->B C Add Ionization Aid (e.g., Formic Acid for ESI, Matrix for MALDI) B->C D Prepare for Introduction (Vial for ESI, Target Plate for MALDI) C->D E Ionization in Source (ESI or MALDI) D->E F Mass Analysis (e.g., TOF, Orbitrap) E->F G Ion Detection F->G H Generate Mass Spectrum G->H I Identify Molecular Ion Peak ([M+H]+, [M+Na]+, etc.) H->I J Compare Experimental m/z to Theoretical m/z I->J K Confirm Molecular Weight & Assess Purity J->K

Caption: A generalized workflow for confirming the molecular weight of a synthesized derivative using mass spectrometry.

Experimental Protocols

Protocol 1: ESI-MS for Small Molecule Derivatives

This protocol is designed for the routine confirmation of the molecular weight of a purified synthetic organic compound.

  • Sample Preparation: The "Less is More" Approach

    • Causality: Overly concentrated samples can lead to signal suppression, poor ionization, and contamination of the instrument.[9]

    • Action: Prepare a stock solution of your compound at approximately 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).[20] From this stock, create a dilute working solution of approximately 1-10 µg/mL in the same solvent.[9] The final solution should be completely dissolved and free of particulates.[20]

  • Solvent System and Additives: Promoting Ionization

    • Causality: ESI relies on the formation of ions in solution. Adding a small amount of acid or base can dramatically improve the ionization efficiency.

    • Action (Positive Ion Mode): For most neutral compounds that can be protonated (e.g., containing amines, ethers, ketones), add 0.1% formic acid to the working solution.[21] This provides a source of protons to form [M+H]⁺ ions.

    • Action (Negative Ion Mode): For acidic compounds (e.g., containing carboxylic acids, phenols), add 0.1% ammonium hydroxide to the working solution to promote the formation of [M-H]⁻ ions.[21]

  • Instrument Setup and Data Acquisition:

    • Action: Infuse the sample directly into the ESI source at a flow rate of 5-20 µL/min.

    • Action: Set the mass spectrometer to scan over a mass range that includes the expected molecular weight of your compound. For example, for an expected MW of 450 Da, a scan range of 100-1000 m/z is appropriate.

    • Action: Acquire data for 1-2 minutes to obtain a stable signal and a good quality averaged spectrum.

Protocol 2: MALDI-MS for Synthetic Polymers

This protocol is tailored for the characterization of synthetic polymers, where determining the molecular weight distribution and end-groups is often the primary goal.[22][23]

  • Matrix Selection and Preparation: The Key to Success

    • Causality: The matrix must effectively absorb the laser energy and be compatible with the polymer.[16] An improper matrix will result in poor or no signal.

    • Action: For many synthetic polymers, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB).[15] Prepare a saturated solution of the chosen matrix in a suitable solvent like acetonitrile or tetrahydrofuran (THF).

  • Sample, Matrix, and Cationizing Agent Mixing:

    • Causality: Polymers often ionize by forming adducts with cations.[15] Explicitly adding a cationizing salt ensures a uniform and strong signal.

    • Action: Prepare a solution of your polymer analyte (e.g., 10 mg/mL in THF). Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate, NaTFA, at 1 mg/mL in THF).[15]

    • Action: Mix the analyte, matrix, and cation solutions in a ratio of approximately 10:100:1 (v/v/v). The optimal ratio may require some experimentation.[16]

  • Target Spotting and Data Acquisition:

    • Action: Spot 0.5-1.0 µL of the final mixture onto the MALDI target plate and allow it to air dry completely.[15]

    • Action: Calibrate the instrument using a known polymer standard with a similar molecular weight range.

    • Action: Acquire the spectrum, adjusting the laser power to achieve good signal intensity with minimal fragmentation.

Beyond a Single Number: Complementary Techniques for Full Confidence

While mass spectrometry provides the molecular weight, a comprehensive characterization relies on a suite of analytical techniques.

  • Elemental Analysis: This technique determines the percent composition of elements (C, H, N, S, etc.) in a compound.[2] The resulting empirical formula, when compared with the accurate mass from high-resolution MS, provides an unambiguous determination of the molecular formula.[24][25][26]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, etc.) provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule, which is essential for confirming the identity of a new derivative.[27]

Conclusion: An Integrated Approach to Molecular Confirmation

In modern chemical synthesis, confirming the molecular weight of a derivative is not merely a suggestion but a requirement for scientific rigor. Mass spectrometry, through the judicious application of techniques like ESI and MALDI, provides a powerful, sensitive, and accurate means to achieve this confirmation.[28][29] By understanding the fundamental principles behind the choice of ionization method and mass analyzer, and by employing a systematic and self-validating experimental workflow, researchers can move forward with confidence in the identity and purity of their synthesized molecules. Integrating this data with complementary techniques like elemental analysis and NMR spectroscopy provides an unassailable confirmation of a novel compound's structure and composition.[27][30]

References

A Senior Application Scientist's Guide to Protein Cross-Linking Agents: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of proteins within their native environments is paramount. Chemical cross-linking serves as a powerful tool to capture these interactions, providing a molecular snapshot of protein complexes and their spatial arrangements. The selection of a cross-linking agent, however, is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth comparative analysis of common cross-linking agents, grounded in chemical principles and supported by practical, field-proven protocols to empower your research.

The Foundation: Understanding Cross-Linker Chemistry

Chemical cross-linking agents are molecules containing two or more reactive groups that form covalent bonds with specific functional groups on amino acid residues.[1][2] This process transforms transient protein-protein interactions (PPIs) into stable, covalently linked complexes, facilitating their isolation and analysis. The choice of cross-linker is dictated by the specific research question, the nature of the protein(s) under investigation, and the downstream analytical method.

A logical framework for classifying these reagents is essential for making an informed choice. We can categorize them based on three core properties: their reactive targets, the nature of their reactive ends, and the characteristics of their spacer arm.

G center_node Cross-Linker Classification reactivity Reactivity center_node->reactivity functionality Functionality center_node->functionality spacer Spacer Arm center_node->spacer amine Amine-Reactive (Lys, N-terminus) reactivity->amine sulfhydryl Sulfhydryl-Reactive (Cys) reactivity->sulfhydryl carboxyl Carboxyl-Reactive (Asp, Glu, C-terminus) reactivity->carboxyl photoreactive Photoreactive (Non-specific C-H insertion) reactivity->photoreactive homo Homobifunctional (Identical Ends) functionality->homo hetero Heterobifunctional (Different Ends) functionality->hetero zero Zero-Length spacer->zero cleavable Cleavable spacer->cleavable non_cleavable Non-Cleavable spacer->non_cleavable

References

A Researcher's Guide to the Synthesis of 2-(Bromomethyl)-1H-imidazole hydrobromide: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of heterocyclic compounds, particularly those with applications in pharmaceutical development and medicinal chemistry, 2-(bromomethyl)-1H-imidazole hydrobromide is a critical building block. Its bifunctional nature, possessing both a reactive bromomethyl group and the versatile imidazole core, makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive analysis of a benchmark synthesis for this compound, comparing its reported yield against other potential synthetic strategies. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and present a comparative discussion to aid researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The introduction of a bromomethyl group at the 2-position provides a convenient electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The hydrobromide salt form enhances the compound's stability and crystallinity, facilitating its handling and purification.

Benchmark Synthesis: A High-Yielding Protocol

A reliable and frequently cited method for the synthesis of this compound involves the reaction of a protected 2-(hydroxymethyl)-1H-imidazole derivative with a solution of hydrogen bromide in acetic acid. One specific example from the literature reports a commendable yield of 70% for this transformation[1].

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the starting material, 2-(ethoxymethyl)-1H-imidazole, is first protonated by the strong acid (HBr). This protonation converts the hydroxyl group into a good leaving group (water or ethanol). The bromide ion, a potent nucleophile, then attacks the electrophilic carbon of the methylene group, displacing the leaving group and forming the desired 2-(bromomethyl)-1H-imidazole. The excess HBr present in the reaction medium subsequently protonates the imidazole ring to afford the hydrobromide salt.

Experimental Protocol

The following protocol is adapted from the literature and serves as our benchmark for this guide[1].

Materials:

  • 2-(Ethoxymethyl)-1H-imidazole

  • 33% Hydrogen bromide in acetic acid

  • Petroleum ether

Procedure:

  • A solution of 2-(ethoxymethyl)-1H-imidazole (1.0 eq) in 33% HBr in acetic acid is prepared.

  • The reaction mixture is heated to 100 °C and maintained at this temperature for 4 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with petroleum ether.

  • The solid product, this compound, is collected by filtration.

This straightforward procedure offers a good yield and utilizes commercially available reagents, making it an attractive option for many research laboratories.

Comparative Analysis of Synthetic Strategies

While the benchmark synthesis provides a robust method, it is instructive to consider alternative approaches and their potential advantages and disadvantages.

Synthetic StrategyKey ReagentsReported Yield (Target or Analogue)AdvantagesDisadvantages
Benchmark: From 2-(Alkoxymethyl)-1H-imidazole 33% HBr in Acetic Acid 70% (Target Compound) [1]High yield, straightforward procedure.Requires the synthesis of the starting material.
Direct Bromination of 2-Methyl-1H-imidazoleN-Bromosuccinimide (NBS)Not reported for target; variable for other imidazoles.Atom-economical, potentially fewer steps.Risk of over-bromination and formation of regioisomers, leading to lower yields and difficult purification.
From 2-(Hydroxymethyl)-1H-imidazolePhosphorus Tribromide (PBr₃)Not reported for target.Effective for converting primary alcohols to alkyl bromides.PBr₃ is corrosive and moisture-sensitive, requiring careful handling.
From 2-(Hydroxymethyl)-1H-imidazoleThionyl Bromide (SOBr₂)Not reported for target.Another effective reagent for alcohol to bromide conversion.SOBr₂ is also corrosive and reacts violently with water.
Discussion of Alternatives

Direct Bromination: The direct bromination of an unsubstituted or 2-alkyl-substituted imidazole ring presents a more atom-economical approach. However, controlling the regioselectivity can be challenging. The imidazole ring is activated towards electrophilic substitution, and reactions with potent brominating agents like N-bromosuccinimide (NBS) can lead to a mixture of mono-, di-, and tri-brominated products, significantly complicating purification and reducing the yield of the desired product.

Alternative Brominating Agents for 2-(Hydroxymethyl)-1H-imidazole: Reagents like phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are classic choices for the conversion of primary alcohols to the corresponding bromides. While potentially effective, these reagents are hazardous and require stringent anhydrous conditions. The workup procedures can also be more involved compared to the HBr/acetic acid method.

Workflow Visualization

To visually represent the benchmark synthetic process, the following workflow diagram has been generated.

G cluster_start Starting Material Preparation cluster_reaction Bromination and Salt Formation cluster_workup Workup and Purification cluster_product Final Product SM 2-(Ethoxymethyl)-1H-imidazole Reaction React with 33% HBr in Acetic Acid at 100°C for 4h SM->Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Reaction->Solvent_Removal Trituration Trituration with Petroleum Ether Solvent_Removal->Trituration Filtration Filtration Trituration->Filtration Product This compound (70% Yield) Filtration->Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the reaction of 2-(ethoxymethyl)-1H-imidazole with hydrogen bromide in acetic acid stands out as a reliable and high-yielding method, providing a solid benchmark for researchers. While alternative routes exist, they often present challenges in terms of selectivity and handling of hazardous reagents. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the necessary information to efficiently synthesize this valuable building block for their research and development endeavors.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(Bromomethyl)-1H-imidazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its prevalence in natural products like the amino acid histidine and its role in the active sites of many enzymes have made it a privileged structure for the design of novel therapeutic agents. A particularly versatile starting material for the synthesis of diverse imidazole derivatives is 2-(Bromomethyl)-1H-imidazole hydrobromide. The reactive bromomethyl group at the 2-position serves as a key handle for introducing a wide array of functional groups, leading to compounds with significant potential in anticancer and antimicrobial applications.

This guide provides a comparative assessment of the biological activities of various classes of compounds synthesized from this compound. We will delve into the synthesis of these derivatives, compare their in vitro biological performance with supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.

From a Single Precursor to Diverse Bioactivities: Synthetic Pathways

The synthetic utility of this compound lies in the facile displacement of the bromide ion by a variety of nucleophiles. This allows for the straightforward synthesis of N-substituted, S-substituted, and O-substituted imidazole derivatives.

A common synthetic route involves the N-alkylation of various primary and secondary amines with this compound to yield N-substituted imidazole derivatives.[3] Similarly, reaction with thiols or phenols can lead to the corresponding thioether and ether linkages. Furthermore, the imidazole nitrogen can be quaternized to form imidazolium salts, a class of compounds known for their biological activities.[4]

The choice of reactants and reaction conditions allows for the creation of a diverse library of compounds from a single, readily available precursor, each with the potential for distinct biological properties.

Comparative Analysis of Biological Activities

The true measure of these synthetic endeavors lies in the biological evaluation of the resulting compounds. Here, we compare the anticancer and antimicrobial activities of representative compounds derived from this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazole derivatives have been extensively investigated for their anticancer properties, with mechanisms of action that include the inhibition of crucial enzymes like kinases and topoisomerases, as well as the induction of apoptosis.[2] Compounds synthesized from this compound have shown promise in this arena.

Table 1: Comparative in vitro Anticancer Activity of Imidazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Imidazolium Salt1,3-bis(naphthalen-2-ylmethyl)imidazolium bromideNCI-H19753Cisplatin3-8[5]
Imidazolium Salt2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)imidazolium bromideNCI-A5499Cisplatin3-8[5]
Imidazo[4,5-c]quinoline4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinolineVarious103.3--[6]
Aza-brazilan Imidazolium SaltCompound 57MCF-70.35DDP>19.6[7]
Aza-brazilan Imidazolium SaltCompound 55SMMC-77210.52DDP>19.6[7]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. DDP: Cisplatin

The data clearly indicates that structural modifications to the imidazole core significantly impact cytotoxic activity. For instance, the formation of imidazolium salts, particularly those with bulky aromatic substituents, can lead to potent anticancer effects, in some cases comparable to the established chemotherapeutic agent cisplatin.[5] The aza-brazilan imidazolium salts demonstrate particularly high potency, with IC50 values in the sub-micromolar range, suggesting a promising avenue for further development.[7]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Imidazole derivatives have long been recognized for their antimicrobial properties, with some acting by disrupting cell wall synthesis or inhibiting protein synthesis.[8]

Table 2: Comparative in vitro Antimicrobial Activity of Imidazole Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
N-substituted ImidazoleN-cyclohexyl-2-(1H-imidazol-1-yl)acetamideS. aureus---[3]
N-substituted ImidazoleN-cyclohexyl-2-(1H-imidazol-1-yl)acetamideB. subtilis---[3]
Schiff Base Metal ComplexCo(II)-BNTMB. subtilisHigh--[9]
Schiff Base Metal ComplexCo(II)-BNTMS. aureusHigh--[9]
Imidazole DerivativeHL1S. aureus (MRSA)1250Vancomycin0.31[8]
Imidazole DerivativeHL2S. aureus (MRSA)625Vancomycin0.31[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.

The antimicrobial data reveals that while some N-substituted imidazole derivatives show activity, their potency can vary significantly based on the specific substituent.[3] Interestingly, the complexation of imidazole-derived Schiff bases with metal ions has been shown to enhance their antibacterial effect.[9] The imidazole derivatives HL1 and HL2, synthesized through a Debus–Radziszewski reaction, demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), although at higher concentrations compared to the standard antibiotic vancomycin.[8] This highlights the potential for further optimization of these scaffolds to improve their antimicrobial efficacy.

Experimental Protocols: Methodologies for Biological Assessment

To ensure the reproducibility and validity of the biological data presented, detailed experimental protocols are essential. Below are the step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of the synthesized imidazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add compound dilutions incubation_24h->compound_addition incubation_48h Incubate for 48-72h compound_addition->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add solubilizing agent incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a tube of sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A well containing a known antibiotic with activity against the test bacterium.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To confirm the MIC, a small aliquot from the clear wells can be plated on agar plates to determine the Minimum Bactericidal Concentration (MBC).

MIC_Assay_Workflow cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_results Results prep_inoculum Prepare bacterial inoculum inoculation Inoculate wells with bacteria prep_inoculum->inoculation prep_dilutions Prepare compound dilutions in 96-well plate prep_dilutions->inoculation incubation Incubate for 18-24h inoculation->incubation read_mic Visually determine MIC (no turbidity) incubation->read_mic

Workflow for the broth microdilution MIC assay.

Mechanistic Insights: How Imidazole Derivatives Exert Their Effects

The biological activities of imidazole derivatives are underpinned by their ability to interact with various biological targets. In cancer, for example, substituted imidazoles can act as kinase inhibitors, interfering with signaling pathways that are crucial for cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->cell_proliferation imidazole_derivative Imidazole Derivative (Kinase Inhibitor) imidazole_derivative->inhibition inhibition->kinase_cascade caption Simplified representation of kinase inhibition by imidazole derivatives.

Simplified representation of kinase inhibition.

The planar structure of the imidazole ring allows it to fit into the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade. This mechanism is a key strategy in the development of targeted cancer therapies.

Conclusion and Future Directions

The synthesis of diverse compounds from this compound offers a fertile ground for the discovery of new therapeutic agents. The comparative data presented in this guide demonstrates that structural modifications to the imidazole core can lead to potent anticancer and antimicrobial activities. The provided experimental protocols serve as a foundation for the standardized evaluation of these novel compounds.

Future research should focus on expanding the library of derivatives synthesized from this versatile precursor. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern biological activity, enabling the rational design of more potent and selective compounds. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of the chemical space accessible from this compound holds significant promise for the development of the next generation of anticancer and antimicrobial drugs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibilities extend beyond the benchtop discovery process; they encompass the entire lifecycle of the chemical reagents we handle. The proper disposal of a compound like 2-(Bromomethyl)-1H-imidazole hydrobromide is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for its disposal, moving beyond simple steps to explain the chemical reasoning that underpins these essential procedures.

Core Hazard Analysis: A Dual-Threat Compound

Understanding the disposal protocol begins with a clear-eyed assessment of the molecule itself. This compound presents a dual hazard profile that dictates its handling from the moment the vial is opened to its final disposal.

  • Halogenated Organic Molecule : The presence of a carbon-bromine bond places this compound squarely in the category of halogenated organic waste.[1][2] These compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts, such as hydrobromic acid (HBr), upon improper incineration.[3][4]

  • Acidic Salt : As a hydrobromide salt, this compound will hydrolyze in the presence of moisture to form hydrobromic acid, a strong, corrosive mineral acid.[5][6] This property introduces a corrosivity hazard and dictates material compatibility for waste containers.

This dual nature means we cannot simply neutralize the acid and pour it down the drain, nor can we treat it as a simple organic solvent. The disposal strategy must address both the halogenated organic component and its corrosive nature.

Chemical and Physical Properties
Molecular Formula C₄H₆Br₂N₂[7][8]
Molecular Weight 241.91 g/mol [7][8]
CAS Number 2939-05-1[7][8]
Appearance Solid[7]
Primary Hazards Skin Irritant, Serious Eye Damage, Respiratory Irritant[9][10][11]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[9][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable standard to prevent exposure to a compound that can cause severe skin, eye, and respiratory irritation.[9][10][11]

  • Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][12]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[11]

  • Body Protection : A fully buttoned laboratory coat is required.

  • Work Area : All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][12]

Waste Segregation: The Most Critical Decision Point

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Co-mingling of waste streams is not only a safety violation but can also lead to dangerous chemical reactions and significantly increase disposal costs.[13] this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .[1][14]

The following workflow diagram illustrates the decision-making process for segregating waste related to this compound.

G cluster_contaminated Contaminated Waste Stream start Waste Generation Point is_contaminated Is the waste contaminated with This compound? start->is_contaminated waste_type What is the physical form of the contaminated waste? is_contaminated->waste_type Yes non_contaminated Follow standard lab procedures for non-hazardous or other hazardous waste streams. is_contaminated->non_contaminated No solid_waste Solid Waste Container (Halogenated) waste_type->solid_waste Gloves, weigh paper, wipes, contaminated silica liquid_waste Liquid Waste Container (Halogenated Organic) waste_type->liquid_waste Aqueous or organic solutions, rinsates sharps_waste Sharps Container (Halogenated) waste_type->sharps_waste Needles, contaminated glass pipettes

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Protocols

Follow these protocols based on the type of waste being generated. In all cases, waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[14][15]

Protocol A: Disposal of Unused or Expired Pure Compound
  • Do Not Open : If the container is sealed and the product is simply expired or no longer needed, do not open it.

  • Label for Disposal : Affix a "Hazardous Waste" label directly to the original container.

  • Segregate : Place the container in a designated secondary containment bin for halogenated organic solids.

  • Arrange Pickup : Follow your institution's procedures for chemical waste pickup.

Protocol B: Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh boats, paper towels used for cleanup, and contaminated silica gel.

  • Collect : Place all contaminated solid items into a dedicated, properly labeled container for Solid Halogenated Waste . This is typically a plastic pail or a sturdy, lined cardboard box.

  • Seal : Keep the container sealed when not in use.

  • Store : Store the container in a designated satellite accumulation area away from incompatible materials.[12]

Protocol C: Disposal of Contaminated Liquid Waste (Aqueous & Organic Solutions)

Any solution containing this compound, regardless of the solvent, must be treated as halogenated liquid waste.

  • Select Container : Use a designated, chemically compatible (e.g., polyethylene) container for Liquid Halogenated Organic Waste .[1][16]

  • Collect Waste : Carefully pour the waste solutions into the container, using a funnel.

  • Rinse : Rinse any emptied glassware that contained the solution with a small amount of a suitable solvent (e.g., methanol, acetone) and add this rinsate to the halogenated waste container. This ensures residual compound is captured.

  • Seal Tightly : Keep the container tightly capped at all times, except when adding waste.[14]

  • A Note on Neutralization : Do not attempt to neutralize the bulk waste solution with a base as a final disposal step.[16] While the solution is acidic, the primary hazard for disposal is the halogenated organic component. The entire solution must be managed by a licensed professional waste disposal service, which will handle it appropriately, typically via high-temperature incineration.[5][11]

Protocol D: Managing Small Spills
  • Ensure Safety : Ensure the spill area is well-ventilated, preferably within a fume hood. Wear all required PPE.

  • Contain : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[6][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the absorbed material into a designated container for Solid Halogenated Waste.[9][12]

  • Decontaminate : Wipe the spill area with a cloth dampened with soap and water. Place the cleaning cloth in the solid halogenated waste container.

  • Dispose : Seal and dispose of the waste container as described in Protocol B.

The Regulatory Imperative: Why We Follow These Rules

The procedures outlined above are mandated by regulations from bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds (HOCs) are specifically regulated, and their land disposal is heavily restricted.[3][18] The required disposal method for these wastes is typically high-temperature incineration at a permitted facility, which is equipped with scrubbers and other pollution control devices to safely manage the acidic gases (like HBr) and other hazardous byproducts generated during combustion.[4][19]

By adhering to these protocols, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment from the release of persistent and toxic chemicals.

References

Personal protective equipment for handling 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2-(Bromomethyl)-1H-imidazole hydrobromide

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to mitigate risks and ensure a safe laboratory environment.

Hazard Analysis and Risk Assessment

This compound is a chemical reagent that requires careful handling due to its identified health hazards. A thorough understanding of these risks is the foundation of a safe operational plan.

Identified Hazards:

  • Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed (H302): One safety data sheet indicates the compound is harmful if ingested.[2]

Uncertainty and Precaution: A critical consideration is that the toxicological properties of this material have not been thoroughly investigated.[1][2][5] This lack of comprehensive data necessitates a cautious approach, treating the compound as potentially hazardous beyond its currently classified effects. Therefore, engineering controls and personal protective equipment (PPE) are mandatory to prevent exposure through all potential routes—inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is critical to creating a barrier between the researcher and the chemical. The following table summarizes the required equipment.

PPE ItemSpecificationRationale and Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile) meeting ASTM D6978 standards. Double-gloving is strongly recommended.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[1][2][6] Double-gloving provides an extra layer of protection against potential tears and permeation, a standard practice for handling hazardous drugs.[7][8][9]
Body Protection Poly-coated, disposable, long-sleeved gown with knit cuffs that closes in the back.Protects skin and personal clothing from contamination by dust or splashes.[1][7] An impermeable, poly-coated gown is essential as it resists chemical permeation.
Eye & Face Protection Chemical safety goggles and a full-face shield.Safety goggles provide a seal around the eyes to prevent irritation from dust particles (H319).[1] A face shield offers a broader barrier against splashes to the entire face.[2][8]
Respiratory Protection NIOSH-certified N95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood or when dust may be generated.[1][4] This mitigates the risk of respiratory tract irritation (H335).[1][2]

Standard Operating Procedure for Handling

3.1. Preparation and Engineering Controls

  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational. All handling of the solid compound must take place within the fume hood to contain dust and vapors.[4]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood before introducing the chemical.

  • Prepare for Spills: Ensure a chemical spill kit is accessible and you are familiar with its use.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][3]

3.2. Donning PPE Follow this sequence to ensure proper protection:

  • Don inner gloves.

  • Don the protective gown, ensuring complete coverage.

  • Don outer gloves, pulling the cuffs over the sleeves of the gown.[7]

  • Don the N95 respirator (if required).

  • Don safety goggles and face shield.

3.3. Chemical Handling

  • Weighing: Carefully weigh the desired amount of the compound in the fume hood. Use a gentle scooping motion with the spatula to minimize dust formation.[2][6]

  • Transfer: If transferring the solid, do so slowly and close to the receiving vessel's opening to prevent airborne dust.

  • In Solution: Once the compound is in solution, the risk of dust inhalation is significantly reduced, but appropriate PPE must still be worn to protect against splashes.

3.4. Doffing PPE Follow this sequence to prevent cross-contamination:

  • Remove the outer pair of gloves.

  • Remove the face shield and goggles.

  • Remove the gown by rolling it away from the body.

  • Remove the inner pair of gloves using a proper removal technique (without touching the outer surface).[2][6]

  • Wash hands thoroughly with soap and water.[1][2]

Decontamination and Disposal Protocol

Proper decontamination and waste management are crucial to prevent secondary exposure and environmental contamination.

4.1. Workspace Decontamination

  • Initial Wipe-Down: After handling is complete, decontaminate all surfaces within the fume hood. Use a suitable deactivating agent if one is known; otherwise, a thorough cleaning is required.[10]

  • Cleaning: Use a detergent solution to clean the decontaminated surfaces, followed by a rinse with water.[11]

  • Final Rinse: A final rinse with 70% ethanol or another appropriate disinfectant can be performed if the workspace is used for sterile applications.

4.2. Disposal Plan

  • Chemical Waste: All surplus solid material and solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][5] Do not discharge into drains or the environment.[1][5]

  • Contaminated PPE: All disposable PPE (gloves, gown, etc.) used during the handling process is considered contaminated. It must be disposed of immediately in a designated hazardous waste container.[7] Do not reuse disposable PPE.[9]

  • Contaminated Equipment: Disposable equipment (e.g., weigh boats) should be disposed of as hazardous waste. Reusable glassware must be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste, before standard washing.

Emergency Response Plan

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and seek medical attention if irritation occurs or persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1][5]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell, call a poison center or physician.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]

In Case of a Spill:

  • Evacuate the immediate area and alert others.

  • Wear full PPE, including respiratory protection, before attempting to clean the spill.[6]

  • Cover the spill with an absorbent, inert material.

  • Carefully sweep or scoop up the material and place it in a sealed container for hazardous waste disposal.[2][4]

  • Decontaminate the spill area thoroughly.

Workflow Diagram

G prep 1. Preparation (Verify Fume Hood, Assemble Materials) don_ppe 2. Don PPE (Gloves, Gown, Eye/Face, Respirator) prep->don_ppe Proceed when ready handling 3. Chemical Handling (Weighing and Transfer in Fume Hood) don_ppe->handling Enter work area decon 4. Decontaminate Workspace (Wipe Down Surfaces and Equipment) handling->decon Experiment complete doff_ppe 5. Doff PPE (Reverse Order, Avoid Contamination) decon->doff_ppe Cleanup complete disposal 6. Waste Disposal (Seal and Dispose of All Contaminated Items) doff_ppe->disposal Collect waste

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.